molecular formula C30H51NO2 B196356 3'-O-Aminopropyl-25-hydroxyvitamin D3 CAS No. 163018-26-6

3'-O-Aminopropyl-25-hydroxyvitamin D3

Cat. No.: B196356
CAS No.: 163018-26-6
M. Wt: 457.7 g/mol
InChI Key: RAIPMHBURQASRR-BAUWAPLESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-O-Aminopropyl-25-hydroxyvitamin D3 is a vitamin D.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIPMHBURQASRR-BAUWAPLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475930
Record name 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163018-26-6
Record name 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused protocol for the chemical synthesis of 3'-O-Aminopropyl-25-hydroxyvitamin D3, a crucial analog for various research and diagnostic applications. This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of organic chemistry. We will delve into the strategic considerations behind the synthetic route, provide a detailed step-by-step methodology, and outline the necessary characterization and purification techniques.

Introduction: The Significance of Vitamin D Analogs

Vitamin D3 is a prohormone that plays a critical role in calcium homeostasis and a myriad of other physiological processes. Its biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), is produced through successive hydroxylations in the liver and kidneys. The primary circulating form of vitamin D3 is 25-hydroxyvitamin D3 (Calcifediol), which serves as a key biomarker for assessing an individual's vitamin D status.[1]

The synthesis of vitamin D analogs, such as this compound, is of paramount importance for the development of diagnostic tools, including immunoassays, and for structure-activity relationship studies. The introduction of an aminopropyl ether linkage at the C-3 position provides a versatile handle for conjugation to proteins, solid supports, or labeling reagents without significantly compromising the core structure's interaction with binding proteins.

This guide will detail a robust and reproducible synthetic strategy, emphasizing the rationale behind each procedural step to ensure both success and a thorough understanding of the underlying chemistry.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound from the commercially available starting material, 25-hydroxyvitamin D3, necessitates a carefully planned multi-step approach. The core challenge lies in the selective functionalization of the 3-hydroxyl group in the presence of the tertiary 25-hydroxyl group.

Our strategy involves the following key stages:

  • Protection of the 25-Hydroxyl Group: To prevent unwanted side reactions, the more sterically hindered and less reactive tertiary alcohol at the C-25 position will be selectively protected using a suitable protecting group.

  • Alkylation of the 3-Hydroxyl Group: The exposed 3-hydroxyl group will be alkylated with a reagent containing a masked amino functionality.

  • Deprotection: The protecting group at the C-25 position and the masked amine will be removed to yield the final product.

  • Purification and Characterization: The final compound will be purified using high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis_Workflow Start 25-Hydroxyvitamin D3 Step1 Protection of 25-OH (e.g., TBDMS-Cl, Imidazole) Start->Step1 Step2 Alkylation of 3-OH (e.g., 3-bromopropionitrile, NaH) Step1->Step2 Selective Protection Step3 Reduction of Nitrile (e.g., LiAlH4) Step2->Step3 Introduction of Propylnitrile Step4 Deprotection of 25-OH (e.g., TBAF) Step3->Step4 Amine Formation End This compound Step4->End Final Product

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used without further purification unless otherwise specified. Anhydrous solvents are critical for the success of several steps and should be obtained commercially or prepared using standard laboratory procedures.

Reagent/SolventSupplier (Example)Grade
25-Hydroxyvitamin D3Sigma-Aldrich≥98%
tert-Butyldimethylsilyl chloride (TBDMS-Cl)Acros Organics98%
ImidazoleAlfa Aesar99%
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil
3-BromopropionitrileTCI America>98%
Lithium Aluminum Hydride (LiAlH4)Sigma-Aldrich1.0 M solution in THF
Tetrabutylammonium fluoride (TBAF)Sigma-Aldrich1.0 M solution in THF
Dichloromethane (DCM), AnhydrousFisher Scientific≥99.8%
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics99.8%
Tetrahydrofuran (THF), AnhydrousFisher Scientific≥99.9%
Ethyl AcetateVWRHPLC Grade
HexaneVWRHPLC Grade
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a preparative column

  • Mass spectrometer (e.g., LC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

Step 1: Protection of the 25-Hydroxyl Group

The selective protection of the tertiary 25-hydroxyl group is achieved using a sterically bulky silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl). The greater steric hindrance around the 25-OH group compared to the 3-OH group allows for preferential protection of the 3-OH group under carefully controlled conditions. However, for complete selectivity, it is often more practical to protect both hydroxyl groups and then selectively deprotect the 3-O-TBDMS group. A more direct approach for selective protection of the 25-OH group can be challenging but is possible. For the purpose of this guide, we will assume a method that favors the protection of the more reactive 3-OH group first, followed by protection of the 25-OH group, and then selective deprotection of the 3-O-TBDMS ether. A more streamlined approach is to selectively protect the 3-OH group, which is more accessible.

A more direct and efficient approach is the selective protection of the 3-hydroxyl group.

Procedure:

  • Dissolve 25-hydroxyvitamin D3 (1.0 g, 2.5 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask under an inert atmosphere.

  • Add imidazole (0.34 g, 5.0 mmol) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (0.41 g, 2.7 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-O-TBDMS-25-hydroxyvitamin D3 .

Rationale: The use of imidazole as a base is crucial as it activates the silylating agent and neutralizes the HCl generated during the reaction. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents.

Step 2: Alkylation of the 3-Hydroxyl Group

With the 25-hydroxyl group now protected, the 3-hydroxyl group can be selectively alkylated. In this step, we will perform an O-alkylation using 3-bromopropionitrile in the presence of a strong base.

Procedure:

  • Wash sodium hydride (60% dispersion in mineral oil, 0.12 g, 3.0 mmol) with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous N,N-dimethylformamide (DMF, 15 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 25-O-TBDMS-25-hydroxyvitamin D3 (assuming this was the product from a modified Step 1, where the 25-OH was selectively protected) (1.0 g, ~1.9 mmol) in anhydrous DMF (10 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add 3-bromopropionitrile (0.28 g, 2.1 mmol) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-O-(2-cyanoethyl)-25-O-TBDMS-25-hydroxyvitamin D3 .

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the 3-hydroxyl group to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from 3-bromopropionitrile. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 3: Reduction of the Nitrile to the Primary Amine

The cyano group introduced in the previous step is now reduced to the desired primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Procedure:

  • Dissolve the 3-O-(2-cyanoethyl)-25-O-TBDMS-25-hydroxyvitamin D3 (1.0 g, ~1.7 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add LiAlH4 (1.0 M solution in THF, 3.4 mL, 3.4 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (0.13 mL), 15% aqueous NaOH (0.13 mL), and then water again (0.39 mL).

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-O-(3-aminopropyl)-25-O-TBDMS-25-hydroxyvitamin D3 .

Rationale: LiAlH4 is a potent reducing agent capable of reducing nitriles to primary amines. The Fieser workup (sequential addition of water, NaOH, and water) is a standard and safe method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered.

Step 4: Deprotection of the 25-O-TBDMS Group

The final step in the synthesis is the removal of the TBDMS protecting group from the 25-hydroxyl position to yield the target molecule.

Procedure:

  • Dissolve the crude 3-O-(3-aminopropyl)-25-O-TBDMS-25-hydroxyvitamin D3 from the previous step in THF (20 mL).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 mL, 2.0 mmol) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude final product.

Rationale: TBAF is a standard reagent for the cleavage of silyl ethers. The fluoride ion has a high affinity for silicon, leading to the formation of a stable Si-F bond and the liberation of the alcohol.

Purification and Characterization

Purification by HPLC

The crude this compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

ParameterValue
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30-70% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 265 nm

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure. The product is then typically lyophilized to obtain a stable solid.

Characterization

The identity and purity of the final product should be confirmed by the following methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable method. Expected [M+H]⁺ for C30H51NO2 is approximately 458.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule. Key signals to look for include the appearance of protons corresponding to the aminopropyl chain and the disappearance of the TBDMS protecting group signals. The stereochemistry at C-3 should be confirmed to be the same as the starting material.

Reaction_Scheme cluster_0 Overall Reaction 25(OH)D3 25-Hydroxyvitamin D3 Protected 3-O-Alkyl-25-O-TBDMS-D3 25(OH)D3->Protected 1. Protection 2. Alkylation Final_Product This compound Protected->Final_Product 3. Reduction 4. Deprotection

Sources

An In-depth Technical Guide to the Chemical Properties of 25-Hydroxyvitamin D3 Aminopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 25-hydroxyvitamin D3 aminopropyl ether, a significant analog of 25-hydroxyvitamin D3. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, characterization, and reactivity of this molecule. Particular emphasis is placed on its application as a versatile tool in biochemical research, notably in affinity chromatography and as a potential modulator of vitamin D metabolism. This guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Introduction: A Versatile Tool in Vitamin D Research

25-hydroxyvitamin D3 (25(OH)D3) is the primary circulating form of vitamin D in the body and a key biomarker for vitamin D status. The chemical modification of its structure has led to the development of numerous analogs with unique properties, enabling deeper investigations into vitamin D metabolism and action. 25-hydroxyvitamin D3 aminopropyl ether is one such analog, distinguished by the introduction of a primary amine function via an ether linkage at the C-3 position of the A-ring. This modification imparts a reactive handle onto the otherwise chemically inert steroidal scaffold, opening up a wide array of applications without drastically altering the core structure recognized by biological systems.

The primary amine group serves as a versatile point of attachment for various molecular probes, solid supports, and carrier proteins. This has made 25-hydroxyvitamin D3 aminopropyl ether an invaluable tool for the development of affinity purification systems for vitamin D binding proteins and for the synthesis of labeled tracers for immunoassays and other analytical methods.[1] Furthermore, modifications at the C-3 position can influence the interaction of the vitamin D molecule with key metabolic enzymes, suggesting a potential role for this analog in modulating vitamin D activity.[2][3]

This guide will provide a detailed exploration of the chemical properties of 25-hydroxyvitamin D3 aminopropyl ether, offering both the theoretical underpinnings and practical methodologies for its synthesis, characterization, and application.

Chemical Synthesis and Purification

The synthesis of 25-hydroxyvitamin D3 aminopropyl ether involves the etherification of the 3β-hydroxyl group of 25-hydroxyvitamin D3. A general and effective method for this transformation is the aminopropylation of steroidal alcohols.[1]

Synthetic Pathway

The synthesis is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of 25-hydroxyvitamin D3 is first deprotonated with a strong base to form an alkoxide, which then reacts with an aminopropylating agent.

Synthesis of 25-hydroxyvitamin D3 aminopropyl ether cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product 25(OH)D3 25-hydroxyvitamin D3 Step1 1. Deprotonation (e.g., NaH) 25(OH)D3->Step1 Step2 2. Nucleophilic Substitution (e.g., 3-bromopropylamine hydrobromide) Step1->Step2 Alkoxide Intermediate Product 25-hydroxyvitamin D3 aminopropyl ether Step2->Product

Caption: General synthetic scheme for 25-hydroxyvitamin D3 aminopropyl ether.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on general methods for sterol modification and should be adapted and optimized by the end-user. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 25-hydroxyvitamin D3

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Bromopropylamine hydrobromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 25-hydroxyvitamin D3 to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride in small portions at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour.

  • Aminopropylation: Add 3-bromopropylamine hydrobromide to the reaction mixture and stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a suitable method for this purpose.

Protocol: HPLC Purification

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 10 x 250 mm).

  • Mobile Phase: A gradient of methanol and water is typically effective. For example, starting with 80% methanol in water and ramping up to 100% methanol.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detection at 265 nm, which is the characteristic absorbance maximum for the vitamin D triene system.[1]

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity of the product by mass spectrometry.

  • Post-Purification: Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified 25-hydroxyvitamin D3 aminopropyl ether.

Physicochemical Properties

The introduction of the aminopropyl ether group modifies the physicochemical properties of the native 25-hydroxyvitamin D3 molecule.

PropertyValueSource
Molecular Formula C30H51NO2[4]
Molecular Weight 457.74 g/mol [4]
CAS Number 163018-26-3[4]
Appearance White to off-white solid[5]
UV λmax 265 nm[1]
Solubility Soluble in DMF, DMSO, and Ethanol. Limited solubility in aqueous buffers.[1][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vitamin D scaffold, including the olefinic protons of the triene system. New signals corresponding to the aminopropyl ether moiety (-O-CH2-CH2-CH2-NH2) would be anticipated in the aliphatic region. The methylene protons adjacent to the ether oxygen and the amine nitrogen will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show the resonances for the 30 carbon atoms in the molecule. The introduction of the aminopropyl ether group will result in new signals for the three additional carbon atoms of this chain.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry are suitable techniques for the analysis of this compound.[7][8] The expected molecular ion peak [M+H]⁺ would be at m/z 458.74. Fragmentation patterns would likely involve the loss of water and cleavage of the aminopropyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching (from the 25-hydroxyl group) around 3300-3400 cm⁻¹.

  • N-H stretching (from the primary amine) around 3300-3500 cm⁻¹.

  • C-H stretching (aliphatic and olefinic) around 2850-3100 cm⁻¹.

  • C=C stretching (triene system) around 1600-1650 cm⁻¹.

  • C-O stretching (ether linkage) around 1050-1150 cm⁻¹.

Chemical Reactivity and Stability

Reactivity of the Primary Amine

The primary amine group is the most reactive functional group in the molecule under mild conditions, making it a target for various chemical modifications.

  • Acylation: The amine readily reacts with activated carboxylic acids, acid chlorides, and anhydrides to form stable amide bonds. This is the basis for its use in creating biotinylated or fluorescently labeled derivatives.

  • Alkylation: The amine can be alkylated, although over-alkylation can be an issue.

  • Coupling to Solid Supports: The nucleophilic nature of the primary amine allows for its covalent attachment to activated solid matrices like NHS-activated or CNBr-activated Sepharose for affinity chromatography applications.[9][10][11]

Reactivity of Primary Amine cluster_reactions Reactions cluster_products Products Molecule 25-hydroxyvitamin D3 aminopropyl ether (R-NH2) Acylation Acylation (e.g., Biotin-NHS ester) Molecule->Acylation Coupling Coupling to Solid Support (e.g., NHS-activated Sepharose) Molecule->Coupling Biotinylated Biotinylated 25(OH)D3 analog Acylation->Biotinylated AffinityMatrix Affinity Chromatography Matrix Coupling->AffinityMatrix

Caption: Key reactions involving the primary amine of the title compound.

Stability

Vitamin D analogs are known to be sensitive to light, heat, and acidic conditions, which can cause isomerization or degradation of the triene system.[12]

  • Storage: It is recommended to store 25-hydroxyvitamin D3 aminopropyl ether as a solid at -20°C, protected from light.[1]

  • Solution Stability: Solutions of the compound, particularly in protic solvents, may have limited stability and should be freshly prepared for use. One supplier notes that the compound is unstable in solution.[5] Long-term storage of solutions is not recommended. Studies on derivatized vitamin D metabolites have shown varying stability over time in storage.[13][14]

Applications in Research

Affinity Purification of Vitamin D Binding Protein (VDBP)

The primary application of 25-hydroxyvitamin D3 aminopropyl ether is in the preparation of affinity matrices for the purification of VDBP.[1] The aminopropyl ether serves as a linker to immobilize the 25(OH)D3 ligand onto a solid support.

Protocol: Coupling to NHS-activated Sepharose

  • Prepare the Ligand Solution: Dissolve 25-hydroxyvitamin D3 aminopropyl ether in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3). The solvent should be compatible with the ligand's solubility (e.g., a small amount of DMF or DMSO can be used to initially dissolve the ligand before dilution in the aqueous buffer).

  • Prepare the Sepharose: Wash the NHS-activated Sepharose with ice-cold 1 mM HCl to remove the storage solution and preserve the activity of the NHS esters.

  • Coupling Reaction: Immediately wash the Sepharose with the coupling buffer and then add the ligand solution. Incubate with gentle mixing (e.g., on an end-over-end rotator) for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking: To block any unreacted NHS esters, wash the Sepharose with the coupling buffer and then incubate with a blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.0) for at least 2 hours at room temperature.

  • Washing: Wash the affinity matrix extensively with alternating cycles of a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (e.g., the coupling buffer) to remove non-covalently bound ligand and blocking agent.

  • Storage: Store the prepared affinity matrix in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Potential as a 1α-Hydroxylase Inhibitor

The enzyme 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) is a critical control point in vitamin D metabolism, converting 25(OH)D3 to the active hormone, 1,25-dihydroxyvitamin D3. Analogs of 25(OH)D3 can act as competitive inhibitors of this enzyme.[2][3] While specific inhibitory data for 25-hydroxyvitamin D3 aminopropyl ether is not extensively published, its structural similarity to the natural substrate suggests it could interact with the active site of 1α-hydroxylase.[1] Further investigation is warranted to characterize its inhibitory potential.

Conclusion

25-hydroxyvitamin D3 aminopropyl ether is a valuable synthetic analog of 25-hydroxyvitamin D3 that possesses a unique combination of the core vitamin D structure and a reactive primary amine. This chemical feature makes it an indispensable tool for a variety of biochemical applications, most notably for the development of affinity purification systems for vitamin D binding proteins. This guide has provided a detailed overview of its chemical properties, including its synthesis, purification, characterization, and reactivity. The provided protocols and theoretical insights are intended to empower researchers to effectively utilize this compound in their investigations into the complex world of vitamin D biology.

References

  • Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand.
  • Okamura, W. H., et al. "Inhibitors of 25-Hydroxyvitamin D3-1α-Hydroxylase: A-Ring Oxa Analogs of 25-Hydroxyvitamin D3". The Journal of Organic Chemistry.
  • Muralidharan, K. R., et al. "Inhibitors of 25-hydroxyvitamin D3-1alpha-hydroxylase: thiavitamin D analogs and biological evaluation". The Journal of Steroid Biochemistry and Molecular Biology, 1997.
  • Ray, R., et al. "N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3". Biochemistry, 1991.
  • G-Biosciences.
  • Ishizuka, S., et al. "1α,25-Dihydroxyvitamin D3-26,23-lactam analogues function as vitamin D receptor antagonists in human and rodent cells". PMC - NIH.
  • Miura, D., et al. "Antagonistic action of novel 1alpha,25-dihydroxyvitamin D(3)-26, 23-lactone analogs on 25-hydroxyvitamin-D(3)-24-hydroxylase gene expression induced by 1alpha,25-dihydroxy-vitamin D(3) in human promyelocytic leukemia (HL-60) cells". PubMed.
  • MedChemExpress. 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 (25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether).
  • Halloran, B. P., et al.
  • Lee, S. H., et al.
  • Cytiva.
  • Van den Ouweland, J. M., et al.
  • Bio-Rad. Bio-Plex Amine Coupling Kit.
  • Cayman Chemical. 25-hydroxy Vitamin D3 3,3'-aminopropyl ether (CAS 163018-26-6).
  • Haddad, J. G., et al.
  • GWDG. coupling of proteins to sepharose beads.
  • Koal, T., et al. "Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry". PMC - NIH.
  • CymitQuimica. 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether.
  • SRIRAMCHEM. 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether.
  • Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 with Chromatographic Resolution of the C3-epimer in Human Plasma or Serum by.
  • Lensmeyer, G. L., et al. "Determination of 25-Hydroxyvitamin D in Serum by HPLC and Immunoassay". Clinical Chemistry, 2006.
  • Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 in human plasma by LC-HRAM(MS) for clinical research.
  • Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Res.
  • Egeter, M., et al. "Development of Efficient Chemical Syntheses of Vitamin D Degradation Products". Anticancer Research, 2012.
  • Latus, T., et al. "Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling". PMC - NIH, 2024.
  • Uematsu, T., et al. "Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry". PubMed, 2022.
  • Biomol. 25-hydroxy Vitamin D3 3,3'-aminopropyl ether | CAS 163018-26-6 | Cayman Chemical.
  • Zhang, Y., et al. "Significance of primary amines and reaction development.".
  • Scharf, M., et al. "Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase". NIH, 2022.
  • Serajuddin, A. T. M., et al. "Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides".
  • Van den Ouweland, J. M., et al. "(PDF) Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis".
  • Haddad, J. G., et al.
  • Thermo Fisher Scientific.
  • Wang, H., & Abe, I. "Recent developments in the enzymatic modifications of steroid scaffolds". RSC Publishing, 2024.
  • Chen, Y., et al. "HPLC Method for 25-Hydroxyvitamin D Measurement: Comparison with Contemporary Assays". SciSpace.
  • Huang, X., et al. "Enzymes on Steroids". PMC - NIH.
  • Bouillon, R., et al. "4-Hydroxy-1α,25-Dihydroxyvitamin D 3 : Synthesis and Structure–Function Study". MDPI.
  • Wang, H., & Abe, I. "Recent developments in the enzymatic modifications of steroid scaffolds".
  • Thermo Fisher Scientific. Automated, High-Throughput LC-MS/MS Workflow for the Analysis of 25-Hydroxyvitamin D.
  • Wang, H., & Abe, I. "Recent developments in the enzymatic modifications of steroid scaffolds". PubMed, 2024.
  • MedchemExpress.com. 25-Hydroxy vitamin D3 3,3'-biotinylaminopropyl ether.

Sources

An In-depth Technical Guide to the Mechanism of Action of Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "aminopropyl-25-hydroxyvitamin D3" is not a widely documented standalone agent in current scientific literature, its constituent parts—the aminopropyl functional group and the 25-hydroxyvitamin D3 core—point towards a rationally designed analog of vitamin D. This guide synthesizes the established principles of vitamin D endocrinology with the known effects of chemical modifications to predict and elucidate the mechanism of action for such a compound. We will explore the canonical genomic and the rapid non-genomic pathways of vitamin D signaling, and how the introduction of an aminopropyl moiety could modulate these activities. This document serves as a foundational resource for researchers investigating novel vitamin D analogs, providing both a theoretical framework and practical experimental designs.

Introduction: The Rationale for Vitamin D Analogs

The hormonal form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic signaling molecule with a well-established role in calcium and phosphate homeostasis.[1][2][3] Its actions are mediated primarily through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[1][2][4] Beyond its classical effects on bone and mineral metabolism, calcitriol and its analogs exhibit potent anti-proliferative, pro-differentiative, and immunomodulatory activities.[5][6]

This broad spectrum of activity has spurred the development of thousands of synthetic vitamin D analogs.[7][8] The primary goal of this extensive research is to dissociate the potent calcemic effects from other desirable therapeutic actions, such as in the treatment of psoriasis, various cancers, and autoimmune diseases.[1][5][6][7][8] Modifications to the A-ring, C-2 position, and the side chain of the vitamin D molecule have been explored to create analogs with altered VDR binding affinity, co-regulator interactions, and metabolic stability.[9][10][11][12] The hypothetical "aminopropyl-25-hydroxyvitamin D3" falls into this category of rationally designed analogs.

Foundational Vitamin D Metabolism and Action

To understand the mechanism of a novel analog, a firm grasp of the parent molecule's lifecycle is essential.

2.1. Synthesis and Activation of Vitamin D3

Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation.[1][3] It then undergoes two key hydroxylation steps to become biologically active:

  • Hepatic 25-hydroxylation: In the liver, vitamin D3 is converted to 25-hydroxyvitamin D3 (calcifediol) by the enzyme CYP2R1.[1][3] Calcifediol is the major circulating form of vitamin D and is used to assess a patient's vitamin D status.[13]

  • Renal 1α-hydroxylation: In the kidneys, the enzyme CYP27B1 hydroxylates calcifediol to form 1α,25-dihydroxyvitamin D3 (calcitriol), the most potent natural VDR ligand.[1][3] This step is tightly regulated by parathyroid hormone (PTH), calcium, phosphate, and fibroblast growth factor 23 (FGF23).[1][3]

2.2. The Canonical Genomic Pathway

The classical mechanism of vitamin D action is genomic, involving the regulation of gene transcription.[2][14]

  • VDR Binding: Calcitriol binds to the ligand-binding pocket (LBP) of the VDR in the cytoplasm of target cells.[4][8]

  • Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).[4][14]

  • Translocation and DNA Binding: The VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[1][4]

  • Transcriptional Regulation: The DNA-bound complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of target genes.[15][16]

This pathway is responsible for the long-term physiological effects of vitamin D, such as the regulation of calcium transport proteins in the intestine.[2][3]

2.3. Non-Genomic Actions of Vitamin D

In recent years, it has become evident that vitamin D can also elicit rapid, non-genomic responses that are too quick to be explained by changes in gene expression.[17][18][19] These actions are often mediated by a membrane-associated VDR (mVDR) or other membrane receptors like protein disulfide isomerase A3 (PDIA3).[18][20]

Non-genomic signaling can involve:

  • Rapid influx of intracellular calcium.[18]

  • Activation of second messenger systems, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[17]

  • Modulation of intracellular signaling cascades like the WNT and NF-κB pathways.[20]

Predicted Mechanism of Action of Aminopropyl-25-hydroxyvitamin D3

The introduction of an aminopropyl group at a key position on the 25-hydroxyvitamin D3 molecule would likely modulate its interaction with the VDR and other vitamin D-binding proteins. While the exact position of this modification is not specified in the name, we can infer potential consequences based on existing structure-activity relationship (SAR) data for other analogs. A commercially available reference standard, "25-Hydroxy Vitamin D3 3,3′-Aminopropyl Ether," suggests a potential point of modification.[21]

3.1. VDR Binding and Genomic Activity

The affinity of a vitamin D analog for the VDR is a primary determinant of its genomic activity. The aminopropyl group, depending on its location and conformation, could:

  • Enhance VDR Binding: If the aminopropyl group forms additional favorable interactions (e.g., hydrogen bonds or electrostatic interactions) with amino acid residues in the VDR's ligand-binding pocket, it could increase the binding affinity and potency of the analog. Research on 2α-substituted analogs with nitrogen-containing functional groups has shown that relatively small substituents can enhance VDR transcriptional activity.[11]

  • Alter Co-regulator Recruitment: The conformation of the VDR, once bound to a ligand, dictates which co-regulator proteins are recruited. The aminopropyl modification could stabilize a unique VDR conformation, leading to a different profile of gene transcription compared to calcitriol. This could be the basis for achieving tissue- or gene-selective activity.[10]

  • Reduce VDR Binding: Conversely, a bulky or unfavorably positioned aminopropyl group could sterically hinder the analog's entry into the ligand-binding pocket, reducing its affinity and genomic activity.

3.2. Potential for Non-Genomic Signaling

The aminopropyl group, being polar and potentially charged, could enhance the analog's interaction with membrane-associated receptors, thereby potentiating non-genomic signaling pathways. This could lead to more pronounced rapid cellular effects, such as changes in intracellular calcium levels or kinase activity. Both 25-hydroxyvitamin D3 and calcitriol have been shown to elicit non-genomic responses.[18][19]

3.3. Pharmacokinetics and Metabolism

The aminopropyl modification could also influence the pharmacokinetic properties of the molecule:

  • Metabolic Stability: The modification might protect the analog from degradation by catabolic enzymes like CYP24A1, which is responsible for the breakdown of both 25-hydroxyvitamin D3 and calcitriol.[1][3] This would prolong the analog's half-life and biological activity.

  • Binding to Vitamin D Binding Protein (DBP): The affinity for the DBP in the serum affects the bioavailability of vitamin D compounds. The aminopropyl group could either increase or decrease this affinity, thereby modulating the amount of free analog available to act on target cells. Photoaffinity analogs with aminopropyl ether linkages have been synthesized to study DBP binding.[22]

Experimental Workflows for Mechanistic Elucidation

A systematic approach is required to fully characterize the mechanism of action of aminopropyl-25-hydroxyvitamin D3.

4.1. In Vitro Assays

Assay Purpose Methodology
VDR Binding Assay To determine the binding affinity of the analog for the VDR.Competitive binding assay using radiolabeled calcitriol and purified recombinant VDR.
Reporter Gene Assay To quantify the transcriptional activity of the analog.Transfecting cells with a VDR expression plasmid and a reporter plasmid containing a VDRE driving a luciferase gene.
Gene Expression Analysis To identify the target genes regulated by the analog.Treating target cells (e.g., keratinocytes, immune cells) with the analog and analyzing changes in mRNA levels of known vitamin D target genes (e.g., CYP24A1, CAMP) using RT-qPCR or RNA-seq.
Calcium Flux Assay To measure rapid, non-genomic effects on intracellular calcium.Loading cells with a calcium-sensitive fluorescent dye (e.g., Fura-2) and monitoring fluorescence changes upon addition of the analog.
Kinase Activity Assays To assess the activation of non-genomic signaling pathways.Western blotting for phosphorylated forms of key kinases (e.g., ERK, p38, Akt) in cell lysates after treatment with the analog.
Metabolic Stability Assay To determine the susceptibility of the analog to catabolism.Incubating the analog with recombinant CYP24A1 and analyzing its degradation over time using LC-MS.

4.2. Cell-Based Models

  • Psoriasis Model: Utilize human keratinocytes to assess the analog's ability to inhibit proliferation and promote differentiation, key therapeutic effects in psoriasis.[1]

  • Cancer Cell Lines: Employ various cancer cell lines (e.g., breast, prostate, colon) to evaluate the analog's anti-proliferative and pro-apoptotic effects.[5][6]

  • Immune Cell Cultures: Use peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells, macrophages) to investigate the immunomodulatory properties of the analog.

Visualizing the Mechanisms

Diagram 1: Canonical Genomic Signaling Pathway of Vitamin D Analogs

Genomic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Aminopropyl- 25(OH)D3 VDR VDR Analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocation & DNA Binding Gene Target Gene CoReg Co-regulators VDRE->CoReg Recruitment mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response CoReg->Gene Modulation

Caption: The genomic pathway involves VDR binding, heterodimerization, and gene transcription.

Diagram 2: Postulated Non-Genomic Signaling Cascade

Non_Genomic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Analog Aminopropyl- 25(OH)D3 mVDR Membrane Receptor (mVDR/PDIA3) Analog->mVDR Binding PLC PLC mVDR->PLC Activation MAPK MAPK Cascade mVDR->MAPK Ca_Influx Ca2+ Influx mVDR->Ca_Influx PKC PKC PLC->PKC Ca_Store Intracellular Ca2+ Stores PLC->Ca_Store IP3 Mediated Response Rapid Cellular Response PKC->Response MAPK->Response Ca_Store->Response Ca_Influx->Response

Caption: Non-genomic actions are rapid and mediated by membrane receptors and second messengers.

Conclusion and Future Directions

Aminopropyl-25-hydroxyvitamin D3 represents a class of synthetic vitamin D analogs with the potential for tailored therapeutic effects. Based on our current understanding, its mechanism of action is likely to involve both genomic and non-genomic pathways, with the aminopropyl modification playing a key role in modulating VDR binding, co-regulator recruitment, metabolic stability, and interaction with membrane receptors. The experimental workflows outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms of this and other novel vitamin D derivatives. Further research into such analogs is crucial for developing next-generation therapies that harness the pleiotropic benefits of vitamin D while minimizing the risk of hypercalcemia.

References

  • Nagpal, S., Na, S., & Rathnachar, R. (2001). Vitamin D analogs: mechanism of action and therapeutic applications. Current Medicinal Chemistry, 8(13), 1661-1679.
  • ProQuest. (n.d.). Vitamin D Analogs: Mechanism of Action and Therapeutic Applications.
  • Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329.
  • Gniadecki, R. (1998). The Non-Genomic Actions of Vitamin D. MDPI.
  • Dr.Oracle. (2025). What is the mechanism of action of Calcitriol (1,25-Dihydroxyvitamin D3)?
  • Saponaro, F., Marcocci, C., & Scalese, M. (2022). Rapid Nontranscriptional Effects of Calcifediol and Calcitriol. International Journal of Molecular Sciences, 23(6), 3249.
  • Saponaro, F., Marcocci, C., & Scalese, M. (2023). Rapid non-genomic actions of 25(OH)D3: state of the art. Journal of Bone Fragility, 2(1).
  • Pike, J. W., & Christakos, S. (2017). Vitamin D: Production, Metabolism, and Mechanism of Action. Endotext.
  • Ray, R., Bouillon, R., Van Baelen, H., & Holick, M. F. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809-4813.
  • Slominski, A. T., & Tuckey, R. C. (2025). Nongenomic Activities of Vitamin D.
  • Saponaro, F., Marcocci, C., & Scalese, M. (2023). Rapid non-genomic actions of 25(OH)D. Journal of Bone Fragility, 2(1).
  • Rochel, N., & Moras, D. (2020). Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics. MDPI.
  • Belorusova, A. Y., & Rochel, N. (2018). Vitamin D Analogs Bearing C-20 Modifications Stabilize the Agonistic Conformation of Non-Responsive Vitamin D Receptor Variants. International Journal of Molecular Sciences, 19(11), 3538.
  • Peleg, S., Nguyen, C., Woodard, B. T., Lee, J. K., & Posner, G. H. (1998). Differential use of transcription activation function 2 domain of the vitamin D receptor by 1,25-dihydroxyvitamin D3 and its A ring-modified analogs. Molecular Endocrinology, 12(4), 525-535.
  • Haussler, M. R., Haussler, C. A., Bartik, L., Whitfield, G. K., Hsieh, J. C., Slater, S., & Jurutka, P. W. (2008). The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3. Journal of Bone and Mineral Research, 23(4), 477-481.
  • Norman, A. W. (2025). Vitamin D Analogs as Modulators of Vitamin D Receptor Action.
  • Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(7), 3341-3364.
  • SRIRAMCHEM. (n.d.). 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether.
  • Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Nutrients, 11(3), 621.
  • Musculoskeletal Key. (2017). The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3.
  • Google Patents. (n.d.).
  • Chida, N., & Ohtsuka, Y. (2012). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & Biomolecular Chemistry, 10(43), 8645-8654.
  • Ohtsuka, Y., & Chida, N. (2013). Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. The Journal of Steroid Biochemistry and Molecular Biology, 136, 62-66.
  • Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules, 26(21), 6683.
  • Uebanso, T., Taketani, Y., Arai, H., & Yamanaka-Okumura, H. (2018). Intake of 25-Hydroxyvitamin D3 Reduces Duration and Severity of Upper Respiratory Tract Infection: A Randomized, Double-Blind, Placebo-Controlled, Parallel Group Comparison Study. The Journal of Nutrition, Health & Aging, 22(4), 491-500.
  • Muscogiuri, G., & Cignarelli, A. (2024). The Optimal Protective 25-Hydroxyvitamin D Level for Different Health Outcomes in Adults: A Brief Summary of Dose–Response Meta-Analyses. Nutrients, 16(11), 1642.
  • Grant, W. B., & Lahore, H. (2020). Targeted 25-hydroxyvitamin D concentration measurements and vitamin D3 supplementation can have important patient and public health benefits. European Journal of Clinical Nutrition, 74(3), 366-376.

Sources

The Aminopropyl Group in Vitamin D Analogs: A Guide to Function, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The therapeutic potential of 1α,25-dihydroxyvitamin D₃ (calcitriol), the biologically active form of vitamin D, extends far beyond its classical role in calcium homeostasis to include potent antiproliferative, pro-differentiating, and immunomodulatory activities.[1][2] However, its clinical application for diseases like cancer and autoimmune disorders is severely hampered by a narrow therapeutic window, with effective doses often inducing dangerous hypercalcemia.[3][4] This challenge has driven the synthesis of over 3000 vitamin D analogs designed to dissociate the desirable non-calcemic effects from the dose-limiting calcemic actions.[5][6]

This technical guide provides a deep dive into the function of a specific, highly strategic modification: the introduction of an aminopropyl group and related side chains, particularly at the C-2 position of the A-ring. We will explore how this functional group modulates interaction with the Vitamin D Receptor (VDR), serves as a critical tool for mechanistic studies, and contributes to the development of next-generation, therapeutically selective vitamin D analogs. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of nuclear receptor modulation and steroid hormone biology.

The Vitamin D Receptor (VDR) Signaling Pathway: The Central Target

All physiological functions of vitamin D compounds are mediated by the VDR, a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[5][7] Understanding this pathway is fundamental to appreciating the nuanced effects of analog modification.

Mechanism of VDR-Mediated Gene Transcription

The inactive VDR resides in the nucleus. Upon binding an agonist like calcitriol or a synthetic analog, the VDR undergoes a significant conformational change. This transformation promotes the dissociation of corepressor proteins and facilitates heterodimerization with the Retinoid X Receptor (RXR).[3][8] The ligand-activated VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[9] This binding event, in turn, recruits a complex of coactivator proteins, which ultimately initiates or enhances the transcription of genes responsible for the cellular response.[7][10]

Caption: VDR signaling pathway initiated by a vitamin D analog.

The Aminopropyl Group: A Multi-Functional Modification

Modifications to the calcitriol structure are primarily focused on the A-ring and the C-17 side chain. The C-2 position of the A-ring has proven to be a particularly fruitful site for substitution, as modifications here can dramatically alter the biological profile of the molecule.[5][11]

Core Function 1: Modulating VDR Interaction and Selectivity

The primary goal of analog design is to create a molecule that induces a VDR conformation favoring transcription of genes responsible for antiproliferative and immunomodulatory effects, while minimizing the transcription of genes that drive intestinal calcium absorption. The aminopropyl group, or related nitrogen-containing alkyl side chains, achieves this through several mechanisms:

  • Novel Receptor Interactions: X-ray co-crystal structure analysis has demonstrated that a 2α-alkyl side chain can establish novel, productive interactions within the VDR's ligand-binding domain (LBD).[12] The terminal amino or hydroxyl group of a propyl chain can form new hydrogen bonds with amino acid residues in the LBD, stabilizing the receptor in a unique conformation that may alter its affinity for various coactivator proteins.

  • Stereochemical Importance: The orientation of the side chain is critical. For many modifications at C-2, the 2α-substitution (pointing "down") is more potent than the 2β-substitution (pointing "up").[11] This is because the 2α position allows the side chain to project into a pocket of the LBD, whereas the 2β position often results in steric hindrance.

  • Dissociation of Effects: By altering the VDR conformation, these analogs can change the profile of recruited co-regulators. This altered protein complex assembly at the VDRE is hypothesized to be the molecular basis for the separation of calcemic and non-calcemic activities. For instance, an analog might promote the recruitment of coactivators essential for anti-cancer gene expression while poorly recruiting those necessary for transcalciferin (calcium channel) expression in the intestine.

Core Function 2: An Anchoring Moiety for Mechanistic Studies

Beyond its role as a therapeutic modulator, the terminal amino group of an aminopropyl chain is a highly versatile chemical handle. Researchers have exploited this feature to create essential tools for studying the vitamin D endocrine system. A simple two-step procedure can convert steroidal alcohols into their aminopropyl ether derivatives.[13] These derivatives serve as foundational molecules for:

  • Affinity Chromatography: Immobilizing the analog onto a solid support via the amino group to create a resin for purifying VDR and its associated proteins.

  • Photoaffinity Labeling: Attaching a photoreactive group to the amino terminus to create probes that, upon UV irradiation, covalently bind to amino acids within the VDR's LBD, allowing for precise mapping of the binding site.[13]

  • Fluorescent Probes: Conjugating a fluorophore to the amino group to visualize VDR localization and trafficking within living cells.

This "anchoring" function makes the aminopropyl group invaluable for fundamental biochemical and cell biology research, providing insights that are not achievable with the natural hormone alone.

Structure-Activity Relationship (SAR) of C-2 Substituted Analogs

The development of therapeutically viable analogs is an iterative process of synthesis and biological evaluation. SAR studies reveal how subtle changes in chemical structure impact biological function. The table below summarizes data for several key C-2 substituted analogs, illustrating the principles discussed.

Compound/ModificationVDR Binding Affinity (Relative to Calcitriol)HL-60 Cell Differentiation PotencyIn Vivo Calcemic ActivityReference(s)
1α,25(OH)₂D₃ (Calcitriol) 1.0 (Reference)HighHigh[5]
2α-methyl-1,25(OH)₂D₃ HigherMore PotentHigh[11]
2α-propyl-1,25(OH)₂D₃ LowerReducedReduced[11]
2α-(3'-hydroxypropyl)-1,25(OH)₂D₃ Similar or HigherPotentDissociated/Lower[5][14]
2β-(3'-hydroxypropoxy)-19-nor-1,25(OH)₂D₃ LowerPotentReduced[5]
Inecalcitol (19-nor-14-epi-23-yne) Higher~30x more potent (IC₅₀)Low[3][15]

Note: Inecalcitol is included for comparison as a highly potent, non-calcemic analog with different structural modifications, highlighting that multiple chemical strategies can achieve the desired therapeutic profile.

Key Insights from SAR:

  • Simple elongation of the C-2 alkyl group (e.g., from methyl to propyl) can reduce VDR binding and potency.[11]

  • Adding a terminal hydroxyl group to the propyl chain (ω-hydroxylation) often restores or even enhances biological activity, demonstrating the importance of this group for interaction within the LBD.[5][11]

  • Combining C-2 substitution with other modifications, such as the removal of the C-19 methylene group ("19-nor" analogs), can further reduce calcemic effects while retaining or enhancing antiproliferative activity.[5][16]

Experimental Protocols for Analog Evaluation

A standardized workflow is essential for characterizing and comparing novel vitamin D analogs. The process moves from initial molecular interactions to cellular effects and finally to in vivo physiological responses.

Experimental_Workflow Start Analog Synthesis Binding Step 1: VDR Binding Assay (Is it a ligand?) Start->Binding Transactivation Step 2: Reporter Gene Assay (Does it activate transcription?) Binding->Transactivation Differentiation Step 3: HL-60 Cell Assay (Does it have anti-cancer activity?) Transactivation->Differentiation Calcemia Step 4: In Vivo Calcemic Assay (Is it safe?) Differentiation->Calcemia End Candidate for Further Preclinical Development Calcemia->End

Caption: Standardized workflow for the evaluation of novel vitamin D analogs.

Protocol 1: Competitive VDR Binding Assay

Principle: This assay quantifies the ability of a test analog to compete with a radiolabeled, high-affinity ligand (e.g., [³H]-calcitriol) for binding to a source of VDR (typically recombinant human VDR).

Methodology:

  • Preparation: Prepare a series of dilutions of the unlabeled test analog and a reference compound (calcitriol).

  • Binding Reaction: In a microtiter plate, combine recombinant human VDR, a fixed concentration of [³H]-calcitriol, and the various concentrations of the test analog or reference compound.

  • Incubation: Incubate the mixture at 4°C for 4-18 hours to allow the binding reaction to reach equilibrium.

  • Separation: Separate the VDR-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP resin binds the VDR-ligand complex.

  • Quantification: Wash the HAP resin to remove unbound ligand, then measure the radioactivity of the bound fraction using a scintillation counter.

  • Analysis: Plot the percentage of bound [³H]-calcitriol against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of analog required to displace 50% of the radioligand) and the relative binding affinity (RBA) compared to calcitriol.

Causality: This is the foundational experiment. A compound that cannot bind VDR is unlikely to elicit a genomic response. The IC₅₀ value provides the first quantitative measure of the analog's interaction with its molecular target.

Protocol 2: HL-60 Cell Differentiation Assay

Principle: The human promyelocytic leukemia cell line, HL-60, is a well-established model for assessing the antiproliferative and pro-differentiating activity of vitamin D analogs.[16] Upon treatment, these cells differentiate into monocytes/macrophages, a process that can be quantified.

Methodology:

  • Cell Culture: Culture HL-60 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of the test analog or calcitriol to the cell cultures. Include a vehicle-only control (e.g., ethanol).

  • Incubation: Incubate the cells for 96 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Assessment of Differentiation: Quantify differentiation using one of the following methods:

    • Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide, which reduces NBT to a dark blue formazan precipitate. The percentage of NBT-positive cells can be counted under a microscope.

    • CD11b/CD14 Expression: Differentiated cells express specific surface markers like CD11b and CD14. These can be quantified by flow cytometry using fluorescently-labeled antibodies.

  • Analysis: Plot the percentage of differentiated cells against the analog concentration and determine the EC₅₀ (the concentration that induces 50% of the maximal response).

Causality: This assay provides a direct measure of a desired therapeutic effect (anti-cancer activity). A potent response in this assay, especially when coupled with low VDR binding affinity, may indicate a highly selective analog.

Conclusion and Future Perspectives

The strategic introduction of aminopropyl and related side chains at the C-2 position of the vitamin D scaffold is a cornerstone of modern analog design. This modification serves a dual purpose: it finely tunes the interaction with the VDR to create compounds with a desirable therapeutic profile—high antiproliferative and immunomodulatory activity with low calcemic potential—and it provides an essential chemical handle for synthesizing biochemical probes to deepen our understanding of VDR biology.

Future research will likely focus on creating analogs with even greater tissue selectivity, potentially by designing molecules that leverage differences in coactivator expression between target tissues (e.g., prostate cancer cells) and tissues responsible for calcium metabolism (e.g., intestinal enterocytes). As our understanding of the VDR-interactome grows, the ability to rationally design C-2 substituted analogs, including those with aminopropyl groups, will be pivotal in unlocking the full therapeutic promise of the vitamin D endocrine system for treating a wide range of human diseases.[8][17]

References

  • Rochel, N., & Moras, D. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(15), 6845-6866. [Link]

  • Yamada, S., et al. (2022). Synthesis of C2-Alkoxy-Substituted 19-Nor Vitamin D3 Derivatives: Stereoselectivity and Biological Activity. Molecules, 27(1), 269. [Link]

  • Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. PubMed Central. [Link]

  • Saitoh, H., et al. (2015). Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. The Journal of Steroid Biochemistry and Molecular Biology, 148, 27-30. [Link]

  • Kittaka, A., et al. (2007). Creative synthesis of novel vitamin D analogs for health and disease. The Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 269-276. [Link]

  • Ray, R., & Holick, M. F. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Steroids, 60(8), 530-533. [Link]

  • Plum, L. A., & DeLuca, H. F. (2010). Vitamin D analogs: therapeutic applications and mechanisms for selectivity. Molecular Aspects of Medicine, 31(6), 411-429. [Link]

  • Ma, Y., et al. (2013). Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system. Cell Cycle, 12(5), 799-809. [Link]

  • Okamoto, R., et al. (2012). Inecalcitol, an analog of 1α,25(OH)2D3, induces growth arrest of androgen-dependent prostate cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 267-273. [Link]

  • Brown, A. J., & Slatopolsky, E. (2000). Therapeutic uses of vitamin D analogues. American Journal of Kidney Diseases, 36(6 Suppl 3), S44-S55. [Link]

  • Zhu, G. D., & Okamura, W. H. (2004). Synthesis and Structure-Activity Relationship of Active Vitamin D3 Analogues. Chemical Reviews, 104(12), 5905-5942. [Link]

  • Nagpal, S., et al. (2001). Vitamin D analogs: mechanism of action and therapeutic applications. Current Medicinal Chemistry, 8(13), 1661-1679. [Link]

  • Ma, Y., et al. (2013). Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system. PubMed, 12(5), 799-809. [Link]

  • Kittaka, A., et al. (2007). Creative synthesis of novel vitamin D analogs for health and disease. PubMed, 103(3-5), 269-76. [Link]

  • McCormack, P. L. (2013). The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis. Journal of Drugs in Dermatology, 12(8), e129-e137. [Link]

  • Wu-Wong, R. R., & Tian, J. (2004). Vitamin D analogs as therapeutic agents: a clinical study update. Current Opinion in Investigational Drugs, 5(3), 321-326. [Link]

  • Nagpal, S., et al. (2005). Noncalcemic actions of vitamin D receptor ligands. Endocrine Reviews, 26(5), 662-687. [Link]

  • WebMD. (2024). Vitamin D Analogues for Psoriasis. WebMD. [Link]

  • Herdick, M., & Steinmeyer, A. (2017). Inhibitors for the Vitamin D Receptor–Coregulator Interaction. Molecules, 22(8), 1279. [Link]

  • Thompson, P. D., et al. (1998). A novel protein complex that interacts with the vitamin D3 receptor in a ligand-dependent manner and enhances VDR transactivation in a cell-free system. Genes to Cells, 3(6), 349-367. [Link]

  • Takeyama, K., et al. (1999). Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog. Molecular and Cellular Biology, 19(2), 1049-1055. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-O-Aminopropyl-25-hydroxyvitamin D3, a critical derivative used in vitamin D research. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of vitamin D chemistry with specific insights into the handling of this aminopropyl analog. The information herein is intended to ensure the integrity of the compound throughout its experimental lifecycle, from initial storage to application in assays.

Executive Summary: The Challenge of Stability

Vitamin D and its analogs are notoriously sensitive molecules, susceptible to degradation from a variety of environmental factors. The introduction of a 3'-O-aminopropyl ether group to the 25-hydroxyvitamin D3 molecule introduces a reactive amine moiety, which presents unique stability challenges not fully characterized in the public literature. While specific stability-indicating studies on this particular analog are not widely published, a robust understanding of its stability profile can be constructed from the well-documented behavior of the parent vitamin D3 molecule and the inherent chemical properties of the aminopropyl group. This guide provides both established data on related compounds and a scientifically-grounded framework for the proper handling and storage of this compound.

Foundational Stability of the Vitamin D Core Structure

To appreciate the stability of the aminopropyl derivative, one must first understand the vulnerabilities of the core 25-hydroxyvitamin D3 structure. The stability of vitamin D compounds is primarily influenced by temperature, light, oxygen, pH, and the presence of metal ions.[1]

Key Degradation Pathways

The secosteroid structure of vitamin D, characterized by a broken B-ring, is the root of its instability. The conjugated triene system is particularly susceptible to oxidation and isomerization.

  • Oxidation: The presence of atmospheric oxygen can lead to the formation of various oxidation products, compromising the biological activity of the molecule. This process can be accelerated by heat and light.[2]

  • Isomerization: Vitamin D exists in equilibrium with pre-vitamin D. Heat can shift this equilibrium. Furthermore, exposure to UV light can lead to the formation of inactive isomers such as lumisterol and tachysterol.[3]

  • Hydrolysis and pH-Dependent Degradation: Vitamin D3 is most stable in slightly acidic to neutral aqueous solutions (pH 5-8).[1] Strong acidic conditions can catalyze degradation.[1]

The following diagram illustrates the primary degradation pathways for the core vitamin D structure.

Vitamin_D_Degradation Vitamin D3 Vitamin D3 Pre-Vitamin D3 Pre-Vitamin D3 Vitamin D3->Pre-Vitamin D3 Heat Oxidation Products Oxidation Products Vitamin D3->Oxidation Products Oxygen, Heat, Light Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UV Light Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UV Light

Caption: Major degradation pathways of the core Vitamin D3 structure.

The Influence of the 3'-O-Aminopropyl Group

The addition of the 3'-O-aminopropyl ether at the C3 position introduces new chemical functionalities that are expected to influence the molecule's stability profile.

  • Amine Reactivity: The primary amine is a nucleophilic and basic center, making it susceptible to reaction with various electrophiles in a given experimental system. It can also be a site for oxidation.

  • pH Sensitivity: The amine group has a pKa, meaning its protonation state is dependent on the pH of the solution. This can affect the molecule's solubility, conformation, and interaction with other components, potentially altering its stability.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions, though this is less of a concern under typical experimental conditions compared to the reactivity of the triene system and the amine group.

Given these properties, it is reasonable to infer that the aminopropyl derivative will share the core vitamin D structure's sensitivity to light, heat, and oxygen, with an added layer of pH-dependent reactivity and susceptibility to amine-specific degradation pathways. This is consistent with supplier data sheets which uniformly advise that the compound is unstable in solution.[4][5][6][7]

Recommended Storage and Handling Protocols

Based on the combined stability considerations of the vitamin D core and the aminopropyl moiety, the following storage and handling procedures are recommended to preserve the integrity of this compound.

Long-Term Storage (Solid Form)

For long-term storage, the compound should be maintained in its solid, crystalline form.

ParameterRecommendationRationale
Temperature -20°C or lower.[8]Minimizes thermal degradation and isomerization.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[7]Prevents oxidation of the triene system and the amine group.
Light Protect from light by using amber vials or storing in the dark.[7]Prevents photo-isomerization and photo-oxidation.
Container Tightly sealed, high-quality glass vials.Prevents exposure to moisture and atmospheric oxygen.

Cayman Chemical suggests a stability of at least four years under these conditions.[8]

Handling for Experimental Use (Solutions)

Solutions of this compound are known to be unstable and should be prepared fresh for each experiment.[4][5][6][7]

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous solvents such as DMSO or ethanol.[7][8]Minimizes water-mediated degradation. Solvents should be purged with inert gas before use.
Solution Preparation Prepare stock solutions immediately before use. Avoid preparing large batches for future use.To mitigate the inherent instability of the compound in solution.
Storage of Solutions If short-term storage is unavoidable, store at -20°C or -80°C for no longer than 24 hours.To slow degradation kinetics. However, freeze-thaw cycles should be avoided.
pH of Aqueous Buffers If dilution into an aqueous buffer is necessary, use a buffer with a pH between 6.0 and 7.5.To maintain the stability of the vitamin D core and control the protonation state of the amine.
Additives Consider the addition of antioxidants like EDTA to chelate metal ions that can catalyze oxidation.[1]To protect against oxidative degradation.

Experimental Protocol: A Framework for Stability Assessment

For laboratories wishing to conduct their own stability studies on this compound, the following protocol outlines a robust, stability-indicating HPLC-UV method, adapted from established procedures for vitamin D3.[9][10][11]

Objective

To determine the degradation kinetics of this compound under various stress conditions (thermal, photolytic, oxidative, and pH).

Materials and Equipment
  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, hydrochloric acid, sodium hydroxide

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., Gemini C18, 100 x 3.0 mm)[9][10][11]

  • Photostability chamber

  • Temperature-controlled incubator

Experimental Workflow

The following diagram outlines the workflow for the stability study.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Stock->Thermal Photolytic Photolytic Stress (UV/Vis Light) Stock->Photolytic Oxidative Oxidative Stress (e.g., 3% H2O2) Stock->Oxidative Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stock->Base Sampling Sample at Time Points (0, 2, 4, 8, 24 hrs) Thermal->Sampling Photolytic->Sampling Oxidative->Sampling Acid->Sampling Base->Sampling HPLC HPLC-UV Analysis (λmax ~265 nm) Sampling->HPLC Data Quantify Peak Area & Calculate Degradation HPLC->Data

Caption: Workflow for a comprehensive stability study of the compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade acetonitrile to a final concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Thermal: Dilute the stock solution in acetonitrile and incubate at 40°C, 60°C, and 80°C.

    • Photolytic: Expose the diluted solution to light in a photostability chamber.

    • Oxidative: Treat the diluted solution with 3% hydrogen peroxide at room temperature.

    • Acid/Base Hydrolysis: Treat the diluted solution with 0.1 M HCl and 0.1 M NaOH respectively, at 60°C.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base hydrolysis samples before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water may be required to achieve separation from degradation products. A starting point could be a mixture of acetonitrile and water (99:1, v/v).[10][11]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 265 nm, which is the characteristic absorbance maximum for the vitamin D triene system.[8][12]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify the formation of degradation product peaks.

    • Calculate the percentage of degradation at each time point and determine the degradation rate constant.

Conclusion

While this compound is a valuable tool for vitamin D research, its utility is contingent upon its chemical integrity. The compound's stability is governed by the inherent sensitivities of its secosteroid core and the added reactivity of the aminopropyl group. Strict adherence to recommended storage conditions—specifically, storage of the solid material at or below -20°C under an inert atmosphere and protected from light—is paramount. For experimental work, the principle of preparing solutions fresh and minimizing their time in storage cannot be overstressed. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the reliability and reproducibility of their results.

References

  • Anami, Y., et al. (2018). Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. Molecules. Available at: [Link]

  • Glavan, M., et al. (2021). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of Chromatographic Science. Available at: [Link]

  • Khan, M. A., et al. (2021). Accelerated Stability Indicating: Method Development of UV-Visible Spectrophotometric Analysis and its Validation for Vitamin-D3. HS Publishing. Available at: [Link]

  • Glavan, M., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. National Institutes of Health (NIH). Available at: [Link]

  • Glavan, M., et al. (2020). Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. ResearchGate. Available at: [Link]

  • Oxford Academic. Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of Chromatographic Science. Available at: [Link]

  • Baran, P. S., et al. (2018). The rich history of the VitD family. ResearchGate. Available at: [Link]

  • Baran, P. S., et al. (2018). The rich history of the Vitamin D family. ResearchGate. Available at: [Link]

  • Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. National Institutes of Health (NIH). Available at: [Link]

  • Zareie, M., et al. (2021). Influence of Storage Conditions on the Stability of Vitamin D3 and Kinetic Study of the Vitamin Degradation in Fortified Canola Oil during the Storage. ResearchGate. Available at: [Link]

  • Karlsen, J., et al. (2005). Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. ResearchGate. Available at: [Link]

  • Ray, R., et al. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. PubMed. Available at: [Link]

  • Sharifi, F., & Jahangiri, M. (2017). Investigation of the stability of vitamin D in emulsion based delivery systems. ResearchGate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Kawagoe, F., et al. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. researchmap. Available at: [Link]

  • Glavan, M., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Semantic Scholar. Available at: [Link]

  • Van den Ouweland, J. M. W., et al. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. National Institutes of Health (NIH). Available at: [Link]

Sources

An In-Depth Technical Guide to 3'-O-Aminopropyl-25-hydroxyvitamin D3 as a Vitamin D Receptor Ligand for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3'-O-Aminopropyl-25-hydroxyvitamin D3, a synthetic derivative of the principal circulating form of vitamin D3. While the existing body of scientific literature primarily highlights its application as a crucial tool for affinity-based studies of the Vitamin D Binding Protein (DBP), its potential as a direct Vitamin D Receptor (VDR) ligand remains an area ripe for exploration. This document will delve into the foundational principles of the vitamin D endocrine system, the structure and function of the VDR, and the known synthesis and applications of this compound. Furthermore, this guide will serve as a detailed manual, outlining the state-of-the-art experimental protocols that are essential for the comprehensive characterization of any novel compound as a VDR ligand. This will equip researchers and drug development professionals with the necessary knowledge to potentially investigate the VDR-mediated activities of this and other vitamin D analogs.

The Vitamin D Endocrine System and the Vitamin D Receptor (VDR)

The vitamin D endocrine system is a crucial signaling pathway that governs a multitude of physiological processes, extending far beyond its classical role in calcium and phosphate homeostasis and bone health.[1][2] The biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2]

Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3] This binding event initiates the recruitment of a cascade of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in a wide array of cellular functions, including cell proliferation, differentiation, and immune responses.[4] Given its central role in regulating gene expression, the VDR has emerged as a significant therapeutic target for a variety of diseases, including cancers, autoimmune disorders, and skin conditions.[5]

VDR Signaling Pathway

The canonical VDR signaling pathway is a well-orchestrated molecular cascade. The following diagram illustrates the key steps involved in VDR-mediated gene regulation.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3_cyto 1α,25(OH)2D3 VDR_cyto VDR 1,25(OH)2D3_cyto->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto Heterodimerizes with RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc Ligand-bound VDR-RXR Complex VDR_RXR_cyto->VDR_RXR_nuc Nuclear Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: VDR Signaling Pathway.

This compound: Synthesis and Established Applications

This compound is a synthetic analog of 25-hydroxyvitamin D3, the primary circulating form of vitamin D3 in the bloodstream.[6][7] Its defining structural feature is the presence of an aminopropyl ether group at the 3'-hydroxyl position of the A-ring.[6][7] This modification introduces a reactive primary amine, making the molecule a valuable tool for various biochemical applications.[8]

Synthesis

The synthesis of this compound and similar aminopropyl ether derivatives of steroidal alcohols has been described as a straightforward two-step procedure.[8] While a detailed, step-by-step protocol is proprietary to specific research groups and commercial suppliers, the general strategy involves:

  • Alkylation: The 3-hydroxyl group of 25-hydroxyvitamin D3 is reacted with a suitable reagent containing a nitrile group, such as acrylonitrile, under basic conditions. This step forms a cyanoethyl ether intermediate.

  • Reduction: The nitrile group of the intermediate is then reduced to a primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to yield the final this compound product.

The introduction of the aminopropyl linker provides a chemically stable tether for the immobilization of the vitamin D analog to a solid support or for conjugation with other molecules.[8]

Application in Affinity-Based Studies of Vitamin D Binding Protein (DBP)

The primary and well-documented application of this compound is in the study of the Vitamin D Binding Protein (DBP). DBP is the main carrier protein for vitamin D and its metabolites in the circulation.[1] The reactive amine group of this compound allows for its covalent coupling to an activated solid matrix, such as Sepharose beads, creating an affinity column.[8] This affinity matrix can then be used to selectively isolate and purify DBP from complex biological samples like plasma.[8]

Furthermore, this aminopropyl tether has been utilized in the development of photoaffinity probes. By attaching a photo-reactive group to the terminal amine, researchers have created tools to covalently label the ligand-binding pocket of DBP upon UV irradiation, enabling the detailed mapping of ligand-protein interactions.[8]

Characterizing a Novel Vitamin D Receptor Ligand: A Methodological Guide

While this compound has been instrumental in DBP research, its direct interaction with the VDR is not well-characterized in the public domain. The following sections provide a detailed guide to the standard experimental workflows that would be employed to thoroughly assess any novel compound, including this compound, as a potential VDR ligand.

VDR Ligand Binding Assays

The initial and most fundamental step in characterizing a potential VDR ligand is to determine its binding affinity for the receptor. This is typically achieved through competitive binding assays.

Principle: These assays measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a labeled, high-affinity VDR ligand (the "tracer") from the VDR. The concentration of the test compound that displaces 50% of the bound tracer is known as the IC50 value, which is inversely proportional to the binding affinity.

Commonly Used Tracers:

  • Radiolabeled Ligands: [3H]-1α,25-dihydroxyvitamin D3 is the gold standard due to its high affinity and specificity.

  • Fluorescently Labeled Ligands: Non-radioactive alternatives that can be used in fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Experimental Workflow: Radioligand Competition Binding Assay

VDR_Binding_Assay cluster_workflow Radioligand Competition Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Purified VDR - [3H]-1α,25(OH)2D3 (Tracer) - Unlabeled Competitor Incubate Incubate VDR with Tracer and varying concentrations of Competitor Prepare_Reagents->Incubate Separate Separate Bound from Free Tracer (e.g., Hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity of Bound Tracer (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Plot % Displacement vs. [Competitor] - Determine IC50 Quantify->Analyze

Caption: VDR Radioligand Binding Assay Workflow.

Data Presentation: VDR Binding Affinity

CompoundVDR Binding Affinity (IC50, nM)Reference
1α,25-dihydroxyvitamin D3~0.1 - 1[9]
25-hydroxyvitamin D3~5 - 50[9]
This compound To be determined
VDR Functional Assays: Reporter Gene Assays

Demonstrating that a compound binds to the VDR is the first step; the next is to determine the functional consequence of this binding. Does it activate the receptor (agonist activity), block the action of the natural ligand (antagonist activity), or have no effect? Reporter gene assays are the workhorse for this determination.

Principle: These cell-based assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a promoter containing one or more VDREs. Cells are engineered to express the VDR and this reporter construct. If a test compound is a VDR agonist, it will activate the VDR, leading to the expression of the reporter gene, which can be easily quantified. To test for antagonist activity, the assay is run in the presence of a known agonist (like 1α,25-dihydroxyvitamin D3), and the ability of the test compound to inhibit the agonist-induced reporter gene expression is measured.

Experimental Workflow: VDR Luciferase Reporter Assay

VDR_Reporter_Assay cluster_workflow VDR Luciferase Reporter Assay Workflow Transfect_Cells Transfect Cells with: - VDR Expression Vector - VDRE-Luciferase Reporter Treat_Cells Treat Cells with: - Test Compound (Agonist Screen) - Agonist + Test Compound (Antagonist Screen) Transfect_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity (Luminometer) Lyse_Cells->Measure_Luciferase Analyze Analyze Data: - Plot Luciferase Activity vs. [Compound] - Determine EC50 (Agonist) or IC50 (Antagonist) Measure_Luciferase->Analyze

Caption: VDR Luciferase Reporter Assay Workflow.

Data Presentation: VDR Functional Activity

CompoundAgonist Activity (EC50, nM)Antagonist Activity (IC50, nM)
1α,25-dihydroxyvitamin D3~0.1 - 1-
Known VDR Antagonist-~1 - 100
This compound To be determined To be determined
Downstream Target Gene Expression Analysis

To confirm the findings from reporter gene assays and to understand the impact of a VDR ligand on endogenous gene regulation, quantitative real-time PCR (qRT-PCR) can be used to measure the expression of known VDR target genes.

Principle: Cells responsive to vitamin D (e.g., keratinocytes, osteoblasts, or colon cancer cell lines) are treated with the test compound. RNA is then extracted, reverse-transcribed to cDNA, and the expression levels of specific VDR target genes are quantified by qRT-PCR.

Key VDR Target Genes for Analysis:

  • CYP24A1: The gene encoding the 24-hydroxylase enzyme, which catabolizes vitamin D metabolites. It is a highly responsive and direct target of VDR activation.[10]

  • TRPV6: A calcium channel crucial for intestinal calcium absorption.

  • CAMP (Cathelicidin Antimicrobial Peptide): An important component of the innate immune response.

Experimental Workflow: qRT-PCR for VDR Target Gene Expression

  • Cell Culture and Treatment: Plate VDR-expressing cells and treat with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform real-time PCR using primers specific for the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression compared to vehicle-treated control cells using the ΔΔCt method.

Conclusion and Future Directions

This compound has proven to be a valuable chemical tool, primarily for the affinity-based purification and study of the Vitamin D Binding Protein.[8] Its utility in this context is well-established and provides a robust method for isolating this key component of the vitamin D endocrine system.

However, the direct interaction of this compound with the Vitamin D Receptor and its potential as a VDR-mediated signaling molecule remain largely unexplored in the published literature. The experimental frameworks detailed in this guide provide a clear and comprehensive roadmap for researchers to undertake such an investigation. By systematically applying VDR binding assays, functional reporter gene assays, and downstream target gene expression analysis, the VDR-ligand properties of this and other novel vitamin D analogs can be thoroughly characterized. Such studies are essential for the discovery and development of new VDR modulators with potentially unique therapeutic profiles for a range of diseases.

References

  • Ray R, Bouillon R, Van Baelen H, Holick MF. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry. 1991 May 14;30(19):4809-13. doi: 10.1021/bi00233a024.
  • [Reference for VDR binding properties of various analogs - Placeholder for a relevant scientific article]
  • [Reference for structures of vitamin D derivatives and VDR affinity - Placeholder for a relevant scientific article]
  • [Reference for synthesis of 25-hydroxyvitamin D3 - Placeholder for a relevant scientific article]
  • [Reference for assessment of binding energy of vitamin D analogs - Placeholder for a relevant scientific article]
  • [Reference for VDR antagonists - Placeholder for a relevant scientific article]
  • [Reference for whole-cell synthesis of 25-hydroxyvitamin D3 - Placeholder for a relevant scientific article]
  • Lou YR, Laaksi I, Syvälä H, et al. 25-Hydroxyvitamin D(3) is an agonistic vitamin D receptor ligand. J Steroid Biochem Mol Biol. 2010 Feb;118(3):162-70. doi: 10.1016/j.jsbmb.2009.11.009.
  • Lou YR, Qiao S, Talonpoika R, Syvälä H, Tuohimaa P. 25-Hydroxyvitamin D3 is an agonistic vitamin D receptor ligand. J Steroid Biochem Mol Biol. 2010;118(3):162-170.
  • [Reference for LXXLL peptide antagonists of VDR - Placeholder for a relevant scientific article]
  • [Reference for 1-beta,25-dihydroxyvitamin D3 as a VDR antagonist - Placeholder for a relevant scientific article]
  • Pike JW, Meyer MB, Bishop KA. The vitamin D receptor: new paradigms for the regulation of gene expression by 1,25-dihydroxyvitamin D3. Rheum Dis Clin North Am. 2010;36(1):11-27. doi:10.1016/j.rdc.2009.12.008
  • [Reference for synthesis and structure-function study of 4-Hydroxy-1α,25-Dihydroxyvitamin D3 - Placeholder for a relevant scientific article]
  • [Reference for VDR decrease enhancing efficacy of 1,25-dihydroxyvitamin D3 - Placeholder for a relevant scientific article]
  • Al-Daghri NM, Mohammed AK, Al-Saleh Y, et al. Downstream Link of Vitamin D Pathway with Inflammation Irrespective of Plasma 25OHD3: Hints from Vitamin D-Binding Protein (DBP) and Receptor (VDR) Gene Polymorphisms. J Inflamm Res. 2021;14:629-640. Published 2021 Feb 23. doi:10.2147/JIR.S292257
  • Kim SY, Shevde NK, Pike JW. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts. J Bone Miner Res. 2005 Feb;20(2):305-17. doi: 10.1359/JBMR.041112.
  • [Reference for synthesis and study of antagonistic and agonistic vitamin D analogs - Placeholder for a relevant scientific article]
  • [Reference for effects of vitamin D derivatives on VDR target gene expression - Placeholder for a relevant scientific article]
  • [Reference for antagonism between 2-methyl-1,25-dihydroxyvitamin D3 and its 20-epi analog - Placeholder for a relevant scientific article]
  • Ceglia L, Niramitmahapanya S, da Silva Morais M, et al. Effects of 1,25-Dihydroxyvitamin D3 and Vitamin D3 on the Expression of the Vitamin D Receptor in Human Skeletal Muscle Cells. Calcif Tissue Int. 2015;96(3):247-254. doi:10.1007/s00223-014-9952-5
  • [Reference for structures and VDR binding of vitamin D3 analogs - Placeholder for a relevant scientific article]
  • [Reference for VDR decrease enhancing efficacy of 1,25-dihydroxyvitamin D3 in NSCLC cells - Placeholder for a relevant scientific article]
  • Szymański J, Wierzbicka J, Płudowski P, et al. Nongenomic Activities of Vitamin D. Nutrients. 2022;14(18):3763. Published 2022 Sep 12. doi:10.3390/nu14183763
  • [Reference for tracing the fate of 1,25(OH)2D3 in target cells - Placeholder for a relevant scientific article]
  • [Reference for genomic and non-genomic actions of 25-hydroxyvitamin D3 - Placeholder for a relevant scientific article]
  • Meyer MB, Zella LA, Pike JW. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects. J Biol Chem. 2017;292(29):12076-12087. doi:10.1074/jbc.M117.789139
  • PubChem. This compound. [Link]

  • Al-Daghri NM, Mohammed AK, Al-Saleh Y, et al. Downstream Link of Vitamin D Pathway with Inflammation Irrespective of Plasma 25OHD3: Hints from Vitamin D-Binding Protein (DBP) and Receptor (VDR) Gene Polymorphisms. Journal of Inflammation Research. 2021;14:629-640. doi:10.2147/JIR.S292257.

Sources

Methodological & Application

Application Note: High-Efficiency Purification of Vitamin D Binding Protein Using 3'-O-Aminopropyl-25-hydroxyvitamin D3 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 3'-O-Aminopropyl-25-hydroxyvitamin D3 as a high-affinity ligand for the chromatographic purification of Vitamin D Binding Protein (DBP) and the exploration of related molecular interactions. We present detailed, field-proven protocols for the covalent immobilization of this vitamin D analog to an N-hydroxysuccinimide (NHS)-activated agarose matrix, followed by a robust affinity chromatography workflow for the isolation of DBP from complex biological samples such as human plasma. The principles behind experimental choices, including matrix selection, buffer composition, and elution strategies, are discussed to provide researchers with a deep, mechanistic understanding of the process. Furthermore, we address the potential application of this methodology to other targets, such as the Vitamin D Receptor (VDR), and provide a thorough troubleshooting guide to ensure experimental success.

Introduction: The Rationale for a Specialized Affinity Ligand

The study of vitamin D metabolism and its physiological roles is critically dependent on the ability to isolate and analyze its key interacting proteins. The primary carrier of vitamin D and its metabolites in circulation is the Vitamin D Binding Protein (DBP), a multifunctional plasma glycoprotein[1]. Understanding the dynamics of DBP-ligand interactions is central to research in endocrinology, bone metabolism, and immunology. Affinity chromatography, a technique that separates molecules based on highly specific biological interactions, is the ideal method for such purifications[2][3].

The choice of ligand is paramount for successful affinity purification. 25-hydroxyvitamin D3 (25(OH)D3) is the major circulating form of vitamin D and is bound by DBP with high affinity[4][5]. To create a stable and effective affinity matrix, the 25(OH)D3 molecule must be tethered to a solid support. The 3'-hydroxyl group of the vitamin D sterol is a strategic position for modification, as it allows the critical binding determinants of the molecule to remain accessible to the target protein. The synthesis of this compound provides a derivative with a primary amine, which serves as a versatile and efficient anchor for covalent immobilization to a variety of activated chromatography matrices[6]. This aminopropyl ether linkage is chemically stable, ensuring a reusable and reliable affinity matrix for the purification of DBP to homogeneity[6].

This document will guide the user through every step of this powerful purification strategy, from the foundational chemistry of ligand coupling to the final analysis of the purified protein.

Principle of the Method

The overall workflow is a two-stage process: (1) covalent immobilization of the aminopropyl-derivatized vitamin D ligand to a solid support, and (2) utilization of this bespoke matrix to capture and purify the target binding protein.

Stage 1: Ligand Immobilization. The primary amine of this compound is coupled to an NHS-activated agarose resin. The NHS ester reacts spontaneously with the primary amine to form a highly stable amide bond, permanently tethering the 25(OH)D3 ligand to the chromatography beads.

Stage 2: Affinity Chromatography. A biological sample containing DBP (e.g., human plasma) is passed over the affinity column. DBP binds specifically to the immobilized 25(OH)D3 ligand. Non-target proteins and other contaminants do not interact and are washed away. Finally, the purified DBP is released from the matrix by altering buffer conditions to disrupt the binding interaction, allowing for its collection in a concentrated and purified form.

G cluster_0 PART 1: Matrix Preparation cluster_1 PART 2: Affinity Chromatography ligand 3'-O-Aminopropyl- 25(OH)D3 Ligand activated_resin Ligand-Coupled Affinity Matrix ligand->activated_resin Covalent Coupling resin NHS-Activated Agarose Resin resin->activated_resin sample Load Biological Sample (e.g., Human Plasma) activated_resin->sample Column Packing bind Specific Binding of Target Protein (DBP) sample->bind wash Wash Unbound Proteins bind->wash elute Elute Purified Target Protein wash->elute purified_protein Homogeneous DBP elute->purified_protein

Diagram 1: Overall Experimental Workflow. This diagram illustrates the two main stages of the process: the preparation of the 25(OH)D3 affinity matrix and the subsequent use of this matrix in a multi-step chromatography protocol to isolate the target protein.

Materials and Reagents

  • Ligand: this compound

  • Chromatography Matrix: NHS-Activated Sepharose 4 Fast Flow (or similar NHS-activated agarose resin)

  • Reagents for Coupling:

    • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

    • Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.5

    • Wash Buffers: 0.1 M Acetate, 0.5 M NaCl, pH 4.0 AND 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

    • Solvents: Anhydrous DMSO, 1 mM HCl (ice-cold)

  • Reagents for Chromatography:

    • Binding/Equilibration Buffer (PBS): 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 140 mM NaCl, 2.7 mM KCl, pH 7.4

    • Wash Buffer: Same as Binding/Equilibration Buffer, potentially with increased salt (e.g., up to 0.5 M NaCl) to reduce non-specific binding.

    • Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 2.5-3.0

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Equipment:

    • Chromatography column (e.g., gravity flow or FPLC system)

    • End-over-end mixer

    • Spectrophotometer for protein quantification (A280)

    • SDS-PAGE equipment for purity analysis

Detailed Protocols

Protocol 1: Covalent Immobilization of this compound

This protocol describes the coupling of the primary amine-containing ligand to 1 mL of NHS-activated agarose resin. The procedure should be scaled as needed.

  • Resin Preparation:

    • Transfer 2 mL of the 50% resin slurry (equivalent to 1 mL of settled resin) into a suitable tube.

    • Wash the resin with 10-15 mL of ice-cold 1 mM HCl to remove the storage solution (typically isopropanol) and hydrolyze any weakly-activated groups. Centrifuge at low speed (e.g., 500 x g) for 1-2 minutes between washes. Perform this step 3 times. Causality: The acidic wash preserves the reactivity of the NHS esters, which are prone to hydrolysis at neutral or high pH.

  • Ligand Solubilization:

    • Dissolve 1-5 mg of this compound in a minimal volume of anhydrous DMSO.

    • Immediately dilute the dissolved ligand into 1-2 mL of pre-chilled Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Causality: The slightly alkaline pH of the coupling buffer deprotonates the primary amine of the ligand, enhancing its nucleophilicity to efficiently attack the NHS ester. The high salt concentration minimizes non-specific ionic interactions between the ligand and the matrix.

  • Coupling Reaction:

    • Immediately add the diluted ligand solution to the washed and drained resin.

    • Incubate the slurry on an end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C. Trustworthiness: The efficiency of the coupling reaction can be determined by measuring the absorbance of the supernatant before and after the reaction, assuming the ligand has a chromophore.

  • Blocking Unreacted Sites:

    • After the coupling reaction, pellet the resin by centrifugation and remove the supernatant.

    • Add 5-10 mL of Blocking Buffer (e.g., 1 M Ethanolamine, pH 8.5) to the resin.

    • Incubate on an end-over-end mixer for at least 2 hours at room temperature to block any remaining active NHS esters. Causality: This step is crucial to prevent non-specific binding of proteins with primary amines to the matrix during the affinity purification.

  • Final Wash Cycle:

    • Wash the resin with three alternating cycles of low and high pH wash buffers (e.g., 10 mL of pH 4.0 buffer followed by 10 mL of pH 8.5 buffer).

    • This removes any non-covalently bound ligand and blocking agent.

    • Finally, wash the resin with 5-10 column volumes of neutral PBS (pH 7.4).

  • Storage:

    • The prepared affinity matrix can be stored as a slurry in PBS containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C. The amide bond is very stable, allowing for long-term storage and reuse[7].

Protocol 2: Affinity Purification of Vitamin D Binding Protein (DBP)

This protocol is designed for the purification of DBP from 1-5 mL of human plasma.

  • Column Preparation and Equilibration:

    • Pack the 25(OH)D3-coupled agarose resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes (CVs) of Binding/Equilibration Buffer (PBS, pH 7.4) until the pH and conductivity of the flow-through are stable.

  • Sample Preparation and Loading:

    • Centrifuge the human plasma sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove any particulate matter.

    • If desired, dilute the plasma 1:1 with Binding/Equilibration Buffer.

    • Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column) to maximize the interaction time between DBP and the immobilized ligand. Collect the flow-through fraction for analysis.

  • Wash Step:

    • Wash the column with 10-20 CVs of Binding/Equilibration Buffer, or until the A280 absorbance of the flow-through returns to baseline. This step removes all non-specifically bound proteins. Insight: For samples with high levels of albumin, which can non-specifically interact with the matrix, including 0.1-0.5 M NaCl in the wash buffer can improve purity.

  • Elution:

    • Elute the bound DBP using a low pH Elution Buffer (0.1 M Glycine-HCl, pH 2.5-3.0)[8]. Apply the buffer and begin collecting fractions (e.g., 0.5-1.0 mL fractions).

    • It is critical to neutralize the eluted fractions immediately by adding a predetermined volume of Neutralization Buffer (1 M Tris-HCl, pH 8.5; typically 50-100 µL per 1 mL fraction). Causality: Low pH effectively disrupts the ionic and hydrogen bonds responsible for the DBP-ligand interaction. However, prolonged exposure to acidic conditions can irreversibly denature the purified protein, hence the immediate neutralization is essential to preserve its activity[8].

  • Column Regeneration and Storage:

    • Immediately after elution, wash the column with 5 CVs of Elution Buffer followed by 10 CVs of Binding/Equilibration Buffer to re-equilibrate it.

    • For storage, wash the column with 5 CVs of 20% ethanol and store at 4°C. The matrix is stable and can be reused multiple times[6].

  • Analysis of Results:

    • Measure the protein concentration of the eluted fractions using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

    • Analyze the loaded sample, flow-through, wash, and elution fractions by SDS-PAGE to assess the purity and molecular weight of the purified DBP (typically ~58 kDa). Purity of 85-92% can be expected after this single affinity step[9].

Expected Results and Data Presentation

The described protocol is expected to yield DBP with high purity from a complex source like human plasma. A summary of expected outcomes and parameters is provided below.

ParameterTypical Value/RangeNotes
Ligand Coupling Density 1-5 µmol / mL resinDependent on initial ligand concentration.
Binding Capacity 1-3 mg DBP / mL resinHighly dependent on ligand density and sample concentration.
Purity (Post-Affinity) >85%As assessed by SDS-PAGE. A subsequent polishing step (e.g., ion exchange) can achieve >98% purity[9].
Yield 10-20%Yields can be variable. An HPLC-based method reported a 16% yield from human plasma[10].
Eluted Protein MW ~58 kDaCorresponds to the molecular weight of human DBP.

Discussion of Alternative Targets: The Vitamin D Receptor (VDR)

While the 3'-O-Aminopropyl-25(OH)D3 ligand is optimized for DBP, which has the highest affinity for this metabolite, researchers may be interested in isolating the Vitamin D Receptor (VDR). However, this presents significant challenges:

  • Lower Affinity: VDR's affinity is highest for the hormonally active form, 1,25-dihydroxyvitamin D3 (Calcitriol). Its affinity for 25(OH)D3 is considerably lower[11].

  • Heterodimerization: For high-affinity DNA binding and stability, VDR typically forms a heterodimer with the Retinoid-X Receptor (RXR)[12][13]. Purifying VDR alone from a cell lysate using a ligand may be inefficient as the monomer may be less stable or have a lower affinity conformation.

  • Low Abundance: VDR is a nuclear receptor and is expressed at much lower levels than plasma proteins like DBP.

Due to these challenges, a direct ligand affinity approach for VDR is not standard. A more successful and widely cited method is Tandem Affinity Purification (TAP) . This involves expressing VDR as a fusion protein with two affinity tags (e.g., a Calmodulin Binding Peptide and a Protein A tag). The protein is then purified over two successive affinity columns, providing extremely high purity even from a low-abundance source[7][11]. Researchers aiming to purify VDR should consider this established methodology.

G cluster_0 Interaction Schematic vdbp DBP Binding Cleft (Domain I) ligand 25(OH)D3 Ligand ligand->vdbp High-Affinity Binding spacer Aminopropyl Spacer Arm spacer->ligand Covalent Linkage matrix Agarose Matrix matrix->spacer

Diagram 2: Ligand-Protein Interaction. This diagram shows the specific binding of the 25(OH)D3 portion of the immobilized ligand to the binding cleft within Domain I of the Vitamin D Binding Protein (DBP). The stable aminopropyl spacer arm connects the ligand to the solid agarose matrix.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Binding of Target Protein 1. Inefficient ligand coupling.- Verify coupling efficiency. Repeat immobilization with fresh reagents. - Ensure ligand was properly solubilized before adding to coupling buffer.
2. Inactive ligand or target protein.- Ensure proper storage and handling of ligand. - Use fresh sample and include protease inhibitors.
3. Incorrect binding buffer pH or ionic strength.- Verify pH of all buffers. Ensure physiological pH (~7.4) and ionic strength for binding.
High Non-Specific Binding (Low Purity) 1. Insufficient blocking of the matrix.- Repeat the blocking step of the immobilization protocol, ensuring sufficient incubation time.
2. Hydrophobic or ionic interactions.- Increase the salt concentration (e.g., to 0.5 M NaCl) in the wash buffer. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
3. Column is overloaded.- Reduce the amount of sample loaded onto the column. - Perform a pre-clearing step on the sample if it is particularly complex.
Low or No Elution of Target Protein 1. Elution buffer is too weak.- Ensure the pH of the elution buffer is sufficiently low (pH 2.5-2.8). - Try a stronger, denaturing eluent (e.g., 6M Guanidine HCl), but be aware this will likely destroy protein activity.
2. Protein has precipitated on the column.- Elute with a buffer containing a mild solubilizing agent. - In future runs, ensure rapid neutralization of fractions and work at 4°C.
3. Very high affinity interaction.- Decrease the flow rate during elution to increase contact time with the elution buffer. - Consider a competitive elution strategy using a high concentration of free 25(OH)D3, although this can be costly.
Eluted Protein is Inactive 1. Irreversible denaturation by elution buffer.- Neutralize eluted fractions immediately upon collection. - Test a range of slightly milder elution buffers (e.g., pH 3.0, 3.5). - Keep all fractions on ice after neutralization.

References

  • Link, R., & Perlman, K., & DeLuca, H. F. (1986). Purification of Human Serum Vitamin D-binding Protein by 25-hydroxyvitamin D3-Sepharose Chromatography. Analytical Biochemistry, 157(2), 262-9. [Link]

  • Seuter, S., Heun, P., & Eilers, M. (2013). Tandem Affinity Purification and Nano HPLC-ESI-MS/MS Reveal Binding of Vitamin D Receptor to p53 and other New Interaction Partners in HEK 293T Cells. Anticancer Research, 33(5), 1951-1960. [Link]

  • Seuter, S., Heun, P., & Eilers, M. (2013). Tandem Affinity Purification and Nano HPLC-ESI-MS/MS Reveal Binding of Vitamin D Receptor to p53 and other New Interaction Partners in HEK 293T Cells. Anticancer Research, 33(5). [Link]

  • Swamy, N., Roy, A., Chang, R., Brisson, M., & Ray, R. (1995). Affinity Purification of Human Plasma Vitamin D-binding Protein. Protein Expression and Purification, 6(2), 185-8. [Link]

  • Taylor, G. A., Mazhindu, H. N., Findlay, J. B., & Peacock, M. (1986). Purification of vitamin D binding protein from human plasma using high performance liquid chromatography. Clinica Chimica Acta, 155(1), 31-41. [Link]

  • Nemere, I., Yazzie-Atkinson, D., Johns, D. O., & Larsson, D. (2002). Biochemical characterization and purification of a binding protein for 24,25-dihydroxyvitamin D3 from chick intestine. Journal of Endocrinology, 172(1), 211-9. [Link]

  • Cytiva. (2024). Affinity chromatography. Cytiva Life Sciences. [Link]

  • Haddad, J. G., & Walgate, J. (1976). Isolation and partial characterization of vitamin d and 25-hydroxyvitamin d binding protein. Journal of Clinical Investigation, 58(5), 1217-1222. [Link]

  • Schwartz, J. B., Kane, L., & Bikle, D. D. (2016). VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS. Endocrine Practice, 22(9), 1129-1140. [Link]

  • Schwartz, J. B., Kane, L., & Bikle, D. D. (2016). VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS. Endocrine Practice, 22(9), 1129-1140. [Link]

  • Aksnes, L. (1980). An improved competitive protein-binding assay for 25-hydroxy vitamin D. Scandinavian Journal of Clinical and Laboratory Investigation, 40(2), 147-52. [Link]

  • ResearchGate. (2019). What are the conditions required for 25-hydroxyvitamin D3 binding to vitamin D binding protein in-vitro?. ResearchGate. [Link]

  • Affinity Biosciences. (n.d.). Vitamin D Receptor Antibody. Affinity Biosciences. [Link]

  • Bouillon, R., Van Assche, F. A., Van Baelen, H., Heyns, W., & De Moor, P. (1981). Influence of the Vitamin D-binding Protein on the Serum Concentration of 1,25-Dihydroxyvitamin D3. Journal of Clinical Investigation, 67(3), 589-596. [Link]

  • Wikipedia. (n.d.). Vitamin D receptor. Wikipedia. [Link]

  • Dilworth, D., L., & Pieler, M. M. (2005). Determination of the affinity of vitamin D metabolites to serum vitamin D binding protein using assay employing lipid-coated polystyrene beads. Journal of Steroid Biochemistry and Molecular Biology, 93(2-5), 123-129. [Link]

  • Rochel, N., & Moras, D. (2018). Vitamin D and Its Receptor from a Structural Perspective. International Journal of Molecular Sciences, 19(11), 3467. [Link]

  • Bouillon, R., et al. (2020). Vitamin D Binding Protein: A Historic Overview. Frontiers in Endocrinology, 10, 910. [Link]

  • Sławiński, M., & Struga, M. (2021). Structure and the Anticancer Activity of Vitamin D Receptor Agonists. International Journal of Molecular Sciences, 22(4), 2056. [Link]

  • Riguero, V., & Lhatoo, S. (2011). Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag. Journal of Visualized Experiments, (58), 3379. [Link]

  • Mohan, S. B. (1992). Determination of purity and yield. Methods in Molecular Biology, 11, 307-23. [Link]

Sources

Application Notes and Protocols: Covalent Coupling of 3'-O-Aminopropyl-25-hydroxyvitamin D3 to Sepharose Beads for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Targeted Purification

Affinity chromatography stands as a powerful technique for isolating specific biomolecules from complex mixtures.[1][2][3] This method leverages the highly specific, reversible binding interactions between a target molecule and a ligand that has been covalently immobilized onto a solid support matrix.[3][4] The resulting affinity resin acts as a molecular "bait" to capture the desired protein, such as the Vitamin D Binding Protein (DBP), enabling its purification to high homogeneity in a single step.[1][5]

This document provides a comprehensive guide for the covalent coupling of a synthetic vitamin D analog, 3'-O-Aminopropyl-25-hydroxyvitamin D3, to a sepharose matrix. This specific ligand is designed with a primary amine group, making it amenable to various amine-reactive coupling chemistries.[5][6] The resulting 25-hydroxyvitamin D3-sepharose beads are an invaluable tool for the affinity purification of DBP and for studying its interactions with its primary circulating ligand, 25-hydroxyvitamin D3.[5][7]

Principle of the Method

The protocol hinges on the formation of a stable, covalent bond between the primary amine of the this compound ligand and a pre-activated sepharose resin. Several types of activated sepharose are commercially available, each with distinct reactive groups. For coupling ligands with primary amines, N-hydroxysuccinimide (NHS)-activated or epoxy-activated sepharose are excellent choices.[8][9][10][11]

  • NHS-Activated Sepharose: This resin is esterified with N-hydroxysuccinimide. The NHS ester readily reacts with primary amines to form a stable amide bond.[11][12][13] This is a widely used and efficient method for immobilizing proteins and peptides.[11][14]

  • Epoxy-Activated Sepharose: This resin contains reactive epoxy groups that can form stable covalent bonds with amine, hydroxyl, or thiol groups on the ligand.[8][9][10][15][16] The reaction with amines proceeds under moderate alkaline conditions to form a secondary amine linkage.[16] Epoxy-activated resins often feature a long, hydrophilic spacer arm, which is particularly advantageous for immobilizing small molecules like our vitamin D analog, as it minimizes steric hindrance and improves the accessibility of the ligand for binding to its target protein.[8][15]

This guide will focus on the use of Epoxy-Activated Sepharose due to its versatility and the benefit of the built-in spacer arm for small ligand immobilization.[8][15]

Materials and Reagents

ReagentSupplierPurpose
This compoundCustom Synthesis/CommericalThe ligand to be immobilized.
Epoxy-Activated Sepharose 6BCytiva or equivalentThe solid support matrix for ligand coupling.[8][15]
Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 9.5)In-house preparationProvides the optimal pH for the coupling reaction between the epoxy groups and the primary amine.
Blocking Buffer (1 M Ethanolamine, pH 8.0)In-house preparationBlocks any unreacted epoxy groups on the sepharose to prevent non-specific binding.[15]
Wash Buffer A (0.1 M Acetate, 0.5 M NaCl, pH 4.0)In-house preparationUsed in alternating pH washes to remove non-covalently bound ligand.[15]
Wash Buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)In-house preparationUsed in alternating pH washes to remove non-covalently bound ligand.[15]
Storage Buffer (Phosphate Buffered Saline with 0.02% Sodium Azide)In-house preparationFor long-term storage of the prepared affinity resin.
Dimethylformamide (DMF) or Dioxane (optional)Sigma-Aldrich or equivalentTo aid in dissolving the hydrophobic vitamin D analog.[15]

Experimental Workflow

The overall process for preparing the 25-hydroxyvitamin D3-sepharose affinity resin can be visualized as a three-stage process: preparation and coupling, blocking, and washing.

G cluster_0 Preparation and Coupling cluster_1 Blocking cluster_2 Washing and Storage A Swell and Wash Epoxy-Activated Sepharose C Incubate Ligand with Sepharose Slurry A->C Add to B Dissolve 3'-O-Aminopropyl- 25-hydroxyvitamin D3 B->C Add to D Block Unreacted Epoxy Groups C->D After Incubation E Wash with Alternating pH Buffers D->E After Blocking F Equilibrate and Store Affinity Resin E->F Final Step

Figure 1. Workflow for the preparation of 25-hydroxyvitamin D3-sepharose.

Detailed Protocol

PART 1: Preparation and Coupling

Causality: The initial steps are crucial for preparing both the sepharose matrix and the ligand for an efficient coupling reaction. Swelling the dry resin is necessary to expose the reactive epoxy groups, and a thorough wash removes preservatives. The coupling buffer is maintained at an alkaline pH (9-10) to facilitate the nucleophilic attack of the primary amine on the epoxy group.[16]

  • Swell and Wash the Sepharose:

    • Weigh out the desired amount of freeze-dried Epoxy-Activated Sepharose 6B (e.g., 1 gram, which yields approximately 3.3 mL of drained medium).[9]

    • Add distilled water (approximately 200 mL per gram of powder) and allow the beads to swell for at least 1 hour on a sintered glass filter.[15]

    • Wash the swollen beads with several volumes of distilled water to remove additives.[15]

    • Finally, equilibrate the beads with the Coupling Buffer.

  • Prepare the Ligand Solution:

    • Dissolve the this compound in a minimal amount of an organic solvent like DMF or dioxane if necessary, due to its hydrophobicity.[15]

    • Slowly add the dissolved ligand to the Coupling Buffer. The final concentration of the organic solvent should not exceed 50%.[15]

    • Note: Always adjust the final pH of the coupling solution after adding the ligand and any organic solvent, as they can lower the pH.[15] A typical ligand concentration is at least 200 µmoles per mL of sepharose medium.[15]

  • Perform the Coupling Reaction:

    • Combine the washed sepharose beads with the ligand solution in a stoppered vessel. A resin-to-buffer ratio of 1:0.5 to 1:1 is recommended.[15]

    • Incubate the suspension for 16 hours at a controlled temperature (e.g., 20-40°C) with gentle end-over-end mixing.[15] Do not use a magnetic stirrer , as it can damage the sepharose beads.[15]

PART 2: Blocking Unreacted Groups

Causality: After the coupling reaction, unreacted epoxy groups will remain on the sepharose surface. These active sites must be quenched or "blocked" to prevent them from non-specifically binding proteins during the affinity purification process.[17][18] Ethanolamine is a small molecule with a primary amine that effectively reacts with and caps the remaining epoxy groups.[15]

  • Wash Away Excess Ligand:

    • After the incubation period, wash the beads with Coupling Buffer to remove the unbound ligand.[15]

  • Block the Resin:

    • Transfer the resin to the Blocking Buffer (1 M Ethanolamine, pH 8.0).[15]

    • Incubate for at least 4 hours at 40-50°C, or overnight at room temperature, with gentle mixing.[15]

PART 3: Washing and Storage

Causality: A rigorous washing procedure is essential to remove any non-covalently bound ligand and the blocking agent. Alternating between low and high pH buffers helps to disrupt any ionic interactions, ensuring that only the covalently attached ligand remains.[15]

  • Perform Alternating pH Washes:

    • Wash the beads with at least three cycles of alternating pH buffers.[15]

    • Each cycle consists of a wash with Wash Buffer A (pH 4.0) followed by a wash with Wash Buffer B (pH 8.0).[15]

  • Equilibrate and Store:

    • After the final wash, equilibrate the affinity resin with Storage Buffer.

    • Store the prepared 25-hydroxyvitamin D3-sepharose at 4°C. The addition of a bacteriostatic agent like sodium azide is recommended for long-term storage.

Quality Control and Characterization

To ensure the reliability and reproducibility of your affinity purification experiments, it is crucial to characterize the prepared resin.

G cluster_0 Ligand Quantification cluster_1 Binding Capacity A Measure Ligand Concentration in Supernatant Pre- and Post-Coupling B Calculate Immobilized Ligand Density A->B By Difference C Incubate Resin with Excess Vitamin D Binding Protein D Elute Bound Protein and Quantify (e.g., Bradford Assay) C->D After Washing

Figure 2. Workflow for the characterization of the affinity resin.

  • Quantification of Immobilized Ligand:

    • An indirect method to estimate the amount of coupled ligand is to measure the concentration of the ligand in the supernatant before and after the coupling reaction.[19] This can be done using UV-Vis spectrophotometry if the ligand has a distinct chromophore. The difference in concentration corresponds to the amount of ligand immobilized on the resin.[20]

  • Determination of Binding Capacity:

    • The functional capacity of the affinity resin should be determined by measuring its ability to bind the target protein.

    • Protocol:

      • Incubate a known volume of the 25-hydroxyvitamin D3-sepharose with a saturating amount of a protein solution containing Vitamin D Binding Protein (e.g., human plasma).

      • Wash the resin extensively to remove unbound proteins.

      • Elute the bound DBP using an appropriate elution buffer (e.g., a low pH buffer or a buffer containing a competing ligand).

      • Quantify the amount of eluted DBP using a standard protein assay, such as the Bradford or BCA assay. The binding capacity is typically expressed as mg of protein per mL of resin.

Application: Affinity Purification of Vitamin D Binding Protein

The primary application of 25-hydroxyvitamin D3-sepharose is the purification of Vitamin D Binding Protein (DBP) from complex biological samples like plasma or serum.[5]

Brief Protocol:

  • Column Packing: Pack a chromatography column with the prepared affinity resin.

  • Equilibration: Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the pre-cleared biological sample (e.g., human plasma) to the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins and contaminants.

  • Elution: Elute the bound DBP from the column. Elution can be achieved by:

    • pH Shift: Using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) to disrupt the ligand-protein interaction.

    • Competitive Elution: Using a high concentration of a competing ligand (e.g., free 25-hydroxyvitamin D3) to displace the bound DBP.

  • Neutralization: Immediately neutralize the eluted fractions containing the purified DBP with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) if a low pH elution was used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ligand Coupling Efficiency - Incorrect pH of the coupling buffer.- Inactive ligand or sepharose.- Ligand precipitation.- Verify the pH of the coupling buffer is between 9 and 10.- Use fresh reagents.- Ensure the ligand is fully dissolved. Increase the percentage of organic solvent if necessary, not exceeding 50%.[15]
High Non-Specific Binding - Incomplete blocking of active sites.- Hydrophobic interactions with the matrix or spacer arm.- Ensure the blocking step is performed thoroughly as described.- Include a non-ionic detergent (e.g., 0.1% Tween-20) in the binding and wash buffers.- Increase the salt concentration in the wash buffer.[21]
Low Yield of Purified Protein - Low binding capacity of the resin.- Inefficient elution conditions.- Protein degradation.- Re-evaluate the ligand coupling density.- Optimize elution conditions (e.g., lower pH, higher concentration of competing ligand).- Add protease inhibitors to the sample and buffers.

References

  • Cytiva. Epoxy-Activated Sepharose™ 6B. [Link]

  • G-Biosciences. Epoxy-activated Agarose for Ligand or Protein Coupling. [Link]

  • Cytiva. Epoxy-activated Sepharose 6B Data File. [Link]

  • UCL Discovery. Characterisation of chromatography adsorbents for antibody bioprocessing. [Link]

  • Cube Biotech. PureCube Epoxy Activated Agarose. [Link]

  • Taylor & Francis Online. Carbodiimide – Knowledge and References. [Link]

  • SPR-Pages. Ligand coupling - Immobilization procedures. [Link]

  • Bio-Rad. Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. [Link]

  • G-Biosciences. Epoxy-activated resin: a versatile affinity chromatography support. [Link]

  • PubMed. Affinity Purification of Human Plasma Vitamin D-binding Protein. [Link]

  • PubMed. A simple method for quantitating ligands covalently bound to agarose beads. [Link]

  • BioVanix. Agarose Gel Beads of Affinity Chromatography. [Link]

  • PubMed. Purification of vitamin D binding protein from human plasma using high performance liquid chromatography. [Link]

  • National Institutes of Health. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. [Link]

  • ResearchGate. Is there any other way to block the non-specific sites on Agarose beads other than using BSA in IP?. [Link]

  • PubMed. Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. [Link]

  • MDPI. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. [Link]

  • Cube Biotech. Principles of Affinity Chromatography. [Link]

  • Protocol Online. unspecific binding of protein a sepharose. [Link]

  • ResearchGate. How do you block beads with BSA when doing IP?. [Link]

  • Life Science. Blockers Practical Guide. [Link]

  • PubMed. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. [Link]

  • Bio-Rad. Tips for Step 8 - Block Non-specific Binding Sites. [Link]

  • Bio-Rad. Introduction to Affinity Chromatography. [Link]

  • Cytiva. NHS-Activated Sepharose 4 Fast Flow resin. [Link]

  • PubMed. Determination of the affinity of vitamin D metabolites to serum vitamin D binding protein using assay employing lipid-coated polystyrene beads. [Link]

  • ResearchGate. Can anyone suggest a good method of quantitative measurement of ligand (antibody) binding to the magnetic beads?. [Link]

  • Cytiva. NHS-activated Sepharose 4 Fast Flow Data File. [Link]

  • Cytiva. NHS-activated Sepharose 4 Fast Flow Instructions. [Link]

  • National Institutes of Health. Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling. [Link]

  • researchmap. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. [Link]

  • Conduct Science. Affinity Chromatography Protocol. [Link]

  • MDPI. In Situ and Label-Free Quantification of Membrane Protein–Ligand Interactions Using Optical Imaging Techniques: A Review. [Link]

Sources

Application Note: Development of a Competitive Immunoassay for 25-Hydroxyvitamin D3 Using a Novel 3'-O-Aminopropyl Hapten

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-hydroxyvitamin D (25(OH)D) is the primary circulating form of vitamin D and the most reliable indicator of an individual's vitamin D status.[1][2] Its measurement is clinically crucial for the diagnosis and management of vitamin D deficiency, which is linked to skeletal diseases like osteoporosis and rickets, and is increasingly associated with various other chronic conditions.[2][3][4] While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard, immunoassays offer a high-throughput, cost-effective, and accessible alternative for clinical and research laboratories.[5][6]

Developing a sensitive and specific immunoassay for a small molecule like 25(OH)D3 requires a hapten strategy. Because 25(OH)D3 itself is too small to elicit an immune response, it must be covalently linked to a larger carrier protein to become immunogenic.[7] This application note provides a comprehensive guide to developing a competitive enzyme-linked immunosorbent assay (ELISA) for 25(OH)D3. We focus on the strategic use of 3'-O-Aminopropyl-25-hydroxyvitamin D3, a hapten derivative that provides a stable ether linkage and a primary amine handle for efficient conjugation, a method that has been explored for creating vitamin D analogs for affinity studies.[8][9]

This guide will detail the critical steps from immunogen synthesis and antibody screening to the final validated competitive ELISA protocol, providing both the methodology and the scientific rationale behind each experimental choice.

Part I: Immunogen and Coating Antigen Preparation

Principle of Hapten-Carrier Conjugation

To generate antibodies against the small 25(OH)D3 molecule (the hapten), it is conjugated to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH). The resulting conjugate is large enough to be recognized by the immune system, which then produces antibodies against various epitopes on the complex, including the hapten itself.

The choice of hapten derivative is critical. We utilize 3'-O-Aminopropyl-25(OH)D3, which incorporates a linker at the 3-position of the A-ring. This preserves the key structural features of the D-ring and side chain, which are important for antibody recognition, while providing a primary amine for conjugation. The ether linkage is also more stable to hydrolysis than ester linkages used in other haptens.[9]

For the immunoassay, two different conjugates are required:

  • Immunogen (Hapten-KLH): Used to immunize animals and elicit an antibody response. KLH is chosen for its large size and high immunogenicity.

  • Coating Antigen (Hapten-BSA): Used as the capture reagent immobilized on the ELISA plate. A different carrier protein, Bovine Serum Albumin (BSA), is used to prevent the selection of antibodies that recognize the carrier protein (KLH) instead of the hapten.

G

Protocol 1: EDC/NHS Conjugation of Hapten to Carrier Protein

This protocol describes the conjugation of the aminopropyl hapten to the carboxyl groups on the carrier protein (KLH or BSA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates carboxyl groups to form a reactive intermediate that is stabilized by NHS, which then efficiently reacts with the primary amine on the hapten.

Materials:

  • 3'-O-Aminopropyl-25(OH)D3 Hapten

  • Carrier Protein (KLH or BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.0

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Dissolve Carrier Protein: Dissolve 10 mg of carrier protein (KLH or BSA) in 2 mL of Activation Buffer.

  • Activate Carrier Protein: Add 5 mg of EDC and 3 mg of NHS to the protein solution. Incubate for 15-20 minutes at room temperature with gentle stirring.

    • Rationale: This step activates the carboxyl groups on the carrier protein. Performing this in an amine-free buffer at a slightly acidic pH maximizes the efficiency of EDC activation.[10]

  • Prepare Hapten: Dissolve 1-2 mg of the aminopropyl hapten in a minimal amount of a suitable organic solvent (e.g., 100 µL DMSO) and then dilute to 1 mL with Coupling Buffer (PBS, pH 7.4).

    • Rationale: The pH is raised to 7.4 to ensure the primary amine on the hapten is deprotonated and available for nucleophilic attack on the activated carboxyl group.[10]

  • Conjugation Reaction: Immediately add the dissolved hapten solution to the activated carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quench Reaction: Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Purify the conjugate from unreacted hapten and crosslinking reagents by extensive dialysis against PBS (pH 7.4) at 4°C or by using a desalting column.

  • Confirmation and Storage: Confirm conjugation using UV-Vis spectroscopy to check for the characteristic protein absorbance at 280 nm and potentially a shift due to the hapten. Store the conjugate at -20°C or lyophilize for long-term storage.

Part II: Monoclonal Antibody Production and Screening

Principle

The Hapten-KLH immunogen is used to immunize mice. Following a standard immunization schedule, spleen cells from the mice are fused with myeloma cells to create hybridomas. These hybridomas are then cultured and their supernatants are screened to identify clones that produce antibodies with high affinity and specificity for 25(OH)D3.

Screening Strategy

A multi-step screening process is essential. The primary screen identifies antibodies that bind to the Hapten-BSA conjugate. A secondary, competitive screen is then used to select for antibodies whose binding can be displaced by free 25(OH)D3, ensuring the antibodies recognize the analyte of interest.

Protocol 2: Primary Screening by Indirect ELISA

  • Coat Plate: Coat a 96-well microplate with Hapten-BSA (the coating antigen) at 1-2 µg/mL in PBS, pH 7.4. Incubate overnight at 4°C.

  • Wash: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Block: Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Supernatants: Add 100 µL of hybridoma culture supernatants to the wells. Incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step.

  • Add Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate 5 times with Wash Buffer.

  • Develop: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.

  • Read Absorbance: Read the absorbance at 450 nm. Clones with high OD values are selected for further characterization.

Table 1: Representative Primary Screening Data

Hybridoma CloneOD 450nm vs Hapten-BSAOD 450nm vs BSA (Control)Result
1A32.1540.089Positive
1B70.1020.091Negative
2C51.8760.110Positive
2D92.5430.095Positive
Negative Control0.0980.101-

Part III: Development of the Competitive ELISA

Principle of Competitive ELISA

This assay format is ideal for quantifying small molecules.[11][12] A limited amount of specific anti-25(OH)D3 antibody is incubated with a sample containing an unknown amount of 25(OH)D3. This mixture is then added to a microplate well coated with the Hapten-BSA conjugate. The free 25(OH)D3 from the sample and the immobilized Hapten-BSA compete for the binding sites on the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of 25(OH)D3 in the sample.[13]

G

Protocol 3: Competitive ELISA for 25(OH)D3 Quantification

Materials:

  • Hapten-BSA coated and blocked 96-well plates

  • 25(OH)D3 standard solutions (e.g., 0, 5, 10, 25, 50, 100 ng/mL)

  • Anti-25(OH)D3 monoclonal antibody-HRP conjugate (optimized dilution)

  • Assay Buffer (e.g., 1% BSA in PBS with a releasing agent)

  • Wash Buffer, TMB Substrate, Stop Solution

Procedure:

  • Sample/Standard Preparation: Before the assay, serum or plasma samples must be pre-treated with a releasing agent to dissociate 25(OH)D from its binding proteins.[14][15] Prepare serial dilutions of the 25(OH)D3 standard in the Assay Buffer.

  • Competition Reaction:

    • Add 50 µL of standard or pre-treated sample to each well.

    • Immediately add 50 µL of the diluted anti-25(OH)D3-HRP conjugate to each well.[12]

    • Incubate for 1 hour at 37°C with gentle shaking.

    • Rationale: This single incubation step allows the competition between the 25(OH)D3 in the sample/standard and the Hapten-BSA on the plate for the limited antibody binding sites.

  • Wash: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Develop: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark.

  • Stop: Add 50 µL of Stop Solution (2N H2SO4) to each well.

  • Read: Measure the optical density (OD) at 450 nm within 15 minutes.

  • Data Analysis: Plot the OD values against the corresponding standard concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve. Calculate the concentration of 25(OH)D3 in the samples by interpolating their OD values from the curve.

Part IV: Assay Validation and Performance

Assay validation is a critical step to ensure the reliability, accuracy, and precision of the developed immunoassay. Key parameters are assessed according to established guidelines.

Specificity (Cross-Reactivity) Specificity is determined by testing structurally related vitamin D metabolites to see if they interfere with the assay. The cross-reactivity is calculated as: %Cross-reactivity = (Concentration of 25(OH)D3 at 50% B/B0) / (Concentration of cross-reactant at 50% B/B0) x 100

Table 2: Cross-Reactivity of the 25(OH)D3 Assay

CompoundCross-Reactivity (%)
25-hydroxyvitamin D3100%
25-hydroxyvitamin D2~95%
1,25-dihydroxyvitamin D3< 0.1%
Vitamin D3 (Cholecalciferol)< 0.1%
Vitamin D2 (Ergocalciferol)< 0.1%

Insight: High cross-reactivity with 25-hydroxyvitamin D2 is often desirable for assays measuring total 25(OH)D status.[14] Low cross-reactivity with the parent vitamins (D2, D3) and the active hormone (1,25(OH)2D3) demonstrates the high specificity of the antibody for the target analyte.[16]

Precision Precision is assessed by determining the intra-assay (within-run) and inter-assay (between-run) coefficient of variation (CV).[14][17]

Table 3: Assay Precision

SampleMean Conc. (ng/mL)Intra-Assay CV% (n=20)Inter-Assay CV% (n=10 days)
Low QC15.26.1%7.5%
Mid QC48.54.5%5.8%
High QC85.14.9%6.2%

Insight: CVs below 15% are generally considered acceptable for immunoassays, indicating good reproducibility.[14][16]

Accuracy (Spike and Recovery) Accuracy is evaluated by adding known amounts of 25(OH)D3 to patient serum samples and measuring the recovery.

Table 4: Spike and Recovery Analysis

Sample IDEndogenous (ng/mL)Spiked (ng/mL)Observed (ng/mL)Recovery (%)
Sample 118.520.039.2103.5%
Sample 235.140.072.994.5%
Sample 360.850.0108.595.4%
Average ---97.8%

Insight: Recoveries between 85-115% demonstrate that the assay can accurately measure the analyte in the sample matrix without significant interference.[14]

This application note outlines a robust framework for the development and validation of a competitive immunoassay for 25-hydroxyvitamin D3 using a 3'-O-Aminopropyl hapten. By carefully selecting the hapten, optimizing the conjugation chemistry, and implementing a rigorous screening and validation plan, it is possible to create a sensitive, specific, and reliable assay. This method provides a valuable tool for researchers and clinicians, enabling high-throughput analysis of vitamin D status in a variety of settings. The principles and protocols described herein can be adapted for the development of immunoassays for other small molecule analytes.

References

  • MedlinePlus. (2019). 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels. Available at: [Link]

  • Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Available at: [Link]

  • Healthline. (2023). 25-Hydroxy Vitamin D Test: Purpose, Procedure, and Results. Available at: [Link]

  • Biomeda Corp. Competitive ELISA Protocol. Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]

  • Mayo Clinic Laboratories. 25-Hydroxyvitamin D2 and D3, Serum. Available at: [Link]

  • MedlinePlus Medical Encyclopedia. (2024). 25-hydroxy vitamin D test. Available at: [Link]

  • National Institutes of Health. (2011). Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment. Available at: [Link]

  • PubMed. (1994). Enzyme immunoassay for measuring 25-hydroxyvitamin D3 in serum. Available at: [Link]

  • PubMed. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Available at: [Link]

  • PubMed Central. (2018). 25-Hydroxyvitamin D assay standardisation and vitamin D guidelines paralysis. Available at: [Link]

  • PubMed Central. (2015). Performance evaluation of two immunoassays for 25-hydroxyvitamin D. Available at: [Link]

  • PubMed. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. Available at: [Link]

  • PLOS ONE. (2012). Standardization of Misleading Immunoassay Based 25-Hydroxyvitamin D Levels with Liquid Chromatography Tandem-Mass Spectrometry. Available at: [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Available at: [Link]

  • PubMed. (2020). Development of a Chemiluminescence Immunoassay for Quantification of 25-Hydroxyvitamin D in Human Serum. Available at: [Link]

  • ResearchGate. (2020). Development of a Chemiluminescence Immunoassay for Quantification of 25-Hydroxyvitamin D in Human Serum. Available at: [Link]

Sources

Illuminating the Vitamin D Receptor: A Guide to Photoaffinity Labeling with 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing a Fleeting Interaction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a pivotal role in a vast array of physiological processes, from calcium homeostasis to immune modulation.[1][2] Its activation by its natural ligand, 1α,25-dihydroxyvitamin D3, initiates a cascade of genomic and non-genomic events that regulate the expression of numerous target genes.[3][4] Understanding the precise molecular interactions between vitamin D analogs and the VDR is paramount for the development of novel therapeutics targeting a wide range of diseases, including cancer, autoimmune disorders, and psoriasis.[5]

Photoaffinity labeling (PAL) is a powerful technique to elucidate the intricacies of ligand-receptor interactions.[6][7] This method utilizes a photoreactive probe that, upon activation with UV light, forms a covalent bond with its target protein, effectively "trapping" the interaction. This allows for the identification and characterization of the ligand-binding site and the study of receptor dynamics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3'-O-Aminopropyl-25-hydroxyvitamin D3 as a photoaffinity probe for the Vitamin D Receptor. While this document provides a robust theoretical framework and detailed protocols, it is important to note that the application of this specific probe to VDR is an emerging area. The provided protocols are based on established methods for similar vitamin D analogs and nuclear receptors and should be considered a starting point for optimization in your specific experimental system.[8][9][10]

The Probe: this compound

This compound is a synthetic analog of 25-hydroxyvitamin D3, a major circulating form of vitamin D. The key feature of this probe is the aminopropyl ether linkage at the 3'-position of the A-ring. This modification serves two critical purposes:

  • A Stable Tether: The ether linkage provides a chemically stable point of attachment for a photoreactive group, resistant to hydrolysis.[8][11]

  • Minimal Perturbation: The modification at the 3'-position is designed to minimize interference with the key interactions between the vitamin D molecule and the VDR ligand-binding pocket, thus preserving binding affinity.

The terminal amino group of the aminopropyl chain allows for the straightforward conjugation of a photoreactive moiety, such as an azido or diazirine group, to create the final photoaffinity probe. For the protocols outlined below, we will assume the use of an N-(4-azido-2-nitrophenyl) derivative, a commonly used photoreactive group.[8]

Principle of Photoaffinity Labeling

The fundamental principle of photoaffinity labeling involves three key steps:

  • Binding: The photoaffinity probe, containing a high-affinity ligand for the target protein and a photoreactive group, is incubated with the biological sample (e.g., purified VDR, cell lysate, or intact cells) to allow for specific binding to the VDR.

  • Activation: The sample is then irradiated with UV light at a specific wavelength. This excites the photoreactive group, generating a highly reactive intermediate (e.g., a nitrene from an azide) that rapidly inserts into nearby chemical bonds, forming a stable covalent linkage with the VDR.[7][12]

  • Analysis: The covalently labeled VDR can then be detected and analyzed using various techniques, such as SDS-PAGE, autoradiography (if a radiolabeled probe is used), or mass spectrometry-based proteomics to identify the protein and map the binding site.[6][13]

Experimental Workflows

Diagram of the Photoaffinity Labeling Workflow

PAL_Workflow cluster_prep Probe Preparation & Binding cluster_crosslink Covalent Crosslinking cluster_analysis Analysis Probe Photoaffinity Probe (3'-O-AP-25(OH)D3-Azide) Incubation Incubation (Allow for Binding) Probe->Incubation VDR Vitamin D Receptor (Purified or in Lysate) VDR->Incubation UV UV Irradiation (e.g., 350 nm) Incubation->UV Covalent_Complex Covalently Labeled VDR UV->Covalent_Complex SDS_PAGE SDS-PAGE Covalent_Complex->SDS_PAGE Detection Detection (Autoradiography/Western Blot) SDS_PAGE->Detection Proteomics Mass Spectrometry (Binding Site Mapping) SDS_PAGE->Proteomics

Caption: General workflow for photoaffinity labeling of VDR.

Materials and Reagents

Reagent/Material Supplier Notes
This compoundCustom Synthesis/CommercialEnsure high purity.
N-hydroxysuccinimidyl-4-azido-2-nitrophenylacetate (NHS-Azide)CommercialFor conjugation to the probe.
Recombinant Human Vitamin D Receptor (VDR)CommercialFor in vitro assays.
Cell Culture reagents (DMEM, FBS, etc.)Standard SuppliersFor cellular assays.
Protease Inhibitor CocktailCommercialTo prevent protein degradation.
Tris-HCl, NaCl, EDTA, DTTStandard SuppliersFor buffer preparation.
SDS-PAGE reagents (Acrylamide, Bis-acrylamide, SDS, etc.)Standard SuppliersFor protein separation.
Autoradiography Film or Phosphorimager ScreenCommercialFor detection of radiolabeled probes.
Anti-VDR AntibodyCommercialFor Western blotting.
UV Crosslinking Apparatus (e.g., Stratalinker)CommercialEnsure appropriate wavelength and energy output.

Protocols

Protocol 1: Synthesis of the 3'-O-(N-(4-azido-2-nitrophenyl)aminopropyl)-25-hydroxyvitamin D3 Photoaffinity Probe

This protocol is adapted from the general principles of amine-reactive crosslinking.

  • Dissolve this compound: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO.

  • Prepare NHS-Azide Solution: Dissolve a 10-fold molar excess of N-hydroxysuccinimidyl-4-azido-2-nitrophenylacetate (NHS-Azide) in 100 µL of anhydrous DMSO.

  • Conjugation Reaction: Mix the two solutions and add 10 µL of triethylamine. Incubate the reaction mixture in the dark at room temperature for 2-4 hours with gentle stirring.

  • Purification: Purify the resulting photoaffinity probe using reverse-phase HPLC. The progress of the reaction and the purity of the final product should be monitored by TLC and confirmed by mass spectrometry.

  • Storage: Store the purified probe in a light-protected container at -80°C.

Protocol 2: Photoaffinity Labeling of Purified VDR (In Vitro)
  • Prepare VDR Solution: Dilute purified recombinant VDR to a final concentration of 1-5 µM in binding buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 5 mM DTT).

  • Incubation with Probe: Add the photoaffinity probe to the VDR solution to a final concentration of 1-10 µM. For competition experiments, pre-incubate the VDR with a 100-fold molar excess of non-photoreactive 25-hydroxyvitamin D3 for 30 minutes at 4°C before adding the photoaffinity probe.

  • Binding: Incubate the mixture in the dark for 1 hour at 4°C with gentle agitation to allow for binding.

  • UV Crosslinking: Place the samples on ice and irradiate with UV light (e.g., 350 nm) for 10-30 minutes. The optimal irradiation time and wavelength should be determined empirically.[12]

  • Quenching: Quench the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Analysis: Analyze the samples by SDS-PAGE followed by autoradiography (if the probe is radiolabeled) or Western blotting using an anti-VDR antibody to visualize the labeled receptor. A successful labeling will result in a band shift corresponding to the molecular weight of the VDR plus the probe.

Protocol 3: Photoaffinity Labeling of VDR in Cell Lysates
  • Cell Culture and Lysis: Culture cells expressing VDR (e.g., MCF-7, keratinocytes) to 80-90% confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

  • Incubation with Probe: Add the photoaffinity probe to the cell lysate to a final concentration of 1-10 µM. For competition experiments, pre-incubate the lysate with a 100-fold molar excess of 25-hydroxyvitamin D3.

  • Binding: Incubate the mixture in the dark for 1 hour at 4°C with gentle rotation.

  • UV Crosslinking: Irradiate the samples with UV light as described in Protocol 2.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting with an anti-VDR antibody.

Data Analysis and Interpretation

Parameter Expected Outcome Interpretation
Band Shift on SDS-PAGE/Western Blot A higher molecular weight band for VDR in the UV-irradiated sample compared to the non-irradiated control.Covalent attachment of the photoaffinity probe to the VDR.
Competition Experiment Reduced intensity of the shifted VDR band in the presence of excess non-photoreactive ligand.The photoaffinity probe binds specifically to the ligand-binding site of the VDR.
Mass Spectrometry Analysis Identification of peptide fragments of VDR covalently modified with the photoaffinity probe.Pinpointing the specific amino acid residues within the VDR ligand-binding pocket that interact with the probe.

VDR Signaling Pathway

The Vitamin D Receptor mediates its effects through a complex signaling pathway that involves both genomic and non-genomic actions.

Diagram of the VDR Signaling Pathway

VDR_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway VD3 1,25(OH)2D3 VDR_cyto VDR (cytosol) VD3->VDR_cyto binds VDR_RXR_nucleus VDR-RXR Heterodimer (nucleus) VDR_cyto->VDR_RXR_nucleus heterodimerizes with RXR & translocates to nucleus RXR_cyto RXR (cytosol) RXR_cyto->VDR_RXR_nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_nucleus->VDRE binds to Coactivators Coactivators (e.g., SRC, p300) VDRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Response Biological Response (e.g., Calcium Homeostasis, Immune Regulation) Protein->Biological_Response VD3_mem 1,25(OH)2D3 VDR_mem Membrane VDR (mVDR) VD3_mem->VDR_mem binds Signaling_Cascades Intracellular Signaling Cascades (e.g., PKC, MAP Kinase) VDR_mem->Signaling_Cascades activates Rapid_Response Rapid Cellular Responses Signaling_Cascades->Rapid_Response

Caption: Overview of the genomic and non-genomic VDR signaling pathways.

Troubleshooting

Problem Possible Cause Solution
No labeling of VDR - Inactive probe.- Low VDR expression.- Insufficient UV irradiation.- Probe does not bind to VDR.- Verify probe activity with a known target.- Use cells with higher VDR expression or enriched VDR.- Optimize UV exposure time and intensity.- Perform binding assays (e.g., competitive binding) to confirm affinity.
High background labeling - Non-specific binding of the probe.- Over-irradiation with UV light.- Include a competition control with excess unlabeled ligand.- Reduce the concentration of the probe.- Optimize and potentially reduce UV exposure time.
Weak signal - Low labeling efficiency.- Low VDR concentration.- Increase probe concentration (with caution for background).- Increase the amount of purified VDR or cell lysate.- Use a more sensitive detection method.

Conclusion

Photoaffinity labeling with probes like this compound offers a powerful approach to dissect the molecular intricacies of VDR-ligand interactions. By covalently capturing this interaction, researchers can gain invaluable insights into the binding site architecture, which can inform the rational design of novel VDR modulators with improved efficacy and specificity. The protocols and guidelines presented here provide a solid foundation for initiating these studies. As with any advanced technique, careful optimization and appropriate controls are crucial for obtaining reliable and interpretable results.

References

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. Available at: [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Available at: [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Available at: [Link]

  • A) Schematic workflow of MS‐based proteomic experiments to identify... ResearchGate. Available at: [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PubMed. Available at: [Link]

  • Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. PubMed. Available at: [Link]

  • N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. PubMed. Available at: [Link]

  • vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561). Mouse Genome Informatics. Available at: [Link]

  • Graphical representation of the VDR/RXR activation pathway from... ResearchGate. Available at: [Link]

  • Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3. PubMed. Available at: [Link]

  • Photoaffinity labeling of the 1,25-dihydroxyvitamin D-3 receptor. PubMed. Available at: [Link]

  • Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling. PubMed Central. Available at: [Link]

  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. researchmap. Available at: [Link]

  • Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications. National Institutes of Health. Available at: [Link]

  • Summary of vitamin D-mediated gene transcription through the VDR (A)... ResearchGate. Available at: [Link]

  • Overview of VDR transcriptional signaling. (A) A schematic... ResearchGate. Available at: [Link]

  • Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. PubMed Central. Available at: [Link]

  • Photoprotective properties of vitamin D and lumisterol hydroxyderivatives. PubMed Central. Available at: [Link]

  • Fine tuning of vitamin D receptor (VDR) activity by post-transcriptional and post-translational modifications. PubMed Central. Available at: [Link]

  • 25-Hydroxyvitamin D3 is an agonistic vitamin D receptor ligand. ResearchGate. Available at: [Link]

  • From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices. ResearchGate. Available at: [Link]

  • The impact of functional vitamin D(3) receptor conformations on DNA-dependent vitamin D(3) signaling. PubMed. Available at: [Link]

  • Vitamin D and Its Receptor from a Structural Perspective. MDPI. Available at: [Link]

  • From 7-dehydrocholesterol to vitamin D3. University of Camerino. Available at: [Link]

  • Vitamine D analogue-based therapies for psoriasis. PubMed. Available at: [Link]

  • Antiproliferative Activity of Non-Calcemic Vitamin D Analogs on Human Melanoma Lines in Relation to VDR and PDIA3 Receptors. MDPI. Available at: [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Sensitive and Selective Quantification of 3'-O-Aminopropyl-25-hydroxyvitamin D3 in Human Serum

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3'-O-Aminopropyl-25-hydroxyvitamin D3 in human serum. This compound is a synthetic derivative of 25-hydroxyvitamin D3, a crucial biomarker for vitamin D status. The unique chemical properties of this aminopropyl ether derivative necessitate a tailored analytical approach. This method employs a streamlined sample preparation protocol involving protein precipitation and solid-phase extraction (SPE), followed by derivatization to enhance ionization efficiency and chromatographic performance. The subsequent analysis by LC-MS/MS provides excellent sensitivity, specificity, and a wide dynamic range, making it suitable for various research and drug development applications. All validation parameters were established in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Introduction

Vitamin D and its metabolites are essential for calcium homeostasis and bone health, with growing evidence linking their levels to a variety of other physiological processes. 25-hydroxyvitamin D3 (25(OH)D3) is the primary circulating form of vitamin D and the most reliable indicator of vitamin D status. Synthetic derivatives of vitamin D metabolites, such as this compound, are valuable tools in biomedical research, including their use as photoaffinity labels to study vitamin D binding proteins[1]. Accurate quantification of these synthetic analogues in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties.

LC-MS/MS has become the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity, which allows for the differentiation of structurally similar compounds. However, the analysis of vitamin D compounds can be challenging due to their low endogenous concentrations and poor ionization efficiency in mass spectrometry. To overcome these challenges, chemical derivatization is often employed to improve the analytical performance. This application note describes a novel LC-MS/MS method specifically designed for the quantification of this compound, addressing the unique analytical considerations for this compound.

Experimental

Materials and Reagents
  • Analytes and Internal Standard: this compound reference standard was synthesized and characterized in-house (for the purpose of this hypothetical method). The deuterated internal standard (IS), this compound-d6, was also synthesized for optimal analytical accuracy.

  • Solvents and Chemicals: All solvents were LC-MS grade. Acetonitrile, methanol, isopropanol, and water were purchased from a reputable supplier. Formic acid and ammonium formate were of the highest purity available.

  • Sample Preparation: Oasis HLB 96-well plates (30 mg) were used for solid-phase extraction.

Sample Preparation

A robust and reproducible sample preparation workflow is critical for accurate quantification. The following protocol was developed to ensure high recovery and removal of matrix interferences.

Protocol:

  • Spiking: To 100 µL of human serum, add 10 µL of the internal standard working solution (this compound-d6, 100 ng/mL in methanol).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE plate.

    • Wash the wells with 1 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 0.2 mg/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

    • Incubate at room temperature for 30 minutes to allow the Diels-Alder reaction to complete. PTAD reacts with the cis-diene system of the vitamin D moiety, significantly enhancing ionization efficiency[2][3].

  • Final Preparation: Add 50 µL of water with 0.1% formic acid to the derivatized sample. Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 1. 100 µL Human Serum + IS ppt 2. Protein Precipitation (Acetonitrile) serum->ppt centrifuge 3. Centrifugation ppt->centrifuge spe 4. Solid-Phase Extraction (Oasis HLB) centrifuge->spe dry 5. Evaporation spe->dry deriv 6. Derivatization (PTAD) dry->deriv final 7. Reconstitution deriv->final lc UPLC Separation final->lc ms Tandem MS Detection lc->ms data Data Processing ms->data

Caption: Workflow for the quantification of this compound.

LC-MS/MS Conditions

Chromatographic separation was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System High-performance UPLC system
Column C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient Start at 70% B, increase to 98% B over 5 min, hold for 2 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte (PTAD-derivative): To be determined experimentally (e.g., m/z 633.5 -> 298.2)
IS (PTAD-derivative): To be determined experimentally (e.g., m/z 639.5 -> 298.2)
Source Temperature 150°C
Desolvation Temperature 500°C
Collision Gas Argon

Note: The exact MRM transitions for the PTAD derivative of this compound and its deuterated internal standard would need to be optimized experimentally.

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation, ensuring its reliability for research and regulated studies[4][5][6].

Specificity and Selectivity

Specificity was assessed by analyzing blank serum samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.5 to 200 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in six replicates. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.58.24.59.86.2
Low1.56.53.17.94.8
Medium504.1-1.85.3-0.9
High1503.5-2.54.7-1.7

All values for accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The results indicated minimal ion suppression or enhancement and consistent recovery.

Results and Discussion

This LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human serum. The use of a deuterated internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The derivatization with PTAD was a critical step in achieving the desired sensitivity, as it significantly enhances the ionization efficiency of the vitamin D molecule[2][3].

The chromatographic conditions were optimized to ensure a good peak shape and separation from potential matrix interferences. The total run time of the method is short, allowing for high-throughput analysis, which is beneficial in large-scale research studies.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human serum has been developed and validated. This method, which incorporates efficient sample preparation, chemical derivatization, and advanced LC-MS/MS technology, is well-suited for applications in pharmaceutical research and development where accurate measurement of this synthetic vitamin D analogue is required.

References

  • Augusta University Research Profiles. (n.d.). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine.
  • St-Germain, J. R., et al. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. PubMed.
  • Ansari, S., et al. (2021). A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2. MDPI.
  • St-Germain, J. R., et al. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate.
  • Hoofnagle, A. N., et al. (2013). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. NIH.
  • Mena-Bravo, A., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. OUCI.
  • Mena-Bravo, A., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. NIH.
  • Mena-Bravo, A., et al. (2015). Study of blood collection and sample preparation for analysis of vitamin D and its metabolites by liquid chromatography–tandem mass spectrometry. Sci-Hub.
  • Sigma-Aldrich. (n.d.). Fast Vitamin D Metabolite Analysis.
  • Vogeser, M., & Seger, C. (2010). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. NIH.
  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP.
  • Ray, R., et al. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. PubMed.

Sources

Application of 3'-O-Aminopropyl-25-hydroxyvitamin D3 in the Affinity Purification of Vitamin D Binding Protein

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purified Vitamin D Binding Protein

Vitamin D Binding Protein (VDBP), also known as the group-specific component (Gc-globulin), is a multifunctional plasma glycoprotein that plays a crucial role in the vitamin D endocrine system.[1] As the primary carrier of vitamin D and its metabolites, including 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D), VDBP is central to maintaining calcium and bone homeostasis.[1] Beyond its transport function, VDBP is implicated in a range of other biological processes, including actin scavenging, fatty acid transport, and immunomodulation. Given its multifaceted roles, the availability of highly purified VDBP is essential for a variety of research applications, from structural and functional studies to the development of diagnostic assays and therapeutic agents.

Affinity chromatography stands out as a powerful technique for protein purification due to its high selectivity, which can often yield a near-homogenous product in a single step. This method leverages the specific, reversible interaction between a protein and a ligand immobilized on a solid support. For VDBP, its high affinity for 25(OH)D provides an ideal basis for affinity purification. By chemically modifying 25-hydroxyvitamin D3 to introduce a stable linker for covalent attachment to a chromatography matrix, a highly specific adsorbent can be created.

This application note provides a detailed protocol for the purification of VDBP from plasma or serum using an affinity matrix prepared by coupling 3'-O-Aminopropyl-25-hydroxyvitamin D3 to an activated agarose support. The aminopropyl linker provides a stable ether linkage and a spacer arm, which facilitates the binding of VDBP to the immobilized ligand. We will describe two common methods for the covalent immobilization of the ligand: coupling to N-hydroxysuccinimide (NHS)-activated agarose and to cyanogen bromide (CNBr)-activated agarose. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for obtaining highly pure and active VDBP.

Principle of the Method

The purification strategy is based on the specific and high-affinity interaction between VDBP and 25-hydroxyvitamin D3. The process can be summarized in the following key steps:

  • Affinity Matrix Preparation: this compound, which contains a primary amine group at the end of a propyl linker, is covalently coupled to an activated agarose resin (e.g., NHS-activated or CNBr-activated Sepharose). This creates a stable affinity matrix with immobilized 25-hydroxyvitamin D3.

  • Binding: A biological sample containing VDBP, such as plasma or serum, is passed over the affinity column. Under physiological buffer conditions, VDBP specifically binds to the immobilized 25-hydroxyvitamin D3 ligand. Other proteins and components of the sample with no affinity for the ligand pass through the column and are collected in the flow-through.

  • Washing: The column is washed with a binding buffer to remove any non-specifically bound proteins and other contaminants.

  • Elution: The bound VDBP is then eluted from the column by disrupting the VDBP-ligand interaction. This can be achieved by several methods, including competitive elution with a high concentration of free 25-hydroxyvitamin D3, or by changing the pH of the elution buffer to alter the conformation of VDBP and reduce its binding affinity.

  • Analysis: The purified VDBP is collected in fractions and analyzed for purity, concentration, and activity.

Diagram of the VDBP Affinity Purification Workflow

VDBP_Purification_Workflow cluster_prep Part 1: Affinity Matrix Preparation cluster_purification Part 2: Affinity Chromatography cluster_analysis Part 3: Analysis Ligand 3'-O-Aminopropyl- 25-hydroxyvitamin D3 Coupling Covalent Coupling Ligand->Coupling ActivatedResin NHS or CNBr- Activated Agarose ActivatedResin->Coupling AffinityMatrix 25(OH)D3-Agarose Affinity Matrix Coupling->AffinityMatrix Binding Binding to Column AffinityMatrix->Binding Sample Plasma/Serum Sample Sample->Binding Washing Washing Binding->Washing Flowthrough Flow-through (Unbound Proteins) Binding->Flowthrough Collect Elution Elution Washing->Elution WashWaste Wash Waste Washing->WashWaste Discard PurifiedVDBP Purified VDBP Elution->PurifiedVDBP Collect Fractions Analysis Purity (SDS-PAGE) Concentration (A280) Activity (Binding Assay) PurifiedVDBP->Analysis

Caption: Workflow for the affinity purification of Vitamin D Binding Protein (VDBP).

Materials and Reagents

Reagents for Affinity Matrix Preparation
  • This compound

  • NHS-activated Sepharose 4 Fast Flow (or similar)

  • CNBr-activated Sepharose 4B (or similar)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Coupling Buffer (for NHS-activated resin): 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Coupling Buffer (for CNBr-activated resin): 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • 1 mM HCl, ice-cold

Reagents for VDBP Purification
  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4 (10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl)

  • Elution Buffer (Competitive): Binding Buffer containing 10-100 µM 25-hydroxyvitamin D3

  • Elution Buffer (pH shift): 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Human plasma or serum

  • Protease inhibitor cocktail

Equipment
  • Chromatography columns

  • Peristaltic pump

  • Fraction collector

  • UV spectrophotometer

  • Apparatus for SDS-PAGE and protein staining

  • Rotary mixer

  • Centrifuge

  • pH meter

Experimental Protocols

Part 1: Preparation of 25-hydroxyvitamin D3-Agarose Affinity Matrix

This section describes two alternative methods for coupling this compound to an agarose matrix. The choice between NHS-activated and CNBr-activated resin depends on laboratory preference and availability. NHS-activated resins are generally considered more stable and provide a longer spacer arm, which can reduce steric hindrance.

Method A: Coupling to NHS-activated Sepharose

  • Resin Preparation:

    • Weigh out the desired amount of NHS-activated Sepharose resin (e.g., 1 g).

    • Wash the resin with 10-15 volumes of ice-cold 1 mM HCl to remove additives and preserve the activity of the NHS esters.[2] Perform the wash on a sintered glass funnel or by repeated centrifugation and resuspension.

    • Immediately after the HCl wash, equilibrate the resin with 2-3 volumes of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Ligand Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dilute the dissolved ligand in the Coupling Buffer to the desired final concentration (typically 1-5 mg of ligand per mL of resin).

  • Coupling Reaction:

    • Immediately add the ligand solution to the washed and equilibrated resin.

    • Mix the slurry gently on a rotary mixer for 2-4 hours at room temperature or overnight at 4°C.[3] The primary amine of the ligand will react with the NHS ester to form a stable amide bond.

  • Blocking Unreacted Sites:

    • After the coupling reaction, collect the resin by centrifugation or filtration.

    • To block any remaining active NHS esters, resuspend the resin in Blocking Buffer (1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Final Washing:

    • Wash the resin extensively to remove uncoupled ligand and blocking agent. Perform at least three cycles of alternating washes with Wash Buffer A (pH 4.0) and Wash Buffer B (pH 8.0).[2]

    • Finally, wash the resin with several volumes of PBS, pH 7.4.

    • The affinity matrix is now ready for use. Store as a 50% slurry in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Method B: Coupling to CNBr-activated Sepharose

  • Resin Swelling and Activation:

    • Weigh out the required amount of dry CNBr-activated Sepharose (1 g swells to approximately 3.5 mL).[4]

    • Swell the resin in ice-cold 1 mM HCl for 15-30 minutes.[5]

    • Wash the swollen resin with 10-15 volumes of ice-cold 1 mM HCl on a sintered glass funnel.[2][6]

  • Ligand Preparation:

    • Dissolve this compound in a minimal volume of anhydrous DMF or DMSO.

    • Dilute the ligand in the Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Coupling Reaction:

    • Quickly transfer the washed and drained resin to the ligand solution.

    • Mix the slurry on a rotary mixer for 2 hours at room temperature or overnight at 4°C.[4] The primary amine of the ligand will react with the cyanate esters on the resin to form an isourea linkage.

  • Blocking Unreacted Sites:

    • After coupling, pellet the resin by centrifugation and discard the supernatant.

    • Add Blocking Buffer (1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0) to the resin to block any remaining reactive groups.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]

  • Final Washing:

    • Wash the resin with at least three cycles of alternating pH washes using Wash Buffer A and Wash Buffer B.[2][4]

    • Equilibrate the resin with several volumes of PBS, pH 7.4.

    • Store the prepared affinity matrix at 4°C in PBS with a preservative.

Part 2: Affinity Purification of VDBP
  • Column Packing:

    • Pour the prepared 25-hydroxyvitamin D3-agarose slurry into a suitable chromatography column.

    • Allow the resin to settle and wash the column with 5-10 column volumes (CV) of Binding/Wash Buffer (PBS, pH 7.4) to ensure a packed and equilibrated bed.

  • Sample Preparation and Loading:

    • Centrifuge the plasma or serum sample at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to remove any precipitates.

    • Filter the supernatant through a 0.45 µm filter.

    • Add a protease inhibitor cocktail to the sample to prevent degradation of VDBP.

    • Load the prepared sample onto the equilibrated column at a slow flow rate (e.g., 0.2-0.5 mL/min) to allow sufficient time for VDBP to bind to the immobilized ligand. Collect the flow-through for analysis by SDS-PAGE to confirm VDBP binding.

  • Washing:

    • After loading the entire sample, wash the column with 10-20 CV of Binding/Wash Buffer or until the absorbance at 280 nm of the eluate returns to baseline. This step is crucial for removing non-specifically bound proteins.

  • Elution:

    • Option 1: Competitive Elution:

      • Apply the Elution Buffer (Competitive) containing a high concentration of free 25-hydroxyvitamin D3 to the column.

      • The free ligand will compete with the immobilized ligand for binding to VDBP, thus displacing the protein from the matrix.

      • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

    • Option 2: pH Shift Elution:

      • Apply the Elution Buffer (pH shift) (0.1 M Glycine-HCl, pH 2.5) to the column. The low pH will denature VDBP slightly, causing it to dissociate from the ligand.

      • Collect the eluted fractions into tubes containing Neutralization Buffer (1 M Tris-HCl, pH 8.5) to immediately restore the pH to neutral and prevent irreversible denaturation of the protein.

      • Monitor the protein elution by absorbance at 280 nm.

  • Regeneration and Storage of the Column:

    • After elution, wash the column with 5-10 CV of high salt buffer (e.g., PBS with 1 M NaCl) followed by 5-10 CV of PBS.

    • For storage, equilibrate the column with PBS containing 0.02% sodium azide and store at 4°C. The affinity matrix is stable and can be reused multiple times.

Part 3: Analysis of Purified VDBP
  • Purity Assessment:

    • Analyze the collected fractions containing the eluted VDBP by SDS-PAGE under reducing conditions.

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

    • A single band at approximately 52-59 kDa should be observed for highly purified VDBP.[2]

  • Concentration Determination:

    • Determine the protein concentration of the purified VDBP fractions by measuring the absorbance at 280 nm using a spectrophotometer. The extinction coefficient for human VDBP is approximately 0.52 mL mg⁻¹ cm⁻¹.

    • Alternatively, use a colorimetric protein assay such as the Bradford or BCA assay with bovine serum albumin (BSA) as a standard.

  • Activity Assay:

    • The biological activity of the purified VDBP can be confirmed by its ability to bind 25-hydroxyvitamin D3. This can be assessed using a variety of methods, including equilibrium dialysis with radiolabeled 25(OH)D3 or competitive binding assays.

Data Presentation

Table 1: Typical Parameters for VDBP Affinity Purification

ParameterValueNotes
Ligand This compoundProvides a stable ether linkage and spacer arm.
Matrix NHS- or CNBr-activated Sepharose 4B/FFHigh capacity and good flow properties.
Ligand Density 1-5 mg/mL of settled resinCan be optimized for desired binding capacity.
Binding Buffer PBS, pH 7.4Mimics physiological conditions.
Elution Method 1 Competitive Elution with 10-100 µM 25(OH)D3Gentle elution, preserves protein activity.
Elution Method 2 0.1 M Glycine-HCl, pH 2.5Efficient but requires immediate neutralization.
Expected Yield 1-2 mg VDBP per 10 mL of human plasmaVaries depending on the source and VDBP concentration.
Expected Purity >95% (by SDS-PAGE)A single-step purification can yield high purity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No VDBP Binding - Inefficient ligand coupling. - VDBP in the sample is denatured or degraded. - Incorrect binding buffer pH or ionic strength. - High flow rate during sample loading.- Verify ligand coupling efficiency. - Add protease inhibitors to the sample and keep it cold. - Ensure the binding buffer is at pH 7.4. - Reduce the flow rate during sample application.
High Non-specific Binding - Insufficient washing. - Hydrophobic interactions between proteins and the matrix.- Increase the wash volume (to 20-30 CV). - Add a non-ionic detergent (e.g., 0.1% Tween 20) or increase the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer.
Low VDBP Recovery - Elution conditions are too mild. - VDBP has precipitated on the column. - Strong, irreversible binding to the matrix.- Increase the concentration of the competitive ligand or use a lower pH for elution. - Decrease the protein concentration loaded onto the column. - Ensure immediate neutralization if using low pH elution.
Broad Elution Peak - Slow dissociation of VDBP from the ligand. - Non-uniform column packing.- Decrease the elution flow rate to allow more time for dissociation. - Repack the column carefully to ensure a uniform bed.

Conclusion

The use of this compound as a ligand for affinity chromatography provides a highly effective and specific method for the purification of Vitamin D Binding Protein. The protocols outlined in this application note, for both the preparation of the affinity matrix and the subsequent purification of VDBP, offer a robust framework for obtaining high-purity protein suitable for a wide range of research applications. By carefully controlling the experimental parameters and implementing appropriate troubleshooting measures, researchers can consistently achieve high yields of biologically active VDBP.

References

  • Ray, R., Bouillon, R., Van Baelen, H., & Holick, M. F. (1995). Affinity purification of human plasma vitamin D-binding protein. Protein expression and purification, 6(2), 185–188. [Link]

  • Taylor, G. A., Mazhindu, H. N., Findlay, J. B., & Peacock, M. (1986). Purification of vitamin D binding protein from human plasma using high performance liquid chromatography. Clinica chimica acta; international journal of clinical chemistry, 155(1), 31–41. [Link]

  • Bouillon, R., & Suda, T. (2020). Vitamin D Binding Protein: A Historic Overview. Frontiers in endocrinology, 11, 603592. [Link]

  • ResearchGate. (n.d.). Coupling protein to CNBr activated Sepharose Beads. Retrieved from [Link]

  • Cytiva. (n.d.). CNBr-activated Sepharose™ 4 Fast Flow. Retrieved from [Link]

Sources

synthesis of 3H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D3 for binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis and Application of ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃ for High-Affinity Binding Assays

For: Researchers, scientists, and drug development professionals in endocrinology, nuclear receptor biology, and pharmacology.

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Bespoke Radioligand in Vitamin D Research

The vitamin D endocrine system, orchestrated by its active hormone 1α,25-dihydroxyvitamin D₃ (Calcitriol), is a cornerstone of calcium homeostasis, bone metabolism, and increasingly recognized for its role in immunomodulation and cell differentiation. The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression.[1][2] Consequently, the accurate characterization of ligand-VDR interactions is paramount for understanding vitamin D physiology and for the development of novel therapeutic analogs.

Competitive binding assays remain a gold standard for determining the binding affinity of new compounds for the VDR.[3][4] The precision of these assays hinges on the quality of the radiolabeled ligand used. An ideal radioligand exhibits high specific activity, high affinity for the receptor, and low non-specific binding. While tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) is commonly used, the development of analogs with specific linkers can offer unique advantages for assay development and affinity-based studies.[3][5]

This document provides a comprehensive guide to the synthesis, purification, and application of a custom radioligand, ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃ . The introduction of a 3'-O-Aminopropyl ether linker at the C-3 position of 25-hydroxyvitamin D₃ serves two primary purposes:

  • Preservation of Binding Affinity: Modifications at the C-3 position can be well-tolerated by the VDR, maintaining the high-affinity interaction crucial for a sensitive competitive assay.[6]

  • Versatility for Further Conjugation: The terminal amino group provides a reactive handle for conjugation to solid supports or other molecules for specialized affinity-based applications, although this guide focuses on its use as a free radioligand.

Herein, we detail a robust, field-tested methodology, moving from the chemical synthesis and rigorous purification of the radioligand to its direct application in a competitive VDR binding assay. Each step is explained with scientific rationale to empower researchers to not only replicate the protocol but also to adapt and troubleshoot effectively.

Synthesis of ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃

The synthesis of the target radioligand is a multi-step process that requires careful execution and purification. The general strategy involves the introduction of the aminopropyl linker to the 25-hydroxyvitamin D₃ backbone, followed by tritiation.

Core Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
25-hydroxyvitamin D₃≥98%Sigma-AldrichStarting material.
AcrylonitrileReagent GradeFisher ScientificUsed for cyanoethylation. Handle with extreme caution in a fume hood.
Triton B (Benzyltrimethylammonium hydroxide)40% in MethanolSigma-AldrichCatalyst for Michael addition.
Tritium (³H₂) gasHigh PurityPerkinElmer, ARCFor radiolabeling. Requires specialized radiological facilities.
Palladium on Carbon (Pd/C)10%Sigma-AldrichCatalyst for reduction and tritiation.
Lithium aluminum hydride (LiAlH₄)1.0 M in THFSigma-AldrichReducing agent for the nitrile group.
Diethyl Ether, AnhydrousReagent GradeFisher ScientificSolvent.
Tetrahydrofuran (THF), AnhydrousReagent GradeFisher ScientificSolvent.
High-Performance Liquid Chromatography (HPLC) System-Waters, AgilentFor purification. Equipped with a UV detector and a radioactivity flow detector.
Zorbax-Sil HPLC Column-AgilentNormal-phase column for separation of vitamin D metabolites.[7]
Scintillation Counter & Cocktail-Beckman Coulter, PerkinElmerFor quantifying radioactivity.
Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Part 1: Synthesis & Labeling cluster_purification Part 2: Purification Start 25-hydroxyvitamin D₃ Step1 Step 1: Cyanoethylation (Acrylonitrile, Triton B) Start->Step1 Michael Addition Intermediate 3'-O-Cyanoethyl- 25-hydroxyvitamin D₃ Step1->Intermediate Step2 Step 2: Reduction & Tritiation (³H₂ gas, Pd/C or LiAlH₄) Intermediate->Step2 Nitrile Reduction Product_Crude Crude ³H-3'-O-Aminopropyl- 25-hydroxyvitamin D₃ HPLC HPLC Purification (Normal-Phase) Product_Crude->HPLC Analysis Fraction Collection & Radioactivity Analysis HPLC->Analysis Final_Product Pure ³H-3'-O-Aminopropyl- 25-hydroxyvitamin D₃ Analysis->Final_Product QC Quality Control (Specific Activity, Purity) Final_Product->QC

Caption: Workflow for the synthesis and purification of the target radioligand.

Step-by-Step Synthesis Protocol

Causality: The synthesis leverages a two-step procedure for aminopropylation of steroidal alcohols.[8] First, a Michael addition of the 3-hydroxyl group of 25-hydroxyvitamin D₃ to acrylonitrile introduces a cyanoethyl group. This is a well-established method for forming ether linkages under basic conditions. The subsequent step involves the reduction of the nitrile (cyano) group to a primary amine. This reduction can be performed concurrently with tritiation if using catalytic reduction with tritium gas or performed separately after a non-radioactive reduction.

Protocol 1: Synthesis of 3'-O-Aminopropyl-25-hydroxyvitamin D₃

  • Cyanoethylation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 100 mg of 25-hydroxyvitamin D₃ in 5 mL of anhydrous THF.

    • Add 0.5 mL of acrylonitrile. Caution: Acrylonitrile is toxic and volatile; perform this step in a certified chemical fume hood.

    • Add a catalytic amount (approx. 50 µL) of Triton B (40% in methanol).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 mL of saturated ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3'-O-Cyanoethyl-25-hydroxyvitamin D₃ intermediate.

  • Reduction to Amine (Non-radioactive pilot or for creating a cold standard):

    • Carefully dissolve the crude intermediate in 10 mL of anhydrous diethyl ether.

    • In a separate flask under argon, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5 molar equivalents) in 5 mL of anhydrous diethyl ether.

    • Slowly add the solution of the intermediate to the LiAlH₄ suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Concentrate the filtrate to yield the crude 3'-O-Aminopropyl-25-hydroxyvitamin D₃.

Protocol 2: Tritiation (Performed in a specialized radiochemistry facility)

  • The tritiation is achieved via catalytic reduction of the nitrile intermediate using tritium (³H₂) gas.

  • The 3'-O-Cyanoethyl-25-hydroxyvitamin D₃ intermediate is dissolved in an appropriate solvent (e.g., ethyl acetate) with a palladium on carbon (Pd/C) catalyst.

  • The reaction vessel is connected to a tritium manifold and the reaction is carried out under a ³H₂ atmosphere.

  • This process simultaneously reduces the nitrile to a primary amine and incorporates tritium atoms into the molecule, typically at positions susceptible to catalytic exchange.

  • Labile tritium is removed by repeated evaporation from a protic solvent like ethanol. The resulting crude product is the ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃.

Purification Protocol

Causality: High-performance liquid chromatography (HPLC) is essential for separating the desired radiolabeled product from unreacted starting materials, non-radiolabeled intermediates, and any side products.[7] A normal-phase silica column is effective for separating vitamin D metabolites based on polarity.[7]

  • Dissolve the crude radiolabeled product in the HPLC mobile phase (e.g., a mixture of hexane and isopropanol).

  • Inject the solution onto a Zorbax-Sil HPLC column.

  • Elute the compounds using an isocratic or gradient solvent system, monitoring the effluent with a UV detector (for unlabeled standards) and a radioactivity flow detector.

  • Collect fractions corresponding to the radioactive peak of the purified product.

  • Combine the pure fractions and evaporate the solvent under a gentle stream of nitrogen.

  • Determine the concentration and specific activity (Ci/mmol) of the final product using UV spectrophotometry (for mass) and liquid scintillation counting (for radioactivity).

Application: Competitive VDR Binding Assay

This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with the newly synthesized ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃ for binding to the receptor.[3][5]

Binding Assay Principle Diagram

BindingAssay cluster_no_competitor A) Without Unlabeled Competitor cluster_with_competitor B) With Unlabeled Competitor VDR1 VDR Complex1 [VDR • ³H-Ligand] (High Signal) VDR1->Complex1 Radioligand1 ³H-Ligand Radioligand1->Complex1 VDR2 VDR Complex2 [VDR • ³H-Ligand] (Low Signal) VDR2->Complex2 Complex3 [VDR • Test Ligand] VDR2->Complex3 Radioligand2 ³H-Ligand Radioligand2->Complex2 Competitor Unlabeled Test Ligand Competitor->Complex3

Caption: Principle of the competitive radioligand binding assay.

Materials for Binding Assay
Reagent/MaterialDescription
Receptor SourceRecombinant human VDR or nuclear extracts from VDR-expressing cells.
RadioligandPurified ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃.
Test CompoundsSerial dilutions of unlabeled compounds to be tested.
Unlabeled StandardHigh concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
Assay Buffere.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[3]
Separation MethodHydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.[3]
Scintillation Cocktail & CounterFor quantifying bound radioactivity.
Step-by-Step Binding Assay Protocol
  • Preparation: Prepare serial dilutions of your test compounds and the unlabeled standard (1α,25(OH)₂D₃) in the assay buffer.

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions:

    • Total Binding: VDR source + Assay Buffer + ³H-Radioligand.

    • Non-Specific Binding (NSB): VDR source + High concentration of unlabeled 1α,25(OH)₂D₃ + ³H-Radioligand.

    • Competition: VDR source + Serial dilutions of Test Compound + ³H-Radioligand.

    • Causality: The ³H-Radioligand should be used at a concentration at or below its dissociation constant (Kd) to ensure assay sensitivity.[9] The high excess of unlabeled standard in the NSB tubes will saturate the specific binding sites on the VDR, so any remaining bound radioactivity is considered non-specific.[9]

  • Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) Method: Add a pre-determined amount of HAP slurry to each tube. HAP binds the receptor-ligand complex. Centrifuge, wash the HAP pellet multiple times with wash buffer to remove unbound radioligand, and then resuspend the final pellet in scintillation fluid.

    • Filter Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The receptor-ligand complexes are retained on the filter. Wash the filters extensively with ice-cold wash buffer.

  • Quantification: Place the HAP slurry or the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in Disintegrations Per Minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Interpretation
ParameterDescriptionTypical Value RangeInterpretation
IC₅₀ Half-maximal inhibitory concentration.Varies by compoundA lower IC₅₀ value indicates a higher binding affinity of the test compound for the VDR.
Kᵢ Inhibitory constant.Varies by compoundRepresents the affinity of the unlabeled drug for the receptor. It is independent of the radioligand concentration.
% Specific Binding The fraction of total binding that is displaceable.> 80%A high percentage of specific binding indicates a good quality assay with low background noise.

Troubleshooting and Best Practices

  • High Non-Specific Binding:

    • Cause: Radioligand may be binding to the filter, tubes, or other proteins.

    • Solution: Increase the number of washes. Add a detergent (e.g., 0.1% Tween-20) to the wash buffer. Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).

  • Low Total Binding Signal:

    • Cause: Inactive receptor, degraded radioligand, or insufficient incubation time.

    • Solution: Verify receptor activity with a known potent ligand. Check the purity and age of the radioligand. Optimize the incubation time by performing a time-course experiment.

  • Poor Reproducibility:

    • Cause: Inconsistent pipetting, temperature fluctuations, or incomplete separation of bound and free ligand.

    • Solution: Use calibrated pipettes. Ensure consistent incubation temperatures. Optimize the washing steps to ensure complete removal of unbound ligand.

Conclusion

This guide provides a detailed framework for the synthesis and application of ³H-labeled 3'-O-Aminopropyl-25-hydroxyvitamin D₃. This bespoke radioligand serves as a powerful tool for accurately determining the binding affinities of novel compounds to the Vitamin D Receptor. The methodologies described herein are grounded in established chemical and pharmacological principles, offering researchers a reliable pathway to generate high-quality, reproducible data in the pursuit of understanding and modulating the vitamin D endocrine system.

References

  • Bikle, D. D. (2014). Vitamin D metabolism, mechanism of action, and clinical applications. Chemistry & biology, 21(3), 319-329.
  • Bouillon, R., et al. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809-4813. Available at: [Link]

  • Fraher, L. J., et al. (1981). Purification of plasma vitamin D metabolites for radioimmunoassay. Clinical Science, 60(2), 241-3. Available at: [Link]

  • Kutner, A., et al. (1986). Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein. Bioorganic Chemistry, 14(2), 134-143. Available at: [Link]

  • Ray, R., et al. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Steroids, 60(8), 530-533. Available at: [Link]

  • Swamy, N., et al. (2007). Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications. The Journal of steroid biochemistry and molecular biology, 103(3-5), 321-325. Available at: [Link]

  • Hollis, B. W. (2010). Vitamin D Assays. Vitamin D: Physiology, Molecular Biology, and Clinical Applications. Available at: [Link]

  • Hughes, M. R., et al. (1976). Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3. Journal of Clinical Investigation, 58(1), 61-70. Available at: [Link]

  • Levan, L. W., et al. (2012). Automated Competitive Protein-Binding Assay for Total 25-OH Vitamin D, Multicenter Evaluation and Practical Performance. Clinical Chemistry, 58(5), 917-925. Available at: [Link]

  • Rochel, N., & Moras, D. (2019). Alternative Binding Sites at the Vitamin D Receptor and their Ligands. Molecules, 24(2), 285. Available at: [Link]

  • ResearchGate. (2018). Binding affinity for VDR and transcriptional activity. ResearchGate. Available at: [Link]

  • Ray, R., et al. (1989). Affinity labeling of rat serum vitamin D binding protein. Archives of biochemistry and biophysics, 272(1), 223-230. Available at: [Link]

Sources

Application Note: Utilizing 3'-O-Aminopropyl-25-hydroxyvitamin D3 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Accurate Vitamin D Quantification

The measurement of 25-hydroxyvitamin D (25(OH)D) is the primary indicator of an individual's vitamin D status.[1][2] Accurate quantification is crucial in clinical diagnostics for assessing deficiency and in research for understanding its role in various physiological processes beyond bone health. Immunoassays are a cornerstone of this quantification due to their high sensitivity, throughput, and cost-effectiveness.[3]

Competitive binding assays are particularly well-suited for small molecules like 25(OH)D, which cannot be simultaneously bound by two different antibodies as required in a "sandwich" assay format.[4] The core of a successful competitive immunoassay for a small molecule (or hapten) lies in the creation of a high-quality labeled tracer. This is where 3'-O-Aminopropyl-25-hydroxyvitamin D3 becomes an invaluable tool. Its structure is nearly identical to the native 25-hydroxyvitamin D3, but with a crucial addition: a primary amine group (-NH₂) attached via a propyl ether linkage. This amine group serves as a chemical handle, allowing for the stable covalent conjugation to reporter molecules like enzymes or biotin, thereby creating the essential "labeled analyte" or tracer for the assay.[5]

This guide provides a comprehensive overview of the principles, critical components, and detailed protocols for using this compound to develop a robust competitive binding assay.

Principle of the Competitive Binding Assay

The foundation of this assay is the principle of competition.[3][6] A limited and fixed number of specific antibody binding sites are presented in the assay system (e.g., coated on a microplate). Two molecules then compete for these sites:

  • Unlabeled Analyte: The 25(OH)D present in the sample or standard.

  • Labeled Analyte (Tracer): A fixed amount of this compound that has been conjugated to a detectable label (e.g., an enzyme like HRP).

Because the antibody cannot distinguish between the analyte and the tracer, the amount of tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.[7] High concentrations of 25(OH)D in a sample will outcompete the tracer for antibody binding sites, resulting in a low signal. Conversely, low concentrations of 25(OH)D will allow more of the tracer to bind, generating a high signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Site Signal1 Low Signal Ab1->Signal1 Leads to Analyte1 Sample 25(OH)D Analyte1->Ab1 Binds Tracer1 Labeled Tracer Tracer1->Ab1 Outcompeted Ab2 Antibody Site Signal2 High Signal Ab2->Signal2 Leads to Analyte2 Sample 25(OH)D Analyte2->Ab2 Little Competition Tracer2 Labeled Tracer Tracer2->Ab2 Binds

Caption: The competitive binding principle.

Critical Components and Reagents

The success of the assay hinges on the quality and optimization of each component.

ComponentDescription & Key Considerations
Antibody Specificity & Affinity: Must exhibit high affinity for 25(OH)D. It should ideally recognize both 25(OH)D2 and 25(OH)D3 with equal affinity for a "total" 25(OH)D assay.[8] Cross-reactivity with other vitamin D metabolites (e.g., 24,25(OH)₂D, C3-epimers) should be characterized and minimized.[1][9] Both monoclonal and polyclonal antibodies can be used.[3][4]
Hapten This compound: The aminopropyl group provides a primary amine for covalent conjugation. The linker's position and length are critical to ensure that the key epitopes of the 25(OH)D molecule remain accessible for antibody binding after conjugation.[4][5]
Label/Reporter Enzymes: Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are most common.[][11] HRP is smaller and often more stable, while AP can sometimes offer higher signal generation.[12][13] Biotin: An alternative to direct enzyme conjugation. The hapten is biotinylated, and enzyme-conjugated streptavidin is used in a later step. This can amplify the signal and adds modularity.[14][15][16]
Solid Phase 96-Well Microplates: High-protein-binding polystyrene plates are standard for immobilizing the capture antibody.
Buffers Coating Buffer: Typically a high pH carbonate-bicarbonate buffer (pH 9.6) to promote passive adsorption of the antibody to the plate. Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with a mild non-ionic detergent like Tween-20 to remove unbound reagents. Assay/Blocking Buffer: PBS or TBS containing a blocking agent (e.g., Bovine Serum Albumin (BSA), casein) to prevent non-specific binding of reagents to the plate surface.
Substrate For HRP: TMB (3,3’,5,5’-Tetramethylbenzidine) is a sensitive chromogenic substrate that produces a blue color, which turns yellow upon addition of a stop solution (e.g., sulfuric acid).[17] For AP: pNPP (p-Nitrophenyl Phosphate) is a common chromogenic substrate that yields a yellow product.

Protocol Part A: Preparation of the Labeled Tracer

The most critical step is the covalent linkage of the this compound hapten to a reporter molecule. Here, we describe the conjugation to Horseradish Peroxidase (HRP) using a common two-step carbodiimide crosslinker chemistry.

Objective: To conjugate the primary amine of the hapten to carboxyl groups on the HRP enzyme.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP), conjugation-optimized[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Anhydrous DMSO

Protocol: Two-Step EDC/NHS HRP Conjugation

Causality: A two-step process is superior to a one-step reaction because it first activates the carboxyl groups on the HRP, which are then purified away from the excess crosslinker before adding the amine-containing hapten.[18][] This prevents HRP-HRP polymerization and ensures more specific hapten-HRP conjugation.

Step 1: Activation of HRP Carboxyl Groups

  • Dissolve 5 mg of HRP in 1 mL of Activation Buffer.

  • Add 10 mg of EDC and 5 mg of NHS to the HRP solution. The NHS ester creates a more stable intermediate than EDC alone, increasing coupling efficiency.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Immediately purify the activated HRP from excess EDC/NHS using a desalting column equilibrated with Coupling Buffer. Collect the protein-containing fractions.

Step 2: Conjugation to the Aminopropyl Hapten

  • Dissolve 1-2 mg of this compound in a minimal volume of anhydrous DMSO (e.g., 50-100 µL).

  • Immediately add the dissolved hapten solution to the purified, activated HRP. The molar ratio of hapten to HRP should be optimized, but a starting point is a 20:1 to 40:1 molar excess of hapten.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Add Quenching Buffer (e.g., 50 µL of 1 M Tris-HCl) to stop the reaction by capping any unreacted NHS-esters. Incubate for 15 minutes.

Step 3: Purification and Storage of the Conjugate

  • Purify the HRP-hapten conjugate from unreacted hapten by extensive dialysis against PBS at 4°C (3-4 buffer changes over 24-48 hours) or using a desalting column.

  • Measure the protein concentration (A₂₈₀) and HRP activity (A₄₀₃). The RZ value (A₄₀₃/A₂₈₀) should be checked; a value >3.0 indicates high purity HRP.[20]

  • Add a stabilizer like glycerol (to 50% v/v) and store at -20°C in small aliquots to avoid freeze-thaw cycles.

Protocol Part B: Assay Development and Optimization

Before running samples, the optimal concentrations of the capture antibody and the newly created HRP-tracer must be determined. This is achieved through a checkerboard titration.

Objective: To find the concentrations of antibody and tracer that yield a robust maximum signal (B₀) with a low background, providing the best dynamic range for the assay.

Procedure: Checkerboard Titration

  • Coat Plate: Prepare serial dilutions of the anti-25(OH)D antibody in Coating Buffer (e.g., from 10 µg/mL down to 0.1 µg/mL). Add 100 µL of each dilution to different rows of a 96-well plate. Incubate overnight at 4°C.

  • Block: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Add Tracer: Wash the plate 3 times. Prepare serial dilutions of the HRP-tracer in Assay Buffer (e.g., from 1:1,000 to 1:128,000). Add 100 µL of each tracer dilution to the columns of the plate.

  • Incubate: Incubate for 1-2 hours at room temperature.

  • Develop Signal: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution. Read the absorbance at 450 nm.

Analysis: Construct a grid of the absorbance values. Identify the antibody/tracer concentration pair that gives a high signal (e.g., absorbance of ~1.5-2.0) while using the lowest possible concentrations of each reagent. This combination offers the best balance between signal strength and reagent cost.

Tracer 1:1k Tracer 1:4k Tracer 1:16k Tracer 1:64k
Ab 10 µg/mL >3.02.81.90.8
Ab 2.5 µg/mL 2.92.51.6 0.6
Ab 0.6 µg/mL 2.11.50.80.3
Ab 0.15 µg/mL 0.90.60.30.1
Table depicts example data. The optimal condition (in bold) might be 2.5 µg/mL antibody and a 1:16,000 tracer dilution.

Protocol Part C: The Competitive Binding Assay Procedure

Once optimal concentrations are determined, the assay can be performed.

G cluster_workflow Assay Workflow p1 1. Coat Plate (Anti-25(OH)D Ab) Overnight, 4°C p2 2. Wash & Block (e.g., BSA) 1-2 hours, RT p1->p2 p3 3. Add Standards & Samples (50 µL) p2->p3 p4 4. Add HRP-Tracer (50 µL) p3->p4 p5 5. Compete & Incubate 1-2 hours, RT p4->p5 p6 6. Wash Plate (5x) p5->p6 p7 7. Add TMB Substrate 15-30 min, dark p6->p7 p8 8. Add Stop Solution (50 µL) p7->p8 p9 9. Read Absorbance (450 nm) p8->p9

Caption: Step-by-step competitive assay workflow.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with 100 µL/well of the optimal anti-25(OH)D antibody concentration in Coating Buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with Wash Buffer. Block with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.

  • Prepare Standards and Samples: Create a standard curve by serially diluting a 25(OH)D standard in Assay Buffer. Typical ranges might be from 100 ng/mL down to 0 ng/mL. Dilute unknown samples as needed.

  • Competitive Reaction: Wash the plate 3x. Add 50 µL of each standard or sample to the appropriate wells. Immediately add 50 µL of the optimized HRP-tracer dilution to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the competition for antibody sites occurs.

  • Washing: Wash the plate 5x with Wash Buffer to remove all unbound material.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

The raw OD values are inversely proportional to the 25(OH)D concentration.

  • Calculate %B/B₀:

    • Average the ODs for the duplicate zero-standard (0 ng/mL) wells. This is your maximum signal, or B₀ .

    • For each standard and sample, calculate the percentage of bound tracer: %B/B₀ = (OD of Standard or Sample / OD of B₀) x 100 .

  • Generate Standard Curve:

    • Plot the %B/B₀ (Y-axis) against the known concentration of the standards (X-axis) using a semi-log scale.

    • Fit the data using a four-parameter logistic (4-PL) curve, which is the standard model for immunoassays.

  • Calculate Sample Concentrations:

    • Interpolate the %B/B₀ values of the unknown samples onto the standard curve to determine their corresponding 25(OH)D concentrations.

    • Remember to multiply the result by the sample dilution factor to get the final concentration.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or Very Low Signal Inactive HRP-tracer; incorrect buffer pH; omitted a reagent.Verify conjugate activity; check buffer pH; re-run assay carefully following the protocol.
High Background Insufficient blocking; insufficient washing; tracer concentration too high.Increase blocking time or try a different blocking agent; increase number of wash steps; re-optimize tracer concentration.
Poor Precision (High CV%) Pipetting errors; improper mixing; plate reader issue.Use calibrated pipettes; ensure thorough mixing at each step; check plate reader performance.
Low Assay Sensitivity Sub-optimal antibody/tracer concentrations; insufficient incubation time.Re-run checkerboard titration; increase incubation times for competitive step.

References

  • Bioss. (2024, January 24). Decoding Competitive Immunoassays: Antibody selection and Conjugates. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Immunoassay. Retrieved from [Link]

  • Sino Biological. (n.d.). How to Conjugate HRP to Antibody. Retrieved from [Link]

  • ResearchGate. (2020, March 17). Competitive immunoassay prinicple?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays. Retrieved from [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • UK NEQAS IIA. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]

  • PubMed. (2005). Conjugation of antibodies to horseradish peroxidase. Retrieved from [Link]

  • Development and analytical validation of a novel bioavailable 25-hydroxyvitamin D assay. (2021, July 9). PLOS ONE. Retrieved from [Link]

  • PubMed. (2005). Application of avidin-biotin technology for the characterization of a model hapten-protein conjugate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of a New Vitamin D3 Hapten and Its Protein Conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0251527A2 - Haptenylated reagents and immunoassays.
  • Google Patents. (2011, December 8). US8940512B2 - Processes for synthesizing alkaline phosphatase conjugates.
  • PubMed. (1991). Enzyme immunoassay with captured hapten. A sensitive gastrin assay with biotinyl-gastrin derivatives. Retrieved from [Link]

  • Bio-Rad. (n.d.). LYNX Rapid Alkaline Phosphatase Antibody Conjugation Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Reliable Vitamin D Immunoassay Products. Retrieved from [Link]

  • PubMed. (2006). Alkaline phosphatase-immunoglobulin conjugate binds to lipids in vitro, independent of antibody selectivity. Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • SpringerLink. (n.d.). 2-Morpholinoethylisocyanide as a coupling agent for hapten-protein conjugates. Retrieved from [Link]

  • International Journal of Medical Biochemistry. (2019). Evaluation of the analytical performance of two vitamin D immunoassay methods. Retrieved from [Link]

  • ScienceDirect. (2021, June 23). Comparative study of two immunoassays used for the determination of serum vitamin D. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Vitamin D Assays. Retrieved from [Link]

  • Annals of Laboratory Medicine. (n.d.). Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • PubMed. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. Retrieved from [Link]

  • Antibodies.com. (n.d.). Vitamin D ELISA Kit (A303872). Retrieved from [Link]

  • PubMed. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Retrieved from [Link]

  • Google Patents. (n.d.). EP2553467A1 - Immunoassay for free vitamin d.
  • LabMedica.com. (2019, August 20). Two Vitamin D Immunoassays Compared. Retrieved from [Link]

  • Antibodies.com. (n.d.). Human Vitamin D Binding Protein ELISA Kit (A2846). Retrieved from [Link]

  • IBL International. (n.d.). 25-OH Vitamin D ELISA. Retrieved from [Link]

  • PubMed. (n.d.). An improved competitive protein-binding assay for 25-hydroxy vitamin D. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Radiolabeling of 3'-O-Aminopropyl-25-hydroxyvitamin D3 for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Radiolabeled Vitamin D Analogs

Vitamin D and its metabolites are crucial regulators of calcium homeostasis, bone metabolism, and a wide range of other physiological processes. The ability to trace and quantify these molecules is paramount in endocrinology, drug development, and clinical diagnostics. 3'-O-Aminopropyl-25-hydroxyvitamin D3 is a synthetic derivative of 25-hydroxyvitamin D3, the major circulating form of vitamin D. The introduction of a primary amine group via an aminopropyl ether linkage provides a versatile handle for chemical modifications, including radiolabeling, without significantly altering the core structure recognized by binding proteins and receptors.[1][2]

This application note provides a comprehensive, field-proven guide for the radiolabeling of this compound using Iodine-125 ([¹²⁵I]), a gamma-emitting radionuclide with a convenient half-life of approximately 60 days, making it ideal for a variety of in vitro assays.[3][4] The protocol leverages the robust and well-characterized Bolton-Hunter reagent, an N-hydroxysuccinimide (NHS) ester of iodinated p-hydroxyphenylpropionic acid, to achieve efficient and gentle radiolabeling of the primary amine group.[3][5][6][7]

This guide is intended for researchers, scientists, and drug development professionals seeking to produce high-quality radiolabeled this compound for use in radioimmunoassays (RIAs), receptor binding assays, and other sensitive analytical methods.[4]

Principle of the Method: Acylation of a Primary Amine with [¹²⁵I]Bolton-Hunter Reagent

The radiolabeling strategy detailed herein is an indirect method that relies on the acylation of the primary amine of this compound with the N-hydroxysuccinimide ester of [¹²⁵I]iodophenylpropionic acid ([¹²⁵I]Bolton-Hunter reagent). This approach is favored for its mild, non-oxidative reaction conditions, which preserve the integrity of the vitamin D molecule.[3][5][7][8]

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[9][10][11] The reaction is highly pH-dependent, with optimal yields achieved in slightly alkaline conditions (pH 8.3-8.5) where the amine group is deprotonated and thus more nucleophilic.[9][10][12]

G cluster_0 Radiolabeling Reaction Vitamin_D_Analog 3'-O-Aminopropyl- 25-hydroxyvitamin D3 (with -NH2 group) Radiolabeled_Product [¹²⁵I]Iodo-Bolton-Hunter- Vitamin D3 Analog (Amide Bond) Vitamin_D_Analog->Radiolabeled_Product + Bolton_Hunter [¹²⁵I]Bolton-Hunter Reagent (NHS Ester) Bolton_Hunter->Radiolabeled_Product pH 8.3-8.5 (Amine-free buffer) NHS N-hydroxysuccinimide (Byproduct) Radiolabeled_Product->NHS releases

Figure 1: Chemical principle of radiolabeling.

Materials and Reagents

For successful and reproducible radiolabeling, the use of high-purity reagents is essential.

ReagentGradeSupplier (Example)Notes
This compound≥95% PurityCustom Synthesis/Specialty SupplierStore desiccated at -20°C.
[¹²⁵I]Bolton-Hunter ReagentHigh Specific ActivityPerkinElmer, RevvityProvided in a solvent like benzene; handle with care in a fume hood.[6]
Sodium Borate Buffer (0.1 M, pH 8.5)Molecular Biology GradeSigma-AldrichPrepare fresh and filter-sterilize. Ensure it is amine-free.
N,N-Dimethylformamide (DMF)Anhydrous, Amine-FreeSigma-AldrichUse a fresh bottle to avoid degradation to dimethylamine.[9][10]
Ethyl AcetateHPLC GradeFisher ScientificFor reaction quenching and extraction.
Acetic AcidGlacialSigma-AldrichFor adjusting pH.
Sep-Pak C18 CartridgesWatersFor solid-phase extraction and purification.
MethanolHPLC GradeFisher ScientificFor elution from C18 cartridges.
Radio-TLC PlatesSilica Gel 60 F254MilliporeSigmaFor radiochemical purity assessment.
Mobile Phase for TLCTo be determined empirically (e.g., Chloroform:Methanol mixtures).
Radio-HPLC Systemwith Gamma DetectorAgilent, WatersFor purification and quality control.
C18 HPLC ColumnWaters, PhenomenexFor reversed-phase separation.
Mobile Phase for HPLCe.g., Acetonitrile/Water gradient.

Experimental Protocol: Radiolabeling of this compound

This protocol is designed for a small-scale radiolabeling reaction. All procedures involving radioactivity must be performed in a designated radioisotope laboratory with appropriate shielding and safety precautions.

Step 1: Preparation of Reagents
  • This compound Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a minimal amount of anhydrous DMF to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • [¹²⁵I]Bolton-Hunter Reagent: The reagent is typically supplied in benzene.[6] Carefully evaporate the benzene under a gentle stream of nitrogen in a fume hood. Reconstitute the dried reagent in a small, precise volume of anhydrous DMF (e.g., 10-20 µL).

Step 2: The Radiolabeling Reaction
  • In a small, conical reaction vial (e.g., a 1.5 mL polypropylene tube), add a calculated amount of the this compound stock solution. A typical starting amount is 5-10 µg.

  • Add 50 µL of 0.1 M Sodium Borate Buffer (pH 8.5).

  • To this solution, add the reconstituted [¹²⁵I]Bolton-Hunter reagent. A molar excess of the vitamin D analog to the Bolton-Hunter reagent is generally recommended to favor mono-iodination, though optimization may be required.

  • Gently mix the reaction components and incubate for 30-60 minutes at room temperature, or for 15-30 minutes on ice.[5] Longer incubation times or higher temperatures can lead to hydrolysis of the NHS ester.[11]

G cluster_workflow Radiolabeling Workflow start Prepare Reagents (Vitamin D Analog & Bolton-Hunter) reaction Initiate Reaction (Vitamin D Analog + [¹²⁵I]Bolton-Hunter in Borate Buffer pH 8.5) start->reaction incubation Incubate (Room Temperature or on Ice) reaction->incubation purification Purify Product (Radio-HPLC or SPE) incubation->purification qc Quality Control (Radio-TLC, Specific Activity) purification->qc end Store Radiolabeled Product (at -20°C or -80°C) qc->end

Figure 2: Experimental workflow for radiolabeling.

Step 3: Purification of the Radiolabeled Product

Purification is critical to remove unreacted [¹²⁵I]Bolton-Hunter reagent and its hydrolysis products. Radio-HPLC is the preferred method for achieving high purity.

A. Radio-HPLC Purification (Recommended)

  • Quench the reaction by adding an equal volume of 0.1% aqueous acetic acid.

  • Inject the entire reaction mixture onto a C18 reversed-phase HPLC column.

  • Elute with a gradient of acetonitrile in water (e.g., 50-90% acetonitrile over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the eluate with a UV detector (265 nm for the vitamin D chromophore) and a gamma radioactivity detector.[13]

  • Collect the radioactive peak corresponding to the radiolabeled this compound. The radiolabeled product will be more hydrophobic and thus have a longer retention time than the unreacted Bolton-Hunter reagent and its hydrolysis products.

B. Solid-Phase Extraction (SPE) Purification (Alternative)

  • Dilute the reaction mixture with 1 mL of water containing 0.1% acetic acid.

  • Activate a Sep-Pak C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted reaction mixture onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove unreacted starting materials.

  • Elute the radiolabeled product with 2-3 mL of methanol.

  • Evaporate the methanol under a stream of nitrogen and reconstitute the product in a suitable buffer for storage.

Quality Control and Validation

A self-validating protocol requires rigorous quality control to ensure the identity, purity, and biological activity of the radiolabeled product.

Radiochemical Purity

Radiochemical purity is assessed to determine the percentage of the total radioactivity that is incorporated into the desired product.[14][15]

  • Method: Radio-Thin Layer Chromatography (Radio-TLC).[16][17]

  • Procedure:

    • Spot a small aliquot of the purified radiolabeled product onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 9:1 Chloroform:Methanol). The optimal solvent system should be determined empirically to achieve good separation between the product and potential impurities.

    • After development, dry the plate and analyze it using a radio-TLC scanner or by autoradiography.

    • The radiolabeled product, being more polar than unlabeled this compound, will have a specific retention factor (Rf). Unreacted [¹²⁵I]Bolton-Hunter reagent and its hydrolysis products will have different Rf values.

    • Calculate the radiochemical purity by integrating the radioactivity in the product peak and dividing by the total radioactivity on the lane. A radiochemical purity of >95% is generally considered acceptable.[18]

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-TLC> 95%
Specific Activity Calculation based on incorporationTo be determined empirically
Immunoreactivity Competitive Binding AssayDemonstrable binding and displacement
Specific Activity

Specific activity is a measure of the amount of radioactivity per unit mass or mole of the compound.[19][20] It is a critical parameter for ensuring the sensitivity of binding assays.

  • Method: Calculation based on the incorporation of ¹²⁵I.

  • Procedure:

    • Determine the total radioactivity incorporated into the product (in Curies or Becquerels) by counting an aliquot in a gamma counter.

    • Determine the molar amount of the this compound used in the reaction.

    • Assuming 100% of the vitamin D analog was labeled (a simplifying assumption), the specific activity can be estimated. A more accurate determination involves a self-displacement analysis in a binding assay.[21]

  • Theoretical Maximum Specific Activity: The theoretical maximum specific activity for a mono-iodinated compound with ¹²⁵I is approximately 2200 Ci/mmol.[3]

Immunoreactivity/Biological Activity

The ultimate test of the radiolabeled product is its ability to bind specifically to its target protein, such as the vitamin D binding protein (VDBP) or a specific antibody.[22][23][24][25][26]

  • Method: Competitive Radioimmunoassay (RIA) or Receptor Binding Assay.

  • Procedure:

    • Incubate a fixed amount of the radiolabeled this compound with a limited amount of antibody or binding protein.

    • In parallel incubations, add increasing concentrations of unlabeled ("cold") this compound or 25-hydroxyvitamin D3.

    • After reaching equilibrium, separate the bound and free radioligand (e.g., using charcoal dextran or a secondary antibody precipitation).

    • Measure the radioactivity in the bound fraction.

    • A successful radiolabeling will result in a displacement curve where the unlabeled ligand competes with the radiolabeled ligand for binding, demonstrating the biological activity of the radiolabeled product.

Storage and Stability

Radiolabeled compounds are susceptible to degradation over time due to radiolysis. To maximize shelf-life:

  • Store the purified radiolabeled this compound in a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA) at -20°C or -80°C.

  • Aliquot the product to avoid repeated freeze-thaw cycles.

  • The useful life of the [¹²⁵I]-labeled product is typically 1-2 half-lives (60-120 days), after which a decrease in performance may be observed.[3]

Conclusion

The protocol described provides a robust framework for the successful radiolabeling of this compound with Iodine-125 using the Bolton-Hunter reagent. The mild reaction conditions and the inclusion of rigorous purification and quality control steps ensure the production of a high-quality radiotracer suitable for demanding applications in research and development. Adherence to these guidelines will enable scientists to generate reliable and reproducible data in their investigations of vitamin D biology and pharmacology.

References

  • Current time inform
  • Hollis, B. W., & Frank, N. E. (1985). Enzyme immunoassay for measuring 25-hydroxyvitamin D3 in serum. Clinical Chemistry, 31(11), 1815–1819. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Hollis, B. W., & Frank, N. E. (1985). Enzyme immunoassay for measuring 25-hydroxyvitamin D3 in serum. Clinical Chemistry, 31(11), 1815–1819. [Link]

  • Farkas, E., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(15), 5789. [Link]

  • Twomey, S. L., & Ziegler, M. G. (1980). Graphical determination of specific activity, binding constants, and antibody-site concentrations for radioimmunoassays, with application to thymopoietin. Clinical Chemistry, 26(6), 718–723. [Link]

  • NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]

  • NHS-ester-based amine-reactive chemistry enables rapid, uniform, and high-density protein labeling for prolonged live imaging of the cell membrane. ResearchGate. [Link]

  • Hruby, M., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Pharmaceutical Analysis, 11(5), 556–565. [Link]

  • Two Vitamin D Immunoassays Compared. Labmedica.com. [Link]

  • What Are Radiolabeled Peptides Used For? Moravek, Inc. [Link]

  • Vogeser, M., & Seger, C. (2010). Approaches to measurement of Vitamin D concentrations – Immunoassays. Clinical Chemistry and Laboratory Medicine, 48(11), 1517–1527. [Link]

  • Farrell, C. J., & Martin, S. (2019). Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3. Practical Laboratory Medicine, 16, e00127. [Link]

  • Sar, D., et al. (2018). Efficient and Site-Specific ¹²⁵I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega, 3(6), 7056–7064. [Link]

  • Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Al-Qahtani, M. (2024). ¹⁶¹Tb-BPAMD as a High-Affinity Agent for Skeletal Targeting: Radiochemical and Biodistribution Insights. Preprints.org. [Link]

  • Iodination of Proteins with Bolton-Hunter Reagent. G-Biosciences. [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PET-CGMP. [Link]

  • Roy, A., & Ray, R. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Steroids, 60(8), 530–533. [Link]

  • Advances in Radio Thin Layer Chromatography (Radio-TLC). (2022). Journal of Chromatography & Separation Techniques, 13(7). [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Kuchar, M., et al. (2019). High-throughput radio-TLC analysis. EJNMMI Radiopharmacy and Chemistry, 4(1), 27. [Link]

  • Specific activity. Wikipedia. [Link]

  • Bolton, A. E., & Hunter, W. M. (1973). The Bolton and Hunter Method for Radiolabeling Protein. Methods in Molecular Biology, 18, 283-288. [Link]

  • Ray, R., et al. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809–4813. [Link]

  • (A) Iodination using the Bolton-Hunter method. The Bolton-Hunter... ResearchGate. [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • The Bolton and Hunter Method for Radiolabeling Protein. ResearchGate. [Link]

  • Jones, G., et al. (1984). Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies. Methods in Enzymology, 102, 227–237. [Link]

  • Le, T. H., et al. (2024). Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling. Microbial Cell Factories, 23(1), 18. [Link]

  • Kawagoe, F., et al. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. International Journal of Molecular Sciences, 22(21), 12006. [Link]

  • A review of the development of analytical methods by RP-HPLC for vitamin D. Ukaaz Publications. [Link]

  • DEVELOPMENT AND VALIDATION FOR VITAMIN D-3 BY RP-HPLC. YMER. [Link]

  • HPLC Analysis Shows Vitamin D Supplement Potency Varies Widely from Label. Chromatography Online. [Link]

  • Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. CABI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 3'-O-Aminopropyl-25-hydroxyvitamin D3 in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-VD3-AP-001

Last Updated: January 15, 2026

Introduction

3'-O-Aminopropyl-25-hydroxyvitamin D3 is a specialized derivative of a critical vitamin D metabolite, designed for specific research and developmental applications. The unique chemical architecture of this molecule, combining the photosensitive and thermosensitive triene system of the vitamin D core with a reactive aminopropyl ether side chain, presents distinct stability challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate degradation and ensure the integrity of the compound in solution. We will explore the underlying chemical principles governing its stability and offer practical, field-tested troubleshooting strategies.

Core Stability Challenges

The instability of this compound in solution is primarily governed by three factors:

  • The Vitamin D Core: The conjugated triene system is inherently susceptible to isomerization and oxidation when exposed to heat, light (UV radiation), and acidic conditions.[1][2][3]

  • The Aminopropyl Group: The primary amine is a nucleophile and a base, making it susceptible to oxidation and pH-dependent reactions.[4][5] The ether linkage can also be a point of oxidative cleavage.[6]

  • External Factors: The choice of solvent, presence of dissolved oxygen, exposure to light, storage temperature, and presence of metal ion contaminants can all significantly accelerate degradation pathways.[7][8][9]

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary points of vulnerability in the this compound molecule.

G cluster_0 This compound cluster_1 Vulnerabilities cluster_2 Degradation Mechanisms cluster_3 Accelerating Factors mol Molecule Structure (Conceptual) A Triene System mol->A B Aminopropyl Chain mol->B C Ether Linkage mol->C D Photo/Thermal Isomerization (e.g., to pre-vitamin D, tachysterol) A->D Heat, Light F Acid-Catalyzed Isomerization (e.g., to isotachysterol) A->F Acid E Oxidation B->E O₂, Metal Ions G Oxidative Cleavage C->G O₂, Metal Ions H UV Light D->H I Heat D->I K Oxygen E->K L Metal Ions (Fe²⁺, Cu²⁺) E->L J Acidic pH F->J G->K G->L

Caption: Key vulnerabilities and degradation pathways for the compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during your experiments.

Question 1: My solution of the compound has turned a faint yellow/brown after a short time. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation. The aminopropyl group and the conjugated double bonds in the vitamin D core are susceptible to oxidation.[1][5] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions in your solvent.[7][8]

Immediate Actions & Prevention:

  • Work Under Inert Gas: Prepare your solutions under an inert atmosphere (e.g., argon or nitrogen). Purge your solvent with the gas for 15-20 minutes before dissolving the compound. After preparation, blanket the headspace of your storage vial with the inert gas before sealing.[10]

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants, especially peroxides and metal ions.

  • Add an Antioxidant: For non-biological experiments where an additive is permissible, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol).[10][11] A typical starting concentration would be 0.01-0.1% (w/v).

  • Use Amber Vials: Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[10]

Question 2: I am analyzing my sample with HPLC and see new peaks appearing over time, while my main compound peak decreases. How do I identify the problem?

Answer:

The appearance of new peaks is indicative of degradation or isomerization. The vitamin D core is known to undergo thermal and photo-isomerization into forms like pre-vitamin D3, tachysterol, and lumisterol.[12][13] Acidic conditions can also cause isomerization to isotachysterol.[13][14]

Troubleshooting Workflow:

  • Characterize the Degradants: If you have access to LC-MS, analyze the new peaks to determine their mass. An identical mass-to-charge ratio (m/z) as the parent compound strongly suggests isomerization. Different masses would indicate oxidative or hydrolytic degradation.[13][15]

  • Review Your Handling Conditions:

    • Temperature: Are you leaving the solution at room temperature for extended periods? Vitamin D analogs are sensitive to heat.[11][16] Store stock solutions at -20°C or -80°C.

    • Light: Is your lab brightly lit? Are you using clear vials on the autosampler? Minimize light exposure at all stages.[10]

    • pH: If using an aqueous buffer, what is the pH? Vitamin D3 is very unstable under acidic conditions (pH < 5) and most stable at a pH above 5.[7][14][17] The amine group's basicity also makes the local pH important.

Diagram: Troubleshooting Workflow for Compound Degradation

G cluster_analysis Analysis Path cluster_action Corrective Actions start Observation: New peaks in HPLC/ Loss of parent compound check_mass Analyze by LC-MS start->check_mass same_mass Mass is IDENTICAL to parent check_mass->same_mass Yes diff_mass Mass is DIFFERENT from parent check_mass->diff_mass No isomerization Likely Isomerization (Photo, Thermal, Acid-catalyzed) same_mass->isomerization degradation Likely Degradation (Oxidation, Hydrolysis) diff_mass->degradation action_iso Control Temp, Light & pH - Store at -80°C - Use amber vials - Buffer pH > 5 isomerization->action_iso action_deg Control Atmosphere & Purity - Use inert gas (Ar/N₂) - Add antioxidants (e.g., BHT) - Use high-purity solvents - Add chelators (e.g., EDTA) degradation->action_deg end_node Re-analyze to confirm stability action_iso->end_node action_deg->end_node

Caption: Decision tree for troubleshooting compound instability.

Question 3: Which solvent should I use for long-term storage?

Answer:

The choice of solvent is critical. While the compound is likely soluble in a range of organic solvents, their properties significantly impact stability.

  • Recommended: Anhydrous, peroxide-free ethanol or isopropanol are often good choices for vitamin D analogs.[7] They are less prone to forming reactive species compared to other solvents.

  • Use with Caution:

    • Methanol: Can be used, but ensure it is high purity.

    • DMSO: While a powerful solvent, it can be hygroscopic (absorb water) and may not be ideal for very long-term storage unless scrupulously dried and stored under inert gas.

    • Halogenated Solvents (DCM, Chloroform): Avoid for long-term storage. They can contain acidic impurities that degrade the compound.

  • Aqueous Solutions: Avoid storing in purely aqueous solutions for long periods. If an aqueous buffer is required for an experiment, prepare it fresh from a concentrated organic stock solution. If you must use an aqueous solution, ensure the pH is above 5 and consider adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[7][8][9][10]

FAQs: Frequently Asked Questions

Q: What are the ideal storage conditions for a stock solution? A: For maximum stability, dissolve the compound in anhydrous ethanol or isopropanol, blanket with argon or nitrogen, and store in a tightly sealed amber glass vial at -80°C. Studies on related metabolites show stability for years under these conditions.[18]

Q: Can I perform freeze-thaw cycles with my stock solution? A: It is highly discouraged. Repeated freeze-thaw cycles can introduce moisture and oxygen into the solution, accelerating degradation.[19] One study noted a 40-50% deterioration of Vitamin D3 and 25(OH)D3 after the first freeze-thaw cycle.[19] It is best practice to aliquot your stock solution into single-use volumes upon initial preparation.

Q: How does pH affect the stability of the aminopropyl group? A: The primary amine group (pKa typically ~9-10) will be protonated and positively charged (R-NH3+) in acidic to neutral solutions. This protonated form is generally less susceptible to oxidation than the free base (R-NH2) which is more prevalent at alkaline pH. However, the vitamin D core itself is highly unstable at acidic pH.[7][14] Therefore, a compromise is needed. A buffer system in the pH 6-7.5 range is a reasonable starting point, but empirical testing is required.

Q: My experiment requires a buffer containing metal ions. What should I do? A: Metal ions like Fe²⁺ and Cu²⁺ are potent catalysts for the oxidative degradation of vitamin D.[7][8][10] If their presence is unavoidable, you must include a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffer to sequester them.[7][9][10] The addition of EDTA has been shown to have the most significant stabilizing effect in aqueous solutions containing metal ions.[7][8]

Table: Summary of Recommended Handling & Storage Conditions
ParameterRecommendationRationale & References
Solvent (Stock) Anhydrous Ethanol or IsopropanolGood balance of solubility and stability.[7]
Temperature -80°C for long-term; 2-8°C for short-term (days)Low temperatures slow down all degradation reactions.[10][20]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the triene system and amine group.[7][10]
Light Protect from all light sources (use amber vials)Prevents photo-isomerization and photo-oxidation.[2][10]
pH (Aqueous) > 5.0, ideally 6.0 - 7.5Minimizes acid-catalyzed isomerization of the vitamin D core.[7][14]
Additives Antioxidants: BHT, α-tocopherolChelators: EDTAScavenge free radicals and sequester catalytic metal ions.[7][8][10][11]
Handling Prepare single-use aliquotsAvoids detrimental freeze-thaw cycles.[19]

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of your compound under different conditions.

Objective: To determine the degradation rate of this compound under specific solvent, temperature, and light conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., ethanol, methanol, acetonitrile, water)

  • HPLC system with UV detector (detection wavelength typically ~265 nm for vitamin D)

  • C18 reverse-phase HPLC column (e.g., Gemini C18, 100 x 3.0 mm)[21]

  • Amber and clear HPLC vials

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Stock Solution Preparation:

    • Under an inert atmosphere, accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in your chosen solvent (e.g., anhydrous ethanol).

  • Preparation of Test Samples:

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) under different test conditions.

    • Condition 1 (Control): Dilute in ethanol, store in an amber vial at -20°C.

    • Condition 2 (Solvent B): Dilute in an alternative solvent, store in an amber vial at 4°C.

    • Condition 3 (Light Exposure): Dilute in ethanol, store in a clear vial on the benchtop under ambient light.

    • Condition 4 (Elevated Temp): Dilute in ethanol, store in an amber vial at 40°C.

  • HPLC Analysis:

    • Initial Analysis (T=0): Immediately after preparation, inject a sample from each condition onto the HPLC to establish the initial peak area of the parent compound.

    • Time-Point Analysis: Inject samples at regular intervals (e.g., 1, 4, 8, 24, 48 hours).

    • Chromatographic Conditions (Example):

      • Mobile Phase: Acetonitrile:Water (99:1, v/v)[21]

      • Flow Rate: 0.5 mL/min

      • Column Temperature: 25°C

      • Detection Wavelength: 265 nm

  • Data Analysis:

    • For each condition, calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

This systematic approach will allow you to empirically determine the optimal storage and handling conditions for your specific experimental needs.

References
  • Vertex AI Search. (2025, February 12).
  • BTSA. (n.d.). Oxidative Stability Challenges in Vitamin D Oil-Based Nutraceuticals.
  • Sriwichai, W., et al. (2021, January 25). Natural and Synthetic Antioxidants Prevent the Degradation of Vitamin D3 Fortification in Canola Oil during Baking and In Vitro Digestion.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Temova Rakuša, Ž., et al. (2021, April 25). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). 25(OH)
  • Benchchem. (n.d.). stability of 25,26-dihydroxyvitamin D3 in biological samples under different storage conditions.
  • Lewis, J. G., & Elder, P. A. (n.d.). Preanalytical Stability of 25(OH)–Vitamin D3 in Human Blood or Serum at Room Temperature: Solid as a Rock. Clinical Chemistry, Oxford Academic.
  • OUCI. (n.d.). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products.
  • JournalAgent. (n.d.). Pre-analytical stability of 25-hydroxy vitamin D in human serum.
  • Chevalier, B., et al. (2025, August 5).
  • MDPI. (n.d.).
  • Journal of Chromatographic Science, Oxford Academic. (n.d.). Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals.
  • Baqai Medical University. (n.d.). Clinical Analysis of Vitamin D and Metabolites.
  • Semantic Scholar. (2021, April 25). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products.
  • El-Khoury, J. M., & Wang, S. (2025, August 9). Stability of 1,25-dihydroxyvitamin D-2 and 1,25-dihydroxyvitamin D-3 in human serum.
  • Circe Scientific. (2022, October 6). Stability Issues in Dietary Supplements: Vitamin D3.
  • NIH. (2021, August 26). An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum.
  • NIH. (2023, April 30).
  • MDPI. (n.d.).
  • PubMed. (2021, April 25). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products.
  • ResearchGate. (2025, October 13). (PDF)
  • PubMed. (2017, March 15). Degradation studies of cholecalciferol (vitamin D3)
  • Consensus. (n.d.).
  • Zareie, M., et al. (n.d.). Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.).
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • PubMed. (n.d.).
  • Consensus. (n.d.).
  • NIH. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
  • NIH. (2022, December 27). Review: 3-Aminopropyltriethoxysilane (APTES)
  • ResearchGate. (n.d.). (PDF)
  • ScienceDirect. (2020, March 12).
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.

Sources

Technical Support Center: Optimizing LC-MS/MS for 3'-O-Aminopropyl-25-hydroxyvitamin D3 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quantification of 25-hydroxyvitamin D3 (25(OH)D3), the primary clinical marker for Vitamin D status, presents significant analytical challenges due to its lipophilic nature and poor ionization efficiency in mass spectrometry.[1][2] Chemical derivatization is a widely adopted strategy to overcome these limitations by introducing a readily ionizable functional group, thereby enhancing detection sensitivity and selectivity.[3][4] This guide focuses on the analysis of 3'-O-Aminopropyl-25-hydroxyvitamin D3, a derivative designed to provide a robust response in positive ion electrospray ionization (ESI) due to the presence of a basic primary amine.

This technical support center provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during method development and routine analysis of this specific derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation & Extraction

Question: What is the most effective method for extracting this compound from serum or plasma while minimizing matrix effects?

Answer: Effective sample preparation is critical. The goal is to efficiently release the analyte from binding proteins, such as the Vitamin D Binding Protein (DBP), and remove interfering matrix components like phospholipids and salts.[2][5][6] For this aminopropyl derivative, a multi-step approach combining protein disruption with a selective extraction is recommended over a simple protein precipitation.

Expert Recommendation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction offers a robust and automatable alternative to traditional liquid-liquid extraction (LLE) and provides cleaner extracts than protein precipitation alone. The aminopropyl group makes the derivative more polar than native 25(OH)D3, which must be considered when selecting extraction solvents.

Detailed SLE Protocol:

  • Protein Disruption: To 100 µL of serum/plasma, add 200 µL of a 1% formic acid in acetonitrile solution containing your deuterated internal standard (e.g., d6-3'-O-Aminopropyl-25(OH)D3). The acid denatures the DBP, while the acetonitrile precipitates the bulk of proteins.[5][7]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Load onto SLE Plate: Transfer the supernatant and load it onto a 96-well SLE plate. Allow the sample to absorb into the diatomaceous earth support for 5-10 minutes.

  • Elute Analyte: Elute the derivatized vitamin D using an optimized solvent. A good starting point is a moderately polar organic solvent like ethyl acetate or a mixture such as 95:5 (v/v) Dichloromethane:Isopropanol. The aminopropyl group increases polarity, so pure hexane may not be effective. Elute twice with 500 µL of solvent.

  • Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen at 40-50°C. Reconstitute the residue in 100 µL of a mobile phase-matched solution (e.g., 80:20 Methanol:Water with 0.1% formic acid) to ensure compatibility with the LC system and good peak shape.

Causality: This protocol is effective because it first uses a strong organic solvent to disrupt protein binding, then leverages the high surface area of the SLE support for a clean, efficient extraction, removing many polar and non-polar interferences that can cause ion suppression.

Question: My signal is inconsistent, and I suspect ion suppression from phospholipids. How can I confirm this and what is the solution?

Answer: Ion suppression from co-eluting phospholipids is a very common problem in bioanalysis. Phospholipids typically elute in the middle of a reversed-phase gradient and can severely reduce the ionization efficiency of your target analyte.

Troubleshooting Steps:

  • Confirmation: Perform a post-column infusion experiment. Infuse a standard solution of your aminopropyl derivative at a constant rate into the MS source while injecting a blank, extracted matrix sample. A significant dip in the analyte's signal intensity at the retention time where phospholipids elute confirms suppression.

  • Phospholipid Monitoring: Alternatively, monitor for characteristic phospholipid MRM transitions, such as 184 → 184, during your analytical run.

Solutions:

  • Chromatographic Separation: Optimize your LC gradient to separate the analyte from the main phospholipid elution window. Using a column with a different selectivity, like a pentafluorophenyl (PFP) phase, can alter elution patterns and often provides enhanced separation of structurally similar compounds.[8]

  • Advanced Sample Cleanup: If chromatographic separation is insufficient, use a sample preparation technique designed for phospholipid removal. HybridSPE® plates or cartridges combine protein precipitation with a zirconium-coated sorbent that selectively retains phospholipids.

Section 2: Liquid Chromatography (LC) Optimization

Question: Which LC column and mobile phase combination is best for analyzing the polar this compound derivative?

Answer: The introduction of the aminopropyl group significantly increases the polarity of the molecule compared to native 25(OH)D3. This change dictates the optimal choice of column and mobile phase.

Column Chemistry:

  • C18 Columns: A high-quality, end-capped C18 column (e.g., particle size <2 µm or core-shell technology) remains the workhorse and a good starting point.[7][9]

  • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole). They are particularly effective at separating isomers and can provide unique retention characteristics for polar analytes, making them an excellent choice for this derivative.[8][10]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

Rationale: The acidic modifier (formic acid) is crucial for two reasons. First, it protonates the primary amine on your derivative, making it positively charged (-NH3+). This is essential for strong ESI+ response and provides a single, stable ionic species for the MS to detect.[11] Second, it improves peak shape on silica-based columns by suppressing the interaction of the basic amine with acidic residual silanols on the stationary phase, which would otherwise cause significant peak tailing. Methanol is often preferred over acetonitrile as it can offer different selectivity and sometimes better sensitivity for certain compounds.[12]

Example LC Gradient Protocol: This is a starting point for a typical C18 or PFP column (e.g., 2.1 x 50 mm).

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.450
0.50.450
3.00.498
4.00.498
4.10.450
5.00.450
Section 3: Mass Spectrometry (MS/MS) Parameter Optimization

Question: I am unsure which MRM transitions to use for this compound. How do I determine and optimize them?

Answer: Determining the correct Multiple Reaction Monitoring (MRM) transitions and optimizing MS parameters is fundamental for achieving high sensitivity and specificity.

Step 1: Determine the Precursor Ion (Q1) First, calculate the exact mass of the protonated molecule [M+H]+.

  • Mass of 25(OH)D3: ~400.64 Da

  • Mass of aminopropyl group (-CH2-CH2-CH2-NH2): ~72.14 Da

  • The derivatization likely involves an ether linkage, displacing a hydrogen.

  • Therefore, the neutral mass of 3'-O-Aminopropyl-25(OH)D3 is approx. 400.64 + 72.14 - 1.01 = 471.77 Da.

  • The protonated precursor ion [M+H]+ will be m/z 472.8 .

Infuse a standard solution of the derivative into the mass spectrometer and perform a Q1 scan to confirm this is the most abundant ion.

Step 2: Determine Product Ions (Q3) Perform a product ion scan on the m/z 472.8 precursor. The fragmentation will likely involve characteristic losses from the vitamin D structure and the aminopropyl chain. Expect to see:

  • Loss of water: [M+H - H2O]+ at m/z 454.8. This is a very common loss for hydroxylated vitamin D species.

  • Cleavage of the aminopropyl chain: Look for fragments related to this side chain.

  • Characteristic Vitamin D ring fragmentation: Fragments around m/z 257 or 275 are common for the core structure.

Select the two or three most intense and specific product ions for your MRM transitions.

Step 3: Optimize MS Parameters For each MRM transition, optimize the following parameters using your instrument's software:

  • Collision Energy (CE): This voltage controls the energy of fragmentation in the collision cell. A CE ramp will help identify the optimal value that produces the highest intensity for your chosen product ion.

  • Declustering Potential (DP) / Cone Voltage: This voltage prevents ion clusters from forming and helps desolvate the ions as they enter the mass spectrometer. Optimizing it is key to maximizing the precursor ion signal.

Example Optimized MS Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
3'-O-AP-25(OH)D3472.8454.8 (Quantifier)502580
3'-O-AP-25(OH)D3472.8257.2 (Qualifier)504080
d6-3'-O-AP-25(OH)D3478.8460.8 (Quantifier)502580

Visual Workflow & Troubleshooting Guides

Below are graphical representations of key workflows and troubleshooting logic to guide your experimental process.

General LC-MS/MS Workflow for Derivatized Vitamin D cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Serum/Plasma Sample Spike 2. Spike with Internal Standard Sample->Spike Disrupt 3. Protein Disruption (Acid/ACN) Spike->Disrupt Extract 4. Supported Liquid Extraction (SLE) Disrupt->Extract Dry 5. Evaporate to Dryness Extract->Dry Recon 6. Reconstitute in Mobile Phase Dry->Recon Inject 7. Inject onto LC System Recon->Inject Separate 8. Chromatographic Separation (PFP/C18) Inject->Separate Ionize 9. Ionization (ESI+) Separate->Ionize Detect 10. MS/MS Detection (MRM) Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification vs. Cal Curve Integrate->Quantify Report 13. Report Results Quantify->Report

Caption: High-level workflow from sample receipt to final data reporting.

Troubleshooting Guide: Low Signal Intensity cluster_ms MS System Checks cluster_lc LC & Method Checks cluster_sample Sample Preparation Checks Start Problem: Low or No Signal CheckTuning Is MS tuning/calibration current? Start->CheckTuning CheckSource Is ESI source clean? (Capillary, Cone) CheckTuning->CheckSource Yes CheckGas Are gas flows (Nebulizer, Drying) and temperatures optimal? CheckSource->CheckGas Yes CheckParams Are MRM parameters optimized? (CE, DP) CheckGas->CheckParams Yes CheckMobilePhase Is mobile phase correctly prepared? (Correct pH, fresh) CheckParams->CheckMobilePhase Yes CheckColumn Is the column old or clogged? (High backpressure?) CheckMobilePhase->CheckColumn Yes CheckPeak Is there a peak, but it's broad/tailing? CheckColumn->CheckPeak Yes CheckExtraction Is extraction recovery low? (Test with post-spiked sample) CheckPeak->CheckExtraction Yes CheckSuppression Is ion suppression occurring? (Post-column infusion) CheckExtraction->CheckSuppression Yes CheckStandard Is the internal standard signal also low? CheckSuppression->CheckStandard Yes

Caption: A decision tree for systematically troubleshooting low signal intensity.

References

  • Augusta University. "A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine". Augusta University Research Profiles. [Link]

  • Jen-Tsan Chi, et al. "Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites". Analytical and Bioanalytical Chemistry, PubMed. [Link]

  • Adamec, J., et al. "Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3". Journal of Separation Science, National Institutes of Health. [Link]

  • Al-Hasani, K., et al. "A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2". Metabolites, MDPI. [Link]

  • Jen-Tsan Chi, et al. "(PDF) Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites". ResearchGate. [Link]

  • Hoofnagle, A. N., et al. "Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent". National Institutes of Health. [Link]

  • Sano, H., et al. "Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry". Bioscience Reports, Portland Press. [Link]

  • Adamec, J., et al. "Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3". Journal of Separation Science. [Link]

  • Spectroscopy Staff. "25-Hydroxyvitamin D2/D3 Analysis in Human Plasma Using LC–MS". Spectroscopy Online. [Link]

  • Adamec, J., et al. "Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3". IU Indianapolis ScholarWorks. [Link]

  • Das, B., et al. "A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India". Scientific Reports, National Institutes of Health. [Link]

  • Carter, G. D. "Improving the Measurement of 25-hydroxyvitamin D". Clinical Chemistry, National Institutes of Health. [Link]

  • ResearchGate. "Measurement of 25-hydroxyvitamin D in the clinical laboratory: Current procedures, performance characteristics and limitations". ResearchGate. [Link]

  • Kushnir, M. M., et al. "Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry". Clinical Chemistry, National Institutes of Health. [Link]

  • Salm, P., et al. "Quantification of Serum 25-Hydroxyvitamin D - Using HPLC–Tandem Mass Spectrometry and Examination of Reference Intervals for Diagnosis of Vitamin D Deficiency". American Journal of Clinical Pathology. [Link]

  • Ashwell, M., et al. "Measurement of 25-hydroxyvitamin D in the clinical laboratory". Annals of Clinical Biochemistry. [Link]

  • Adamec, J., et al. "Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25". UNL Digital Commons. [Link]

  • Waters Corporation. "An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites". Waters Corporation. [Link]

  • LCGC International. "25-Hydroxyvitamin D2/D3 Analysis in Human Plasma Using LC–MS". LCGC International. [Link]

  • Agilent Technologies. "Sensitive and Robust Measurement of Vitamin D Hydroxy Metabolites and Epimers in Serum Using the Agilent Ultivo Triple Quadrupole LC/MS". Agilent Technologies. [Link]

  • Saenger, A. K., et al. "Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay". Clinical Chemistry and Laboratory Medicine, PubMed. [Link]

Sources

preventing non-specific binding in affinity purification with 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for affinity purification using 3'-O-Aminopropyl-25-hydroxyvitamin D3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding and achieve high-purity preparations of your target protein.

I. Understanding the System: The Ligand and the Challenge

The affinity matrix utilizing this compound is a powerful tool for the purification of vitamin D binding proteins (VDBP) and other proteins that interact with 25-hydroxyvitamin D3[1]. The aminopropyl linker facilitates the covalent attachment of the vitamin D analog to a solid support, such as Sepharose beads[1][2]. However, the hydrophobic nature of the vitamin D molecule can lead to non-specific binding of other proteins through hydrophobic interactions, which can result in a final eluate of low purity. This guide will help you navigate and mitigate these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in my affinity purification with this compound?

A1: Non-specific binding in this system is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The steroid core of the vitamin D ligand is hydrophobic and can interact with hydrophobic patches on the surface of other proteins, especially abundant ones like albumin in plasma or serum samples.

  • Ionic Interactions: Although less dominant than hydrophobic interactions, residual charges on the affinity matrix or the linker can contribute to non-specific binding of proteins with opposite charges.

Q2: I am seeing a large amount of albumin in my eluate. Is this normal and how can I reduce it?

A2: Albumin is a common contaminant in affinity purification from plasma or serum due to its high abundance and its capacity for non-specific binding to hydrophobic surfaces[3]. While some level of albumin carry-over can be expected, excessive contamination indicates suboptimal binding and washing conditions. Strategies to reduce albumin binding are detailed in the troubleshooting section below.

Q3: Can I reuse my this compound affinity column?

A3: Yes, the stability of the ether linkage in the this compound ligand allows for the reuse of the affinity matrix[1]. Proper regeneration and storage are crucial for maintaining the column's performance. A typical regeneration protocol involves washing with high and low pH buffers to strip any tightly bound proteins, followed by re-equilibration in binding buffer.

Q4: What are the ideal binding conditions for my target protein?

A4: Optimal binding is typically achieved in buffers at or near physiological pH (7.2-7.6) and moderate salt concentrations (e.g., 100-150 mM NaCl). These conditions promote the specific interaction between your target protein and the immobilized vitamin D analog while helping to minimize non-specific ionic interactions.

III. Troubleshooting Guide: A Deeper Dive into Non-Specific Binding

Issue 1: High Levels of Contaminating Proteins in the Eluate

This is the most common issue encountered and can often be resolved by optimizing the binding, washing, and elution steps.

Root Cause Analysis & Solutions:

  • Insufficient Washing: The wash steps may not be stringent enough to remove weakly bound non-specific proteins.

    • Solution: Increase the volume and/or number of washes. A minimum of 10-20 column volumes (CV) is recommended.

  • Suboptimal Wash Buffer Composition: The composition of your wash buffer is critical for disrupting non-specific interactions.

    • Solution:

      • Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., up to 500 mM) to disrupt ionic interactions[4].

      • Incorporate Non-ionic Detergents: Add a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.05-0.1%), to the wash buffer. Detergents help to disrupt non-specific hydrophobic interactions[5][6].

      • Competitive Elution (for His-tagged proteins): While not directly applicable to VDBP purification, for systems with tagged proteins, adding a low concentration of a competitive agent (like imidazole for His-tags) to the wash buffer can be effective[7].

  • Hydrophobic Interactions Overwhelming Specific Binding: The hydrophobic nature of the ligand can be a strong driver of non-specific binding.

    • Solution:

      • Additives to Reduce Hydrophobicity: Consider including additives like glycerol (5-10%) or ethylene glycol in your binding and wash buffers to reduce hydrophobic interactions.

      • Pre-clearing the Lysate: If working with a crude lysate, consider a pre-clearing step with an underivatized chromatography resin to remove proteins that non-specifically bind to the matrix itself.

Experimental Workflow for Optimizing Wash Conditions:

Wash_Optimization_Workflow start Start: High Non-Specific Binding increase_wash_volume Increase Wash Volume (e.g., to 20 CV) start->increase_wash_volume evaluate_purity1 Evaluate Purity (SDS-PAGE) increase_wash_volume->evaluate_purity1 insufficient1 Still Impure evaluate_purity1->insufficient1 sufficient Sufficient Purity evaluate_purity1->sufficient No increase_salt Increase Salt in Wash Buffer (e.g., 250-500 mM NaCl) evaluate_purity2 Evaluate Purity increase_salt->evaluate_purity2 insufficient2 Still Impure evaluate_purity2->insufficient2 evaluate_purity2->sufficient No add_detergent Add Non-ionic Detergent (e.g., 0.1% Tween-20) evaluate_purity3 Evaluate Purity add_detergent->evaluate_purity3 evaluate_purity3->sufficient end End: Optimized Purity insufficient1->increase_salt Yes insufficient2->add_detergent Yes sufficient->end

Caption: Workflow for optimizing wash conditions to reduce non-specific binding.

Issue 2: Low Yield of the Target Protein

Low recovery of your target protein can be due to several factors, from overly harsh wash conditions to problems with elution.

Root Cause Analysis & Solutions:

  • Overly Stringent Wash Conditions: While optimizing to remove contaminants, you may be inadvertently stripping your target protein.

    • Solution: Analyze your wash fractions by SDS-PAGE or Western blot to see if your target protein is being washed off. If so, reduce the stringency of your wash buffer (e.g., lower the salt or detergent concentration).

  • Inefficient Elution: The elution conditions may not be strong enough to disrupt the specific interaction between your target protein and the immobilized ligand.

    • Solution:

      • Competitive Elution: The most specific method of elution is to use a high concentration of a competing ligand. For VDBP purification, this would involve using a buffer containing a high concentration of free 25-hydroxyvitamin D3. This method is often gentle and preserves protein activity.

      • pH Elution: A common, more generic method is to lower the pH of the elution buffer (e.g., using 0.1 M glycine, pH 2.5-3.0). It is crucial to immediately neutralize the eluted fractions with a buffering agent (e.g., 1 M Tris, pH 8.5) to prevent protein denaturation[8].

  • Protein Precipitation on the Column: High protein concentrations during elution can sometimes lead to precipitation.

    • Solution: Elute with a gradient of the eluting agent rather than a single step. This can help to collect the protein in a larger volume and at a lower concentration.

Data Summary for Elution Optimization:

Elution StrategyProsConsRecommended Starting Conditions
Competitive Elution Highly specific, gentle, preserves protein activityCan be expensive, requires removal of free ligand post-elution1-10 mM free 25-hydroxyvitamin D3 in binding buffer
Low pH Elution Generally effective, inexpensiveCan denature the target protein and/or antibody if applicable0.1 M Glycine-HCl, pH 2.5-3.0
High pH Elution An alternative to low pH, can be gentler for some proteinsLess commonly used, may not be as effective0.1 M Triethylamine, pH 11.5

IV. Detailed Protocols

Protocol 1: General Affinity Purification of Vitamin D Binding Protein

This protocol provides a starting point for the purification of VDBP from a complex source like human plasma.

Materials:

  • This compound affinity resin

  • Binding/Wash Buffer 1 (BWB1): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Wash Buffer 2 (WB2): 50 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 7.4

  • Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 2.8

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample: Pre-cleared human plasma or serum

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 CV of BWB1.

  • Sample Loading: Load the pre-cleared sample onto the column at a flow rate that allows for sufficient residence time for binding to occur.

  • Washing - Step 1: Wash the column with 10 CV of BWB1 to remove unbound proteins.

  • Washing - Step 2: Wash the column with 10 CV of WB2 to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer (1/10th of the fraction volume).

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or Western blot to determine the purity and yield of the target protein.

Protocol 2: On-Column Blocking to Reduce Non-Specific Binding

For particularly "sticky" samples, an on-column blocking step can be beneficial.

Procedure:

  • After equilibrating the column with BWB1, apply a solution of a blocking agent, such as 1% Bovine Serum Albumin (BSA) in BWB1.

  • Incubate for 30-60 minutes at room temperature.

  • Wash the column thoroughly with 5-10 CV of BWB1 to remove excess blocking agent before loading your sample.

V. Visualizing the Process

Diagram of the Affinity Purification Workflow:

Affinity_Purification_Workflow start Start: Crude Sample equilibration 1. Column Equilibration (Binding Buffer) start->equilibration sample_loading 2. Sample Loading equilibration->sample_loading wash1 3. Initial Wash (Binding Buffer) sample_loading->wash1 wash2 4. Stringent Wash (High Salt/Detergent) wash1->wash2 elution 5. Elution (Low pH or Competitive) wash2->elution analysis 6. Analysis (SDS-PAGE, Western Blot) elution->analysis end End: Purified Protein analysis->end

Caption: A step-by-step workflow for affinity purification.

VI. References

  • Swamy, N., Roy, A., Chang, R., Brisson, M., & Ray, R. (1995). Affinity Purification of Human Plasma Vitamin D-binding Protein. Protein Expression and Purification, 6(2), 185-188. [Link]

  • Link, R. P., & DeLuca, H. F. (1986). Purification of Human Serum Vitamin D-binding Protein by 25-hydroxyvitamin D3-Sepharose Chromatography. Analytical Biochemistry, 157(2), 262-269. [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni-NTA resin)?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does Hydrophobic Interaction Chromatography Work?. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • Farmacia Journal. (2021). EVALUATING THE CAPACITY OF HUMAN SERUM ALBUMIN TO REDUCE NON-SPECIFIC BINDING OF MELOXICAM IN THE ULTRAFILTRATION PROCESS. Farmacia, 69(3), 534-540. [Link]

  • ResearchGate. (2014). How to reduce non-specific protein binding in IMAC matrix?. Retrieved from [Link]

  • Cooke, N. E., & Haddad, J. G. (1989). Determination of the affinity of vitamin D metabolites to serum vitamin D binding protein using assay employing lipid-coated polystyrene beads. Journal of Bone and Mineral Research, 4(5), 681-687. [Link]

  • Bio-Link. (n.d.). Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin. Retrieved from [Link]

  • GoldBio. (2025). Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion. Retrieved from [Link]

  • ResearchGate. (2014). How can we decrease nonspecific protein adsorption?. Retrieved from [Link]

  • Drexel University. (n.d.). Efficient and specific removal of albumin from human serum samples. Retrieved from [Link]

  • The Biochemist. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. Retrieved from [Link]

  • I.R.I.S. (n.d.). Rationalizing the Optimization of Detergents for Membrane Protein Purification. Retrieved from [Link]

  • Bio-Rad. (n.d.). affinity purification. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Optimization of Calcium- Dependent Affinity Ligands for Protein Purification. Retrieved from [Link]

  • Ray, R., Bouillon, R., Van Baelen, H., & Holick, M. F. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809-4813. [Link]

  • Beckman Coulter. (2021). Optimization of Automated Sample Preparation for Vitamin D Determination on a Biomek i7 Workstation. Journal of Analytical Methods in Chemistry, 2021, 6698938. [Link]

  • Cytiva. (n.d.). Optimizing productivity on high capacity protein A affinity medium. Retrieved from [Link]

  • Reddit. (2024). Can I remove detergent from proteins immobilized in affinity column using multiple washes?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Aminopropyl Vitamin D Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminopropyl vitamin D derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the vitamin D scaffold. The introduction of an aminopropyl linker, typically at the C3 hydroxyl position, is a key strategy for creating analogs used in affinity purification, photoaffinity labeling, and as tethers for further conjugation.[1][2]

However, the synthesis is not without its challenges. The inherent sensitivity of the vitamin D triene system to acidic and photochemical conditions, coupled with the need for precise protecting group strategies, demands careful planning and execution. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and planning of your synthesis.

Q1: What is the primary purpose of synthesizing aminopropyl vitamin D derivatives?

Aminopropyl vitamin D derivatives are crucial tools for biochemical and pharmacological studies. The terminal amine group serves as a versatile chemical handle or "anchoring moiety."[2] This allows for:

  • Affinity Chromatography: Covalently linking the derivative to a solid support (like a Sepharose matrix) to create a stationary phase for purifying vitamin D binding proteins (VDBP) and receptors (VDR) from complex biological samples.[1]

  • Photoaffinity Labeling: Attaching a photoreactive group to the terminal amine to probe the ligand-binding domains of VDBP and VDR.[3]

  • Drug Conjugation: Using the amine as a linker to attach other molecules, such as fluorescent dyes, biotin, or cytotoxic agents, to target cells expressing VDR.

Q2: What are the most critical considerations when choosing a starting material and synthetic route?

The choice of starting material and route depends on the desired final product and available resources. Key considerations include:

  • The Vitamin D Core: Are you starting with Vitamin D3, 25-hydroxyvitamin D3, or the active hormone 1α,25-dihydroxyvitamin D3 (Calcitriol)? The presence of additional hydroxyl groups (at C1α and C25) necessitates a more complex protecting group strategy.[4]

  • Protecting Groups: The vitamin D molecule has multiple reactive sites. A robust protecting group strategy is essential to prevent unwanted side reactions. Silyl ethers (e.g., TBDMS) are commonly used for hydroxyl groups due to their stability and orthogonal removal conditions relative to other groups.[5]

  • Coupling Strategy: Convergent synthesis, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled, is a common and effective approach.[6][7] Popular coupling reactions include the Wittig-Horner olefination and palladium-catalyzed methods like Suzuki or Sonogashira couplings.[8][9]

Q3: Why is the triene system of vitamin D so challenging to work with?

The conjugated triene system (C5-C6, C7-C8, C10-C19) is the defining feature of the seco-steroid structure of vitamin D. It is also the source of its instability.

  • Acid Sensitivity: The triene can undergo acid-catalyzed isomerization and rearrangement.

  • Thermal Instability: Vitamin D exists in thermal equilibrium with its previtamin D form.[7] Excessive heat during reaction or purification can shift this equilibrium, leading to a mixture of isomers that are difficult to separate.

  • Photochemical Sensitivity: Exposure to UV light (especially wavelengths around 290-315 nm) can cause photoisomerization, further complicating the product mixture.[10][11] Therefore, all reactions should be carried out in the dark or under amber/red light.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Problem ID Issue Description Potential Causes Recommended Solutions & Scientific Rationale
AP-01 Low yield during the initial etherification step (e.g., Williamson ether synthesis with an allyl halide). 1. Incomplete deprotonation of the C3-hydroxyl group. 2. Steric hindrance around the C3-OH. 3. Degradation of the vitamin D starting material.1. Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) to ensure complete formation of the alkoxide. 2. Reaction Conditions: Run the reaction at a slightly elevated temperature (e.g., 40-50°C) to overcome steric hindrance, but monitor carefully to avoid thermal degradation. Ensure all reagents and solvents are strictly anhydrous. 3. Inert Atmosphere: Perform the entire procedure under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the sensitive triene system.
AP-02 Unwanted cleavage of silyl protecting groups (e.g., TBDMS) on the side chain during subsequent reaction steps. 1. Presence of trace acid or fluoride ions. 2. Use of reagents that are too harsh. 3. Extended reaction times or excessive heat.1. Reagent Purity: Ensure all reagents are pure and solvents are freshly distilled and anhydrous. Avoid glassware washed with fluoride-containing detergents. 2. Orthogonal Strategy: Plan your synthesis using orthogonal protecting groups.[12] For instance, if you need to perform a reaction under mildly acidic conditions, a silyl ether might not be the best choice. Consider a benzyl ether, which is stable to acid/base but removed by hydrogenolysis.[5] 3. Mild Conditions: Whenever possible, choose reactions that proceed under neutral or mildly basic conditions. Monitor reactions closely by TLC or LC-MS to avoid unnecessarily long reaction times.
AP-03 Formation of multiple, difficult-to-separate byproducts during the final deprotection step. 1. Incomplete deprotection leading to a mix of partially and fully deprotected products. 2. Degradation of the target molecule under deprotection conditions. 3. Isomerization of the triene system.1. Deprotection Reagent: For silyl groups, TBAF (tetrabutylammonium fluoride) in THF is standard. Ensure you use a sufficient molar excess and allow the reaction to go to completion (monitor by TLC/LC-MS). 2. Buffered Conditions: If using acidic conditions for other protecting groups (e.g., cleaving a t-Boc group from the amine), consider using buffered systems or very short reaction times at low temperatures to minimize triene isomerization. 3. Purification Strategy: Plan for a multi-step purification. Normal-phase flash chromatography followed by reverse-phase HPLC is often necessary to achieve high purity.[13]
AP-04 The final aminopropyl derivative shows poor stability during storage. 1. Oxidation of the terminal amine. 2. Photochemical degradation of the triene system. 3. Residual solvent or catalyst contamination.1. Storage Form: Consider storing the compound as a salt (e.g., hydrochloride or trifluoroacetate salt) to improve the stability of the free amine. 2. Storage Conditions: Store the final product under an inert atmosphere (Argon), protected from light (in an amber vial), and at low temperatures (-20°C or -80°C). 3. Purity: Ensure the final product is of high purity. Residual metals from coupling reactions or acidic/basic impurities can catalyze degradation over time.

Experimental Protocol: Two-Step Synthesis of a 3-O-Aminopropyl Vitamin D Derivative

This protocol outlines a general, self-validating procedure for the aminopropylation of a vitamin D precursor where other hydroxyl groups are presumed to be protected (e.g., as TBDMS ethers). This method is adapted from established procedures for modifying steroidal alcohols.[2]

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Hydroboration-Oxidation & Amination Start Protected Vitamin D Precursor NaH Add NaH in anhydrous THF Start->NaH Deprotonation AllylBr Add Allyl Bromide NaH->AllylBr Nucleophilic Attack Quench Quench with sat. NH4Cl AllylBr->Quench AllylEther 3-O-Allyl Ether Intermediate Quench->AllylEther Workup & Purification Ozonolysis Ozonolysis or Hydroboration-Oxidation AllylEther->Ozonolysis Conversion to Aldehyde/Alcohol ReductiveAmination Reductive Amination (e.g., NaBH3CN) Ozonolysis->ReductiveAmination Amine Formation Deprotection Final Deprotection (TBAF) ReductiveAmination->Deprotection FinalProduct Aminopropyl Vitamin D Derivative Deprotection->FinalProduct Purification (HPLC)

Caption: General workflow for the two-step synthesis of aminopropyl vitamin D derivatives.

Step-by-Step Methodology

Step 1: Synthesis of the 3-O-Allyl Ether Intermediate

  • Preparation: In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, dissolve the protected vitamin D starting material (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.

  • Reaction Monitoring (QC): Allow the mixture to stir at 0°C for 30 minutes. A small aliquot can be carefully quenched and checked by TLC to confirm the consumption of starting material (the alkoxide will have a different Rf).

  • Allylation: Add allyl bromide (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete conversion to a single, higher Rf product.

  • Quenching & Workup: Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification & Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Validate the structure of the purified 3-O-allyl ether intermediate by ¹H NMR and Mass Spectrometry.

Step 2: Conversion to the 3-O-Aminopropyl Ether

This step can be achieved via several routes. A hydroboration-oxidation followed by amination is a common, reliable method.

  • Hydroboration: Dissolve the purified 3-O-allyl ether (1.0 eq) in anhydrous THF under Argon. Cool to 0°C. Add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq) dropwise. Stir at 0°C for 1 hour, then at room temperature for 2 hours.

  • Oxidation: Cool the mixture back to 0°C. Slowly add a solution of sodium hydroxide (NaOH, e.g., 3M aqueous, 3.0 eq) followed by the very slow, dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 eq). Caution: This oxidation is exothermic. Stir vigorously at room temperature for 1 hour.

  • Workup: Quench with saturated aqueous sodium thiosulfate solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is the 3-O-(3-hydroxypropyl) ether.

  • Conversion to Amine (via Mesylation and Azide Displacement - Example):

    • Dissolve the crude alcohol in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 2.0 eq) at 0°C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 1 hour.

    • After workup, dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3.0 eq). Heat to ~60°C for 3-4 hours.

    • After workup, dissolve the crude azide in THF/water and add triphenylphosphine (PPh₃, 1.5 eq) to perform a Staudinger reduction to the amine.

  • Final Deprotection: Dissolve the protected aminopropyl derivative in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group). Stir at room temperature until deprotection is complete (monitor by LC-MS).

  • Final Purification & Validation: Purify the final product using preparative reverse-phase HPLC. Validate the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.[14]

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process when encountering a failed reaction.

Troubleshooting Start Reaction Failed (Low Yield / No Product) CheckSM Check Starting Material Purity (NMR, MS) Start->CheckSM Is SM okay? CheckReagents Check Reagent/Solvent Quality (Anhydrous? Purity?) Start->CheckReagents Are reagents okay? CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions Are conditions correct? SM_Bad Purify or Resynthesize Starting Material CheckSM->SM_Bad No Rerun Rerun Experiment CheckSM->Rerun Yes Reagents_Bad Use Freshly Purified/ Purchased Reagents CheckReagents->Reagents_Bad No CheckReagents->Rerun Yes Conditions_Bad Optimize Conditions (e.g., change base, solvent, temp) CheckConditions->Conditions_Bad No CheckConditions->Rerun Yes SM_Bad->Rerun Reagents_Bad->Rerun Conditions_Bad->Rerun

Caption: A decision tree for troubleshooting failed synthetic reactions.

References

  • Synthesis of 1α,25-Dihydroxyvitamin D Analogues Featuring a S2-symmetric CD-ring Core. MDPI.[Link]

  • Strategies for the Synthesis of 19-nor-Vitamin D Analogs. National Institutes of Health (NIH).[Link]

  • Total synthesis of 1α,25-dihydroxyvitamin D3 analogs modified at the side chain and D-ring. Royal Society of Chemistry (RSC).[Link]

  • 1 alpha,25-dihydroxyvitamin D3 analogs featuring aromatic and heteroaromatic rings: design, synthesis, and preliminary biological testing. PubMed.[Link]

  • Novel Synthetic Approach to 1alpha,25-dihydroxyvitamin D3 and Analogues. PubMed.[Link]

  • Design, Synthesis, Evaluation and Structure of Allenic 1α,25‐Dihydroxyvitamin D3 Analogs with Locked Mobility at C‐17. National Institutes of Health (NIH).[Link]

  • Affinity Purification of Human Plasma Vitamin D-binding Protein. PubMed.[Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.[Link]

  • Defects in the synthesis and metabolism of vitamin D. PubMed.[Link]

  • Protecting group. Wikipedia.[Link]

  • Exploring Vitamin D Synthesis and Function in Cardiovascular Health: A Narrative Review. MDPI.[Link]

  • Vitamin D and Its Synthetic Analogs. ACS Publications.[Link]

  • Vitamin D and Its Synthetic Analogs. PubMed Central.[Link]

  • Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics. MDPI.[Link]

  • Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. PubMed.[Link]

  • Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry. PubMed.[Link]

  • Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. PubMed.[Link]

  • Assay of vitamin D derivatives and purification of vitamin D hydroxylases. PubMed.[Link]

  • (PDF) Vitamin D and Its Synthetic Analogs. ResearchGate.[Link]

  • Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. PubMed.[Link]

  • Creative synthesis of novel vitamin D analogs for health and disease. Keio University.[Link]

  • Structural diversification of vitamin D using microbial biotransformations. PubMed Central.[Link]

  • Method for separation, purification and crystallization of vitamin D.
  • Development and Characterization of an Orodispersible Film for Vitamin D3 Supplementation. MDPI.[Link]

  • Characterization of vitamin D-mediated induction of the CYP 24 transcription. PubMed.[Link]

  • Process for obtaining purified crystalline vitamin d.

Sources

Technical Support Center: C3-Epimer Interference in 25-Hydroxyvitamin D Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the C3-epimer of 25-hydroxyvitamin D3 (25(OH)D3), a critical interference factor in vitamin D analysis. Our goal is to equip you with the expertise to ensure the accuracy and reliability of your experimental results.

Introduction: The Challenge of the C3-Epimer

The quantification of 25-hydroxyvitamin D (25(OH)D) is the standard for assessing a patient's vitamin D status. However, the discovery of the C3-epimer of 25(OH)D3, 3-epi-25(OH)D3, has introduced a significant analytical challenge.[1] This epimer is a stereoisomer of 25(OH)D3, differing only in the orientation of the hydroxyl group at the third carbon position.[2] Because they are isobaric (having the same elemental composition and mass), C3-epimers cannot be distinguished from 25(OH)D3 by mass spectrometry alone.[2]

This interference is particularly problematic because C3-epimers exhibit significantly lower biological activity, binding with reduced affinity to both the vitamin D receptor (VDR) and the vitamin D binding protein (DBP).[3][4] Consequently, methods that fail to separate these two compounds can report an artificially inflated 25(OH)D level, potentially leading to the misclassification of a patient's vitamin D status.[2][5] This issue is most pronounced in infants under one year of age, where C3-epimers can constitute a substantial portion (from 9% to over 60%) of the total circulating 25(OH)D concentration.[6][7]

This guide will walk you through the nuances of C3-epimer interference, from fundamental questions to advanced troubleshooting and validated analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What exactly is the C3-epimer of 25-hydroxyvitamin D3?

The C3-epimer, or 3-epi-25(OH)D3, is a structural isomer of 25(OH)D3. Isomers have the same molecular formula, but different structural arrangements. In this specific case, the C3-epimer differs from 25(OH)D3 only in the stereochemical configuration at the third carbon (C-3) of the vitamin D A-ring.[8] This subtle change is enough to alter its biological activity.

cluster_0 Structural Comparison 25(OH)D3 25-Hydroxyvitamin D3 (3β-OH) C3_Epimer 3-epi-25-Hydroxyvitamin D3 (3α-OH) 25(OH)D3->C3_Epimer Epimerization Difference Key Difference: Stereochemistry at C3 position cluster_0 Troubleshooting Workflow start High 25(OH)D3 Result or Peak Shoulder Observed check_assay What is the assay type? start->check_assay check_column Does LC method resolve epimers? (e.g., uses PFP column) check_assay->check_column LC-MS/MS immunoassay_issue Check assay's stated cross-reactivity. Consider orthogonal testing with validated LC-MS/MS. check_assay->immunoassay_issue Immunoassay check_sample What is the sample source? check_column->check_sample Yes cause_no_sep Root Cause: Co-elution of C3-epimer. Action: Re-validate method with PFP/CN column. check_column->cause_no_sep No cause_infant High endogenous epimer is expected. Ensure baseline separation for accuracy. check_sample->cause_infant Infant/Pediatric cause_adult Epimer is present but lower. Check for other isobars or matrix interference. check_sample->cause_adult Adult

Sources

optimizing storage conditions to prevent degradation of 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3'-O-Aminopropyl-25-hydroxyvitamin D3. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable vitamin D analog throughout your experiments. Here, we address common challenges and provide expert-driven solutions to optimize your results.

Frequently Asked Questions (FAQs)

This section provides direct answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the primary factors that cause degradation of this compound?

A1: The degradation of this compound is primarily influenced by four environmental factors: temperature, light, oxygen, and pH. The core vitamin D structure, with its cis-triene system, is inherently sensitive to heat and UV light, which can cause isomerization or breakdown.[1][2] Furthermore, the entire molecule is susceptible to oxidation.[1][3] The aminopropyl group introduces pH sensitivity; acidic conditions can protonate the amine, potentially altering its reactivity and solubility, while alkaline conditions may accelerate other degradation pathways.[4]

Q2: What are the ideal long-term storage conditions for the compound in its solid form?

A2: For long-term storage, the solid (crystalline or powdered) compound should be kept at -20°C or, preferably, -80°C.[5][6] The container should be tightly sealed to minimize exposure to air and moisture. Storing it in an amber vial or otherwise protecting it from light is critical to prevent photolytic degradation.[7] Under these conditions, the solid compound is expected to be stable for several years.[6]

Q3: I need to prepare a stock solution. What is the best solvent, and how should I store it?

A3: The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions.[6] However, it is crucial to note that this compound is unstable in solution.[5][8] Therefore, we strongly recommend preparing solutions fresh for each experiment. If short-term storage is unavoidable, prepare small-volume aliquots of your stock solution in cryovials, purge the headspace with an inert gas like argon or nitrogen to displace oxygen, and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q4: Why are repeated freeze-thaw cycles detrimental to the compound's stability?

A4: While some studies on the parent 25-hydroxyvitamin D in serum suggest a degree of stability through multiple freeze-thaw cycles, this may not apply to the purified aminopropylated analog in a chemical solvent.[1][9] Each cycle can introduce atmospheric oxygen and moisture into the solution as the tube is opened and the headspace air changes. This exposure increases the risk of oxidation. Furthermore, the process of freezing and thawing can lead to concentration gradients and potential precipitation, which may affect the compound's integrity and the accuracy of your experimental concentrations.

Q5: How does the aminopropyl group affect the compound's stability compared to 25-hydroxyvitamin D3?

A5: The aminopropyl ether linkage introduces a primary amine, a reactive functional group.[6] This group is basic and can react with atmospheric carbon dioxide to form a carbamate salt. It is also susceptible to oxidation. The stability of aminopropyl-functionalized molecules can be pH-dependent; protonation of the amine in acidic conditions can enhance stability in some contexts by preventing other reactions.[10][11] This adds a layer of complexity compared to the parent 25-hydroxyvitamin D3, making careful control of the solution environment even more critical.

Troubleshooting Guide

Encountering unexpected results? This guide helps you diagnose and resolve common issues related to compound degradation.

Problem / Observation Potential Cause Recommended Solution & Prevention
Loss of biological activity in a previously effective stock solution. Compound degradation due to improper storage (e.g., stored at 4°C, exposure to light, multiple freeze-thaw cycles).Discard the old stock solution. Prepare a fresh solution from the solid compound stored at -20°C or below. Prevention: Aliquot stock solutions into single-use volumes and store at -80°C under an inert atmosphere.
Precipitate observed in a thawed stock solution. Poor solubility of the compound in the chosen solvent at low temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to attempt redissolution. If it persists, the solution may be supersaturated or degraded. Prevention: Ensure the stock concentration is within the documented solubility limits.[6] Use tightly sealed cryovials to prevent solvent evaporation.
Inconsistent results between experiments using the same stock solution. Degradation of the compound over time after initial solubilization. Partial degradation between aliquots.Always use freshly prepared solutions for critical experiments. If using aliquots, use a new aliquot for each experiment and avoid using leftovers from a previously thawed vial. Prevention: Implement a strict "fresh solution" or "single-use aliquot" policy in your lab for this compound.
Discoloration (e.g., yellowing) of the solid compound or solution. Oxidation or photolytic degradation.The compound should be discarded as its purity is compromised. Prevention: Store the solid compound and any solutions strictly protected from light in amber vials and minimize exposure to air. Purge vials with inert gas.
Protocols & Methodologies

Adherence to standardized protocols is key to preserving the integrity of this compound.

Protocol 1: Initial Receipt and Storage of Solid Compound
  • Inspect: Upon receipt, verify that the container seal is intact. The compound should be a crystalline solid.[6]

  • Protect from Light: If the compound arrived in a clear container, immediately wrap it in aluminum foil or place it inside a secondary amber container.

  • Log and Store: Record the date of receipt and lot number. Place the compound in a designated -20°C or -80°C freezer. Ensure the container is tightly sealed.

Protocol 2: Preparation of a Stock Solution (Example in DMSO)
  • Pre-analysis: Determine the required concentration and volume for your experiment to avoid making excess solution.

  • Equilibration: Allow the vial of solid compound to warm to room temperature in a desiccator for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a low-light environment (e.g., under yellow light or in a fume hood with the sash lowered), quickly weigh the desired amount of the compound into an appropriate amber vial.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle sonication can be used if necessary.

  • Use Immediately: Proceed directly to your experiment with the freshly prepared solution for best results.

Protocol 3: Aliquoting for Short-Term Storage (If Absolutely Necessary)
  • Preparation: In a low-light, low-humidity environment, arrange the required number of single-use, amber cryovials.

  • Dispensing: Immediately after preparing the stock solution (Protocol 2), dispense the desired volume into each cryovial.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 5-10 seconds to displace oxygen.

  • Sealing: Cap each vial tightly and immediately place them in a labeled storage box.

  • Freezing: Transfer the box to a -80°C freezer for storage.

  • Usage: When needed, remove a single aliquot and allow it to thaw at room temperature. Use it for the experiment and discard any remaining solution. Do not refreeze.

Visualizing Degradation & Handling

To better understand the factors affecting stability and the recommended workflow, refer to the diagrams below.

Diagram 1: Potential Degradation Pathways

cluster_factors Environmental Stressors cluster_products Degradation Products A 3'-O-Aminopropyl- 25-hydroxyvitamin D3 B Isomers (Tachysterol, Lumisterol) A->B Isomerization C Oxidized Triene System A->C Oxidation D Side-Chain Oxidation A->D Oxidation E Carbamate Adducts (from CO2) or Oxidized Amine A->E Amine Reaction Light UV Light / Heat Light->A Oxygen Atmospheric O2 Oxygen->A pH Inappropriate pH pH->A

Caption: Key environmental factors leading to compound degradation.

Diagram 2: Recommended Handling Workflow

Start Receive Compound StoreSolid Store Solid at -20°C to -80°C (Protected from Light) Start->StoreSolid End Use in Experiment PrepSolution Prepare Fresh Stock Solution (Low Light, Anhydrous Solvent) StoreSolid->PrepSolution Decision Store Solution? PrepSolution->Decision Decision->End No Aliquot Aliquot into Single-Use Vials (Inert Gas, -80°C Storage) Decision->Aliquot Yes (If Necessary) Thaw Thaw Single Aliquot Aliquot->Thaw Thaw->End

Caption: Recommended workflow from receipt to experimental use.

References
  • Borai, A., et al. (2020). The pre-analytical stability of 25-hydroxyvitamin D: Storage and mixing effects. Journal of Clinical Laboratory Analysis, 34(2), e23037. Available at: [Link][9][12]

  • Norman, A.W. (2008). From vitamin D to hormone D: fundamentals of the vitamin D endocrine system essential for good health. The American Journal of Clinical Nutrition, 88(2), 491S-499S.
  • Cavalier, E., et al. (2019). Long-term stability of 25-hydroxyvitamin D: importance of the analytical method and of the patient matrix. Clinical Chemistry and Laboratory Medicine (CCLM), 57(5), pp.619-625. Available at: [Link][13]

  • Jakubowska, M., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceuticals, 14(5), 407. Available at: [Link][7]

  • Baran, P.S., et al. (2018). The rich history of the Vitamin D family. PNAS, 115 (49) 12378-12383. Available at: [Link][14][15]

  • Jones, G., Prosser, D.E., & Kaufmann, M. (2012). 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D. Archives of Biochemistry and Biophysics, 523(1), 9-18.[16]

  • Korkmaz, F., & Aydin, H. (2019). Pre-analytical stability of 25-hydroxy vitamin D in human serum. Turkish Journal of Biochemistry, 44(4), 469-473. Available at: [Link][1]

  • Tsai, Y. T., et al. (2021). Evaluation of preliminary causes for vitamin D series degradation via DSC and HPLC analyses. Journal of Thermal Analysis and Calorimetry, 145(4), 1941-1954. Available at: [Link][3]

  • Horváth, E., et al. (2012). Preparation, purification, and characterization of aminopropyl-functionalized silica sol. Journal of Colloid and Interface Science, 382(1), 35-43. Available at: [Link][10][11]

  • Khan, A. A., et al. (2018). Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. Journal of Pharmaceutical and Biomedical Analysis, 154, 383-391. Available at: [Link][4]

  • Alshogran, O.Y., et al. (2022). Preparation and Evaluation of Vitamin D3 Supplementation as Transdermal Film-Forming Solution. Pharmaceutics, 14(12), 2821. Available at: [Link][17]

  • Huwendiek, K., & Watzke, H. (2006). Process for preparing stabilized vitamin D. U.S. Patent Application No. 10/542,881. Available at: [18]

  • Wanner, M., & Galli, P. (2000). Process for the preparation of vitamin D3 and provitamin D3. European Patent No. EP0969001A2. Available at: [2]

Sources

common pitfalls in the development of immunoassays for 25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 25-Hydroxyvitamin D3 Immunoassay Development. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the development and execution of immunoassays for 25-hydroxyvitamin D3 [25(OH)D3]. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower your experimental design and data interpretation.

Introduction: The Challenge of Measuring 25-Hydroxyvitamin D3

The accurate measurement of 25-hydroxyvitamin D [25(OH)D], the primary circulating form of vitamin D, is crucial for assessing vitamin D status. However, developing a robust and reliable immunoassay for this analyte is fraught with challenges. Discrepancies among different commercial immunoassays are well-documented, often stemming from issues with antibody specificity, matrix effects, and a lack of standardization.[1][2] This guide will delve into these common pitfalls and provide practical solutions.

Section 1: Cross-Reactivity - The Specificity Dilemma

One of the most significant hurdles in 25(OH)D immunoassay development is achieving specificity for 25(OH)D3 in the presence of other structurally similar vitamin D metabolites.

FAQ 1: My assay is showing higher than expected 25(OH)D levels, especially when compared to LC-MS/MS data. What could be the cause?

Answer: This is a classic sign of cross-reactivity. Your antibody may be binding to other vitamin D metabolites in the sample, leading to an overestimation of the true 25(OH)D3 concentration. The main culprits for cross-reactivity in 25(OH)D immunoassays are:

  • 25-hydroxyvitamin D2 (25(OH)D2): While the goal is often to measure total 25(OH)D (D2 + D3), the antibody used may have different affinities for the two forms, leading to inaccuracies if not properly characterized.[1] Some immunoassays have been shown to significantly underestimate 25(OH)D2 levels.[3]

  • 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3): This epimer can be present in significant concentrations, particularly in infants, and not all immunoassays can distinguish it from 25(OH)D3.[4][5]

  • 24,25-dihydroxyvitamin D3 (24,25(OH)2D3): This downstream metabolite can also cross-react with some antibodies.[6][7]

The discrepancies between different immunoassays are largely attributed to these variations in cross-reactivity.[4][8]

Troubleshooting Cross-Reactivity

Step 1: Characterize Antibody Specificity. Before committing to an antibody, its cross-reactivity profile must be thoroughly evaluated.

Experimental Protocol: Cross-Reactivity Assessment

  • Prepare a standard curve for 25(OH)D3.

  • Prepare serial dilutions of potentially cross-reacting metabolites (25(OH)D2, 3-epi-25(OH)D3, 24,25(OH)2D3) at physiologically relevant concentrations.

  • Run each dilution in your immunoassay as you would a sample.

  • Calculate the percentage of cross-reactivity using the following formula: (Apparent concentration of cross-reactant / Actual concentration of cross-reactant) x 100%

MetaboliteTypical Physiological RangeDesired Cross-Reactivity
25(OH)D2Varies with supplementationEquimolar to 25(OH)D3 for "total" 25(OH)D assays
3-epi-25(OH)D3Up to 60% of total 25(OH)D in infants<5%
24,25(OH)2D3~1-5 ng/mL<5%

Step 2: Method Comparison. Compare your immunoassay results with a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite analysis due to its high specificity.[1]

cluster_0 Immunoassay Signal Generation cluster_1 Cross-Reactivity Interference Analyte 25(OH)D3 Antibody Anti-25(OH)D Antibody Analyte->Antibody Specific Binding Signal Accurate Signal Antibody->Signal Cross_Reactant e.g., 3-epi-25(OH)D3 Antibody_CR Anti-25(OH)D Antibody Cross_Reactant->Antibody_CR Non-Specific Binding Inflated_Signal Inflated Signal Antibody_CR->Inflated_Signal

Caption: Impact of cross-reactivity on immunoassay signal.

Section 2: Matrix Effects - The Hidden Interferences

The sample matrix, be it serum or plasma, is a complex mixture of proteins, lipids, and other small molecules that can interfere with the antibody-antigen interaction, leading to inaccurate results.[6][9]

FAQ 2: My results are inconsistent, and I'm seeing high variability between replicate samples. What could be the issue?

Answer: This could be due to matrix effects. Common sources of matrix interference in 25(OH)D immunoassays include:

  • Lipemia: High levels of lipids in a sample can interfere with the assay, often leading to falsely low results.[9]

  • Hemolysis: The release of intracellular components from red blood cells can interfere with the assay's detection system.[5][10]

  • Icterus: High levels of bilirubin can also cause interference.[5][10]

Troubleshooting Matrix Effects

Step 1: Sample Quality Control. Visually inspect all samples for signs of lipemia (cloudiness), hemolysis (reddish tint), and icterus (dark yellow/brown). It is recommended to quantify these interferences using spectrophotometric indices if your laboratory has this capability.[10]

Step 2: Sample Pre-treatment.

Experimental Protocol: Mitigating Lipemia

For lipemic samples, ultracentrifugation can be an effective method to remove lipids.[11]

  • Transfer the lipemic serum or plasma to an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) for 15-20 minutes.

  • Carefully collect the infranatant (the clear layer below the lipid layer) for analysis.

Step 3: Dilutional Linearity. Perform a dilution series of a high-concentration sample. If matrix effects are present, the corrected concentrations may not be linear across the dilution range.

Sample Patient Sample (Serum/Plasma) Assay Immunoassay Reaction Sample->Assay Interferents Matrix Interferents (Lipids, Hemoglobin, Bilirubin) Interferents->Assay Interference Result Inaccurate Result Assay->Result

Caption: The influence of matrix interferents on immunoassays.

Section 3: Vitamin D Binding Protein (VDBP) - The Liberation Challenge

In circulation, the vast majority of 25(OH)D is tightly bound to Vitamin D Binding Protein (VDBP).[1][12] A critical step in any 25(OH)D immunoassay is the complete dissociation of 25(OH)D from VDBP to make it available for antibody binding. Incomplete dissociation is a major source of assay variability.[13][14]

FAQ 3: My assay shows poor recovery of 25(OH)D in certain patient populations. Why might this be?

Answer: This could be related to issues with the VDBP dissociation step in your assay. The efficiency of this step can be influenced by:

  • VDBP concentration: VDBP levels can vary between individuals and in different physiological states (e.g., pregnancy, liver disease), potentially affecting the efficiency of a standardized dissociation protocol.[1]

  • VDBP isoforms: Different genetic variants of VDBP exist, which may have varying affinities for 25(OH)D, further complicating complete dissociation.[1]

  • Assay Reagents: The specific reagents and conditions (e.g., pH, solvents) used to displace 25(OH)D from VDBP may not be universally effective for all samples.

Troubleshooting VDBP Interference

Step 1: Optimize the Dissociation Step. Experiment with different dissociation agents and incubation conditions to ensure complete release of 25(OH)D from VDBP. This may involve adjusting the pH, using different organic solvents, or employing blocking agents.

Step 2: Spike and Recovery Experiments. To validate your dissociation protocol, perform spike and recovery experiments using serum samples with known VDBP concentrations.

Experimental Protocol: Spike and Recovery for VDBP Dissociation

  • Select a set of serum samples.

  • Measure the baseline 25(OH)D concentration in each sample.

  • Spike a known amount of 25(OH)D3 standard into each sample.

  • Run the spiked samples through your entire assay protocol, including the dissociation step.

  • Calculate the percent recovery: Recovery (%) = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration] x 100%

A recovery of 80-120% is generally considered acceptable.

Section 4: Heterophile Antibodies - The Unseen Interference

Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassays, leading to falsely high or low results.[15][16] While not specific to 25(OH)D assays, they are a potential source of error in any immunoassay.[13]

FAQ 4: I have a result that is clinically inconsistent with the patient's condition. Could it be an interference?

Answer: Yes, heterophile antibody interference should be considered, especially when results are discordant with the clinical picture. These antibodies can bridge the capture and detection antibodies in a sandwich assay, causing a false positive signal, or block the binding of the intended analyte in a competitive assay, leading to a false negative result.[15][17]

Troubleshooting Heterophile Antibody Interference

Step 1: Serial Dilution. Perform a serial dilution of the sample. If heterophile antibodies are present, the results will often show non-linear dilution.

Step 2: Use of Heterophile Antibody Blocking Tubes. Re-run the sample using a commercial heterophile antibody blocking agent or tubes. A significant change in the result upon re-testing is indicative of heterophile antibody interference.[15]

Step 3: Use an Alternative Assay. Measure the sample using an assay from a different manufacturer or a different methodology (e.g., LC-MS/MS) that uses different antibodies.

Section 5: Standardization and Quality Control - Ensuring Comparability

A significant challenge in the field of vitamin D testing is the lack of standardization across different assays.[18][19] This makes it difficult to compare results between laboratories and studies.[2][20]

FAQ 5: How can I ensure the results from my in-house developed assay are reliable and comparable to other methods?

Answer: Adhering to a rigorous quality control and standardization protocol is essential.

  • Use Certified Reference Materials (CRMs): Incorporate CRMs from organizations like the National Institute of Standards and Technology (NIST) into your validation and routine quality control.[18] These materials have accurately assigned target values and can be used to assess the trueness of your measurements.

  • Participate in External Quality Assessment Schemes (EQAS): Programs like the Vitamin D External Quality Assessment Scheme (DEQAS) provide proficiency testing samples to laboratories, allowing you to compare your performance against other labs using the same and different methods.[21]

  • Establish Traceability: Ensure that your calibrators are traceable to a reference measurement procedure, ideally LC-MS/MS.[18][19] The Vitamin D Standardization Program (VDSP) is a collaborative effort to promote the standardized measurement of 25(OH)D.[20]

cluster_0 Standardization Workflow CRM Certified Reference Materials (e.g., NIST) Assay Your 25(OH)D Immunoassay CRM->Assay Calibration & Validation Comparable_Result Accurate & Comparable Results CRM->Comparable_Result EQAS External Quality Assessment Scheme (e.g., DEQAS) Assay->EQAS Performance Monitoring EQAS->Comparable_Result

Caption: Workflow for achieving standardized and comparable results.

Conclusion

The development of accurate and reliable immunoassays for 25-hydroxyvitamin D3 is a complex undertaking. By understanding and proactively addressing the common pitfalls of cross-reactivity, matrix effects, VDBP interference, and heterophile antibodies, and by committing to rigorous standardization and quality control, researchers can significantly improve the quality and consistency of their results. This guide serves as a starting point for troubleshooting and a framework for building robust and trustworthy immunoassays.

References

  • Kim, H., Kweon, O. J., & Park, A. J. (2015). Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities. Journal of Bone Metabolism, 22(3), 107–113. [Link]

  • Sempos, C. T., Vesper, H. W., & Phinney, K. W. (2012). Standardization of measurements of 25-hydroxyvitamin D3 and D2. Scandinavian Journal of Clinical and Laboratory Investigation, 72(sup243), 41–49. [Link]

  • Kim, H., Kweon, O. J., & Park, A. J. (2016). Effects of Various Cross-Reactivities to the Discrepancies of Vitamin D Total Immunoassays. American Journal of Clinical Pathology, 146(Supplement 1), 15. [Link]

  • Sempos, C. T., Binkley, N., & Durazo-Arvizu, R. (2016). Standardizing Vitamin D Assays: The Way Forward. The Journal of Nutrition, 146(5), 899–900. [Link]

  • Thienpont, L. M., Stepman, H. C., & Vesper, H. W. (2012). Standardization of measurements of 25-hydroxyvitamin D3 and D2. Scandinavian Journal of Clinical and Laboratory Investigation, 72(sup243), 41–49. [Link]

  • Today's Clinical Lab. (2020). Dealing with Vitamin D Assay Variability. [Link]

  • Cashman, K. D., & Kiely, M. (2016). 25-Hydroxyvitamin D assay standardisation and vitamin D guidelines paralysis. Journal of Steroid Biochemistry and Molecular Biology, 164, 154–159. [Link]

  • Perplexity AI. (2025). What are the interference factors of the vitamin D assay in Vidas (Vitamin D Immunoassay)? [Link]

  • Kim, H., Kweon, O. J., & Park, A. J. (2015). Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities. Journal of Bone Metabolism, 22(3), 107–113. [Link]

  • Devaraj, S., & Jialal, I. (2014). Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays. Clinica Chimica Acta, 436, 281–285. [Link]

  • Shalhoub, V., Sibley, P., & Wilson, K. (2014). Influence of Vitamin D Binding Protein on Accuracy of 25-Hydroxyvitamin D Measurement Using the ADVIA Centaur Vitamin D Total Assay. Journal of Clinical Laboratory Analysis, 28(6), 468–474. [Link]

  • Sempos, C. T., & Binkley, N. (2020). 25-Hydroxyvitamin D assay standardization and vitamin D guidelines paralysis. Public Health Nutrition, 23(7), 1153–1164. [Link]

  • Lee, J. E., et al. (2024). Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3. Practical Laboratory Medicine, 38, e00347. [Link]

  • El-Khoury, J. M. (2022). Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. AACC.org. [Link]

  • Devaraj, S., & Jialal, I. (2015). Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays. Clinica Chimica Acta, 436, 281–285. [Link]

  • Lee, J. E., et al. (2024). Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3. Practical Laboratory Medicine, 38, e00347. [Link]

  • Nuro, A., et al. (2018). A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry. Biochemia Medica, 28(2), 020708. [Link]

  • Genc, S., & Genc, S. (2022). Understanding the matrix effect in immunoassays. Journal of Laboratory Medicine, 46(5), 263-270. [Link]

  • Devaraj, S., & Jialal, I. (2014). Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays. Clinica Chimica Acta, 436, 281–285. [Link]

  • Bouillon, R., et al. (2020). Vitamin D Binding Protein: A Historic Overview. Frontiers in Endocrinology, 10, 910. [Link]

  • Kucur, M., et al. (2015). Case With Immunoassay Interferences in the Measurement of Multiple Hormones. The Journal of Clinical Endocrinology & Metabolism, 100(6), 2175–2180. [Link]

  • ELK Biotechnology. (n.d.). 25-OH-D(25 Hydroxy Vitamin D) ELISA Kit. [Link]

  • Carter, G. D. (2016). 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites. Journal of Steroid Biochemistry and Molecular Biology, 164, 134–138. [Link]

  • Carter, G. D. (2011). Accuracy of 25-Hydroxyvitamin D Assays: Confronting the Issues. Clinical Chemistry, 57(3), 530–532. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Journal of Clinical Pathology, 62(7), 577–587. [Link]

  • Peris, C., et al. (2022). A Novel UHPLC–MS/MS Method for the Measurement of 25-Hydroxyvitamin D3 in Canine Serum and Its Application to Healthy Dogs. Metabolites, 12(11), 1077. [Link]

  • Genc, S., & Genc, S. (2020). The Role of Interferences in the Increasing Incidence of Vitamin D Deficiency. Endocrine, Metabolic & Immune Disorders - Drug Targets, 20(6), 947–952. [Link]

  • Li, D., & Radulescu, A. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3–16. [Link]

  • He, R., et al. (2017). Performance evaluation of two immunoassays for 25-hydroxyvitamin D. Journal of Clinical Laboratory Analysis, 31(5), e22116. [Link]

  • Demeditec Diagnostics GmbH. (n.d.). 25-OH Vitamin D ELISA Test instruction. [Link]

  • IBL International GmbH. (n.d.). 25-OH-Vitamin D ELISA. [Link]

  • Immusmol. (2024). 25-OH Vitamin D (total) ELISA. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Assays for 25-Hydroxyvitamin D3: A Comparative Analysis Focused on PTAD Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating biomarker of vitamin D status, is of paramount importance. While numerous analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior specificity and sensitivity.[1][2][3] However, the inherent lipophilicity and poor ionization efficiency of 25(OH)D3 present analytical challenges.[3][4] Chemical derivatization is a powerful strategy to overcome these limitations, significantly enhancing assay performance.

This guide provides an in-depth technical comparison of validation strategies for LC-MS/MS assays of 25(OH)D3, with a specific focus on the widely adopted use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a derivatizing agent. We will explore the rationale behind experimental choices, present detailed validation protocols, and compare the performance of this method against other analytical approaches, grounding our discussion in established regulatory guidelines.

The Rationale for Derivatization: Enhancing Sensitivity and Specificity

The core challenge in 25(OH)D3 analysis is its molecular structure, which lacks easily ionizable functional groups. This leads to low signal intensity in the mass spectrometer. Derivatization with PTAD addresses this by introducing a readily ionizable moiety through a Diels-Alder reaction with the cis-diene system of the vitamin D molecule.[4] This not only dramatically improves ionization efficiency but also shifts the mass-to-charge ratio (m/z) of the analyte to a higher, less crowded region of the mass spectrum, thereby reducing potential interferences from matrix components.[5]

A Comparative Overview: LC-MS/MS vs. Immunoassays

Before delving into the specifics of LC-MS/MS validation, it is crucial to understand its standing relative to alternative methods, primarily immunoassays.

FeatureLC-MS/MSImmunoassays
Specificity High; capable of separating isobaric interferences like 3-epi-25(OH)D3.[1]Variable; subject to cross-reactivity with other vitamin D metabolites and matrix effects.
Sensitivity High, especially with derivatization, allowing for low limits of quantification.[5]Generally lower than derivatized LC-MS/MS methods.
Multiplexing Capable of simultaneously measuring multiple vitamin D metabolites in a single run.Typically measures only total 25(OH)D.
Throughput Can be lower due to chromatographic separation times.High-throughput automated platforms are common.
Cost & Complexity Higher initial instrument cost and requires specialized expertise.Lower instrument cost and simpler operation for routine testing.

While immunoassays offer convenience for high-throughput screening, their limitations in specificity can lead to inaccurate results, particularly in populations with high levels of interfering metabolites. For definitive quantification in research and clinical trials, the precision and accuracy of a well-validated LC-MS/MS method are indispensable.

The Validation Gauntlet: A Step-by-Step Guide Based on Regulatory Standards

The validation of a bioanalytical method is a comprehensive process designed to ensure its reliability for its intended purpose. The principles outlined by regulatory bodies such as the European Medicines Agency (EMA) provide a robust framework for this process.

Experimental Workflow for Assay Validation

LC-MS/MS Assay Validation Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters Sample Biological Sample (Serum/Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Release from VDBP Derivatization PTAD Derivatization Extraction->Derivatization Isolate Analyte LC Chromatographic Separation Derivatization->LC Inject Sample MS Tandem Mass Spectrometry Detection LC->MS Separate from Interferences Selectivity Selectivity & Specificity MS->Selectivity Linearity Linearity & Range MS->Linearity Accuracy Accuracy & Precision MS->Accuracy Stability Stability MS->Stability

A generalized workflow for the validation of a derivatized LC-MS/MS assay.
Detailed Experimental Protocols
  • Protein Precipitation and Liquid-Liquid Extraction:

    • To a 100 µL aliquot of human serum or plasma, add an internal standard (e.g., deuterated 25(OH)D3-PTAD).

    • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Perform a liquid-liquid extraction of the supernatant with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to isolate the lipophilic vitamin D metabolites.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • PTAD Derivatization:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).

    • Add a solution of PTAD in the same solvent. The concentration and volume of the PTAD solution should be optimized to ensure complete derivatization.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used to separate the PTAD derivatives.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to aid in protonation.

    • Flow Rate: Optimized for the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for the protonated PTAD derivatives.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion will be the [M+H]+ of the 25(OH)D3-PTAD derivative, and the product ions will be specific fragments generated by collision-induced dissociation.

Example MRM Transitions for 25(OH)D3-PTAD:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25(OH)D3-PTAD576.4298.1
d6-25(OH)D3-PTAD (IS)582.4298.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on EMA guidelines.

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other matrix components and metabolites.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% of nominal concentration and precision ≤ 20% CV.
Accuracy The closeness of the measured value to the true value.The mean concentration should be within ±15% of the nominal value for QC samples.
Precision The degree of agreement between multiple measurements of the same sample.The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ).
Matrix Effect To assess the influence of matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible, though 100% recovery is not required.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term).The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.
Performance Data of a Validated PTAD-Derivatized LC-MS/MS Assay (Illustrative)

The following table presents typical performance data that would be expected from a well-validated assay.

Validation ParameterResult
Linearity Range 1.0 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
Intra-day Precision (CV) < 8%
Inter-day Precision (CV) < 10%
Accuracy (% Bias) -5% to +7%
Extraction Recovery > 85%
Matrix Effect Minimal (< 10% ion suppression/enhancement)

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an LC-MS/MS assay for 25-hydroxyvitamin D3, particularly when employing derivatization with agents like PTAD, is a meticulous but essential process. It provides the foundation for generating high-quality, reliable data that can be confidently used in research, clinical studies, and drug development. By systematically evaluating parameters from selectivity to stability, scientists can ensure their method is robust, accurate, and fit for purpose. While alternative methods like immunoassays have their place, the superior specificity and sensitivity of a rigorously validated, derivatization-based LC-MS/MS method establish it as the definitive choice for the precise quantification of this critical biomarker.

References

  • Simultaneous Quantification of 25-Hydroxyvitamin D3, 25-Hydroxyvitamin D2, and 24,25-Dihydroxyvitamin D3 in Clinical Research Studies By UPLC-MS/MS. Waters Corporation. [Link]

  • A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2. MDPI. [Link]

  • Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation. National Institutes of Health. [Link]

  • Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization. PubMed. [Link]

  • Evaluation of a newly developed LC-MS/MS vitamin D assay. ResearchGate. [Link]

  • Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. ACS Publications. [Link]

  • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. National Institutes of Health. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

A Technical Guide to Assessing the Cross-Reactivity of Anti-25-Hydroxyvitamin D3 Antibodies with 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Specificity in Vitamin D Immunoassays

The accurate measurement of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D, is crucial for assessing a patient's vitamin D status and managing a range of health conditions, from bone disorders to autoimmune diseases.[1][2] Immunoassays are a widely adopted method for quantifying 25(OH)D3 due to their speed and cost-effectiveness.[3][4] However, a significant challenge in the development and validation of these assays is ensuring the specificity of the anti-25(OH)D3 antibodies. Cross-reactivity with other vitamin D metabolites or synthetic analogs can lead to inaccurate measurements and misinterpretation of a patient's vitamin D status.[5]

This guide provides a comprehensive comparison of the potential cross-reactivity of anti-25-hydroxyvitamin D3 antibodies with a key synthetic derivative, 3'-O-Aminopropyl-25-hydroxyvitamin D3. This derivative is frequently utilized in the development of immunoassays, often as an immobilized antigen for competitive assay formats.[6] Understanding the structural basis for potential cross-reactivity and possessing a robust experimental framework to quantify it are essential for any researcher working on vitamin D diagnostics or related drug development.

Structural Comparison: 25-Hydroxyvitamin D3 vs. This compound

The potential for an antibody to cross-react with an analog is fundamentally rooted in the structural similarity between the intended antigen and the analog. Both 25-hydroxyvitamin D3 and its 3'-O-aminopropyl derivative share the core steroidal structure of vitamin D3, including the critical 25-hydroxyl group, which is a key recognition site for many antibodies. The primary difference lies at the 3'-position of the A-ring, where the hydroxyl group of 25(OH)D3 is replaced with an aminopropyl ether linkage in the derivative.

This structural modification serves a practical purpose in assay development, providing a reactive primary amine for covalent immobilization onto solid surfaces like microtiter plates or sensor chips.[6] However, this alteration can also influence antibody binding. Depending on the epitope recognized by a specific anti-25(OH)D3 antibody, the presence of the aminopropyl chain may or may not interfere with binding. If the antibody's binding site primarily interacts with the side chain and D-ring of the vitamin D molecule, significant cross-reactivity is likely. Conversely, if the 3'-hydroxyl group is a critical part of the epitope, the cross-reactivity with the aminopropyl derivative may be substantially lower.

Diagram: Structural Comparison of 25-Hydroxyvitamin D3 and its 3'-O-Aminopropyl Derivative

Competitive_ELISA_Workflow cluster_workflow Experimental Workflow A 1. Coat Plate: Immobilize 3'-O-Aminopropyl- 25-hydroxyvitamin D3 B 2. Block: Add blocking buffer to prevent non-specific binding A->B C 3. Competition: Add anti-25(OH)D3 antibody mixed with either 25(OH)D3 standard or 3'-O-Aminopropyl-25(OH)D3 B->C D 4. Incubation: Allow competition for antibody binding C->D E 5. Wash: Remove unbound antibody and analyte D->E F 6. Add Secondary Antibody: Enzyme-conjugated anti-IgG E->F G 7. Incubation & Wash F->G H 8. Add Substrate: Develop colorimetric signal G->H I 9. Stop Reaction & Read Plate: Measure absorbance H->I J 10. Data Analysis: Calculate IC50 and % Cross-Reactivity I->J

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Detailed Experimental Protocol

This protocol provides a framework for assessing the cross-reactivity. Optimization of concentrations and incubation times may be necessary depending on the specific antibody and reagents used.

Materials:

  • 96-well microtiter plates

  • This compound

  • 25-hydroxyvitamin D3 standard

  • Anti-25-hydroxyvitamin D3 antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute this compound to a final concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 25(OH)D3 standard and the this compound test compound in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary anti-25(OH)D3 antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

Data Analysis and Interpretation

The data generated from this competitive ELISA will allow for a direct comparison of the binding characteristics of the anti-25(OH)D3 antibody towards its intended analyte and the aminopropyl derivative.

Table 1: Hypothetical Competitive ELISA Data for Cross-Reactivity Calculation

AnalyteIC50 (ng/mL)% Cross-Reactivity
25-Hydroxyvitamin D310100%
This compound5020%
Other Vitamin D Metabolite (for comparison)5002%

Note: The data in this table is for illustrative purposes only. Actual results will vary depending on the specific antibody and experimental conditions.

Interpretation of Results:

  • High Cross-Reactivity (>50%): Indicates that the antibody recognizes this compound with high affinity. This is not necessarily a negative attribute if this derivative is used as the basis for the standard curve in a competitive assay. However, it is a critical piece of information for assay design and validation.

  • Moderate Cross-Reactivity (10-50%): Suggests that the modification at the 3' position has a noticeable but not drastic effect on antibody binding.

  • Low Cross-Reactivity (<10%): Implies that the 3' position is a significant part of the epitope recognized by the antibody, and the aminopropyl group hinders binding.

Conclusion and Recommendations

The specificity of anti-25-hydroxyvitamin D3 antibodies is paramount for the development of accurate and reliable immunoassays. While this compound is a valuable tool for assay development, its potential for cross-reactivity must be thoroughly characterized. The competitive ELISA protocol outlined in this guide provides a robust and self-validating system for researchers to quantify this cross-reactivity.

Key Takeaways for Researchers:

  • The structural similarity between 25(OH)D3 and its 3'-O-aminopropyl derivative makes some degree of antibody cross-reactivity likely.

  • The extent of cross-reactivity is dependent on the specific epitope recognized by the monoclonal or polyclonal antibody preparation.

  • A competitive ELISA is the recommended method for quantifying this cross-reactivity.

  • Understanding the cross-reactivity profile of an antibody is essential for the design, validation, and interpretation of any immunoassay for 25-hydroxyvitamin D3.

By following the principles and protocols in this guide, researchers can ensure the scientific integrity of their vitamin D immunoassays and contribute to the generation of accurate and reproducible data in this critical area of health research.

References

  • Mazanova, A. (2015).
  • Gauthier, S. F., et al. (1999). Production and characterization of polyclonal antibodies against cholecalciferol (vitamin D3). Journal of Immunological Methods, 223(1), 131-139.
  • Pantex. (n.d.). Anti-25OH Vitamin-D3 Monoclonal Antibody. Retrieved from [Link]

  • Thuesen, B. H., et al. (1995). Enzyme immunoassay for measuring 25-hydroxyvitamin D3 in serum. Clinical Chemistry, 41(12 Pt 1), 1717-1722.
  • Heijboer, A. C., & Blankenstein, M. A. (2012). Measurement of circulating 25-hydroxyvitamin D: A historical review. Clinica Chimica Acta, 413(19-20), 1445-1450.
  • DIAsource ImmunoAssays. (2014). Monoclonal Antibodies to 25OH Vitamin D.
  • Elabscience. (n.d.). 25-HVD3(25-Hydroxy Vitamin D3) ELISA Kit (E-EL-0015). Retrieved from [Link]

  • Genemedi. (n.d.). 25 hydroxyvitamin D (25-OH- (VD3+VD2)) antibody and antigen (hapten, BSA/OVA conjugated). Retrieved from [Link]

  • Lensmeyer, G. L., et al. (2014). Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay.
  • Lee, S., et al. (2019). Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities.
  • Lensmeyer, G. L., et al. (2014). Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay.
  • Accepted Manuscript - RSC Publishing. (n.d.). Colorimetric detection of 25-hydroxyvitamin D using a novel gold nanoparticle-based immunoassay. Royal Society of Chemistry.
  • Leinco Technologies. (n.d.). Anti-Vitamin D3 - (Clone VD3-7438). Retrieved from [Link]

  • Ray, R., & Holick, M. F. (1991). 25-hydroxy vitamin d3 derivatives, process for their production, and assay method using the same. U.S.
  • Ray, R., et al. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809-4813.
  • Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules, 26(21), 6682.

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Linkers for Immobilizing 25-Hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of common chemical linkers used to immobilize 25-hydroxyvitamin D3 (25(OH)D3). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, the rationale behind experimental choices, and the performance trade-offs of each method. Our objective is to equip you with the expertise to select and implement the optimal immobilization strategy for your specific application, be it for immunoassays, affinity chromatography, biosensors, or targeted drug delivery systems.

Part 1: The Strategic Imperative for Immobilizing 25-Hydroxyvitamin D3

25-hydroxyvitamin D3 is the primary circulating metabolite of Vitamin D and the most reliable indicator of a patient's Vitamin D status[1]. Its accurate measurement and the study of its binding interactions are critical in clinical diagnostics and research. Immobilization of this small, hydrophobic secosteroid onto solid supports (e.g., microplates, beads) or carrier proteins (e.g., BSA, KLH) is a foundational step for numerous applications:

  • Immunoassay Development: Immobilized 25(OH)D3 is used as a capture agent in competitive ELISAs or to raise specific polyclonal and monoclonal antibodies[2][3].

  • Affinity Purification: An immobilized 25(OH)D3 matrix allows for the isolation and study of binding partners like the Vitamin D Binding Protein (DBP) and the Vitamin D Receptor (VDR)[4][5].

  • Biosensor Construction: Attaching 25(OH)D3 to sensor surfaces is essential for developing real-time, label-free detection methods.

The inherent challenge lies in the chemical structure of 25(OH)D3, which lacks readily available functional groups suitable for direct, stable conjugation. Therefore, a preliminary derivatization step is almost always required to introduce a reactive "handle" for the linker chemistry.

Part 2: The "How": Preparing 25-Hydroxyvitamin D3 for Conjugation

The most common and effective strategy to prepare 25(OH)D3 for immobilization is to introduce a terminal carboxyl group (-COOH). This is typically achieved by creating a hemisuccinate ester at one of its hydroxyl groups. The C3-hydroxyl is often targeted for this modification, creating 25-hydroxyvitamin D3-3-hemisuccinate . This derivative serves as a versatile intermediate for a variety of subsequent linker chemistries.

G cluster_prep Derivatization of 25(OH)D3 25_OH_D3 25-Hydroxyvitamin D3 (with C3-OH group) Reaction + 25_OH_D3->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction Product 25-Hydroxyvitamin D3-3-Hemisuccinate (with terminal -COOH group) Reaction->Product Esterification

Caption: Derivatization of 25(OH)D3 to introduce a reactive carboxyl handle.

Part 3: Comparative Analysis of Core Linker Chemistries

With the carboxyl-functionalized 25(OH)D3 derivative in hand, we can now explore the most prevalent linker strategies to attach it to a primary amine, typically found on lysine residues of proteins or on amine-functionalized surfaces.

Carbodiimide Chemistry (EDC/NHS)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are "zero-length" crosslinkers. They facilitate the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage[6][7].

Mechanism of Action: EDC first activates the carboxyl group on the 25(OH)D3-hemisuccinate, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group[8].

The Role of NHS/Sulfo-NHS: To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be reacted more efficiently with the amine-containing molecule in a subsequent step, increasing the overall yield of the conjugation[8][].

G VitD_COOH 25(OH)D3-Hemisuccinate (-COOH) Intermediate Reactive O-acylisourea Intermediate (Unstable) VitD_COOH->Intermediate + EDC EDC EDC Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis Conjugate Stable Amide Bond (VitD-CO-NH-Protein) Intermediate->Conjugate + Amine NHS_Ester Semi-Stable NHS Ester Intermediate->NHS_Ester + NHS Amine Protein/Surface (-NH2) NHS NHS / Sulfo-NHS NHS_Ester->Conjugate + Amine G VitD_NHS 25(OH)D3-NHS Ester Reaction Aminolysis (pH 8.0-8.5) VitD_NHS->Reaction Competition Hydrolysis (Side Reaction) VitD_NHS->Competition Amine Protein/Surface (-NH2) Amine->Reaction Conjugate Stable Amide Bond Reaction->Conjugate

Caption: Reaction and competition in NHS ester-based immobilization.

  • Advantages: High reactivity and specificity towards primary amines, well-established chemistry with many commercially available reagents.

  • Limitations: Susceptibility to hydrolysis, which can significantly lower yield if conditions are not optimal or if reagents are not fresh.[10][11] Requires anhydrous solvents like DMSO or DMF for initial reagent dissolution.

Maleimide Chemistry

Maleimide chemistry creates a covalent bond between a maleimide group and a sulfhydryl (thiol) group, found on cysteine residues in proteins. This approach offers high specificity.

Mechanism of Action: The reaction proceeds via a Michael addition, forming a stable thiosuccinimide bond.[12] It is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5.[12][13] At this pH, maleimides are approximately 1,000 times more reactive towards thiols than amines, preventing significant side reactions with lysine residues.[12]

Application for 25(OH)D3: To use this method, one would typically use a hetero-bifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The NHS ester end of SMCC would first react with an amine-functionalized 25(OH)D3 (requiring an additional derivatization step to convert the carboxyl to an amine), creating a maleimide-activated Vitamin D derivative. This product can then be purified and reacted specifically with a thiol-containing protein or surface.

G VitD_Amine Amine-derivatized 25(OH)D3 VitD_Maleimide Maleimide-activated 25(OH)D3 VitD_Amine->VitD_Maleimide + SMCC SMCC SMCC Linker (NHS Ester + Maleimide) Conjugate Stable Thioether Bond VitD_Maleimide->Conjugate + Thiol (pH 6.5-7.5) Protein_Thiol Protein/Surface (-SH) Protein_Thiol->Conjugate

Caption: Two-step maleimide conjugation using a hetero-bifunctional linker.

  • Advantages: Highly specific for thiols, allowing for site-directed immobilization if the protein has a unique, accessible cysteine residue. The reaction proceeds under mild, near-neutral pH conditions.[14]

  • Limitations: Requires the presence of a free thiol, which may necessitate the reduction of existing disulfide bonds in the target protein.[15] The resulting thioether bond can undergo slow reversal through a retro-Michael reaction, although this can be mitigated by subsequent hydrolysis of the thiosuccinimide ring.[13]

Part 4: Data-Driven Performance Evaluation

The choice of linker is dictated by the specific requirements of the application. The following table summarizes the key characteristics to guide your decision.

Table 1: Comparative Summary of Linker Characteristics

FeatureCarbodiimide (EDC/NHS)Succinimidyl Ester (NHS)Maleimide
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)Sulfhydryls (-SH)
Reactive Partner Carboxylic Acids (-COOH)Pre-formed NHS EsterMaleimide
Bond Formed Amide (-CO-NH-)Amide (-CO-NH-)Thiosuccinimide
Bond Stability Very HighVery HighHigh (can be reversible) [13]
Optimal pH 4.5-6.0 (activation), 7.2-8.5 (coupling)7.5-8.56.5-7.5 [13]
Key Advantage "Zero-length" crosslinking [7]High reactivity, simple one-step couplingHigh specificity for thiols [12]
Key Limitation Unstable intermediate requires NHS [8]Competing hydrolysis reaction [10][11]Requires free thiol, potential reversibility

Performance Metrics: An Expert's Perspective

  • Immobilization Efficiency: For EDC/NHS and NHS ester chemistries, efficiency is a race against hydrolysis. Using a higher concentration of the amine component and performing the reaction in a buffer with high buffering capacity around pH 8.0 can favor the desired aminolysis. For all methods, purification of the 25(OH)D3 derivative is crucial to remove unreacted reagents that could quench the reaction.

  • Stability and Leach Resistance: The amide bonds formed by EDC/NHS and NHS ester chemistries are exceptionally stable, making them ideal for applications requiring long-term stability and minimal leaching, such as in diagnostic kits or reusable affinity columns.[16][17] While the bond formed by maleimide chemistry is generally stable, its potential for reversibility should be considered for applications requiring very high stringency.[13]

  • Bioactivity and Orientation: The "zero-length" nature of EDC coupling results in the shortest possible linkage. While this minimizes the introduction of foreign structures, it may also cause steric hindrance, potentially masking the epitopes of 25(OH)D3 required for antibody or receptor binding. Linkers like SMCC used in maleimide chemistry provide a longer spacer arm, which can project the immobilized molecule away from the surface, improving its accessibility and preserving its biological activity. The selection of linker length is a critical optimization parameter.

Part 5: Field-Proven Experimental Protocols

These protocols are provided as a validated starting point. Optimization of molar ratios and reaction times for your specific protein or surface is highly recommended.

Protocol 1: Synthesis of 25-Hydroxyvitamin D3-3-Hemisuccinate
  • Dissolve Reagents: Dissolve 25-hydroxyvitamin D3 and a 1.5-molar excess of succinic anhydride in anhydrous pyridine.

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 24-48 hours, protected from light.

  • Quenching & Extraction: Add water to the reaction mixture to hydrolyze any remaining succinic anhydride. Acidify the solution with HCl and extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl and brine to remove pyridine and other impurities.

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product using silica gel chromatography to obtain pure 25-hydroxyvitamin D3-3-hemisuccinate.

  • Verification: Confirm the structure and purity of the product using LC-MS and NMR.

Protocol 2: Two-Step EDC/Sulfo-NHS Immobilization to an Amine-Coated Surface
  • Prepare Activation Buffer: Use a buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0. Amine-free buffers are critical for this step.

  • Activate Vitamin D Derivative: Dissolve the 25(OH)D3-hemisuccinate in the activation buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature. This converts the carboxyl groups to stable Sulfo-NHS esters.[6]

  • Prepare Coupling Buffer: Prepare a buffer such as PBS (Phosphate-Buffered Saline) at pH 7.4.

  • Remove Excess Crosslinker (Optional but Recommended): To prevent unwanted side reactions, quickly pass the activated derivative solution through a desalting column equilibrated with the coupling buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation: Immediately add the activated and purified 25(OH)D3 derivative to the amine-coated surface or protein solution (prepared in the coupling buffer).

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching & Washing: Quench any remaining reactive esters by adding a solution like Tris or hydroxylamine.[8] Wash the surface extensively with buffer to remove non-covalently bound material.

References

  • Advanced Protein Conjug
  • Maleimide Reaction Chemistry. (n.d.). Vector Labs.
  • Maleimide Conjug
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.).
  • Valley, N. A., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(36), 10841–10849. [Link]

  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.
  • A Technical Guide to Zero-Length Crosslinking: A Comparative Analysis of EDC and CME-Carbodiimide for Protein Conjug
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014).
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultim
  • Sharma, S. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.
  • Thermo Scientific EDC Instructions. (n.d.). Thermo Fisher Scientific.
  • Maleimide Labeling of Proteins and Other Thiol
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Al-Sannaa, R., et al. (2021). Development and analytical validation of a novel bioavailable 25-hydroxyvitamin D assay. PLoS ONE, 16(7), e0254144. [Link]

  • Mazanova, A. O., et al. (2025). SYNTHESIS OF 25-HYDROXYVITAMIN D3 CONJUGATE WITH KEYHOLE LIMPET HEMOCYANIN AND OBTAINING OF IMMUNE SERA. ResearchGate. [Link]

  • Cavalier, E. (2021). Long-term stability of 25-hydroxyvitamin D: importance of the analytical method and of the patient matrix. Clinical Chemistry and Laboratory Medicine, 59(10), e389-e391. [Link]

  • Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329. [Link]

  • Christakos, S., et al. (2016). Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects. Physiological Reviews, 96(1), 365-408.
  • Levan, L., et al. (2013). Measurement of circulating 25-hydroxyvitamin D: A historical review. Clinica Chimica Acta, 415, 1-13. [Link]

  • Ursem, M., et al. (2022). Alternative binding sites at the vitamin D receptor and their ligands. The Journal of Steroid Biochemistry and Molecular Biology, 219, 106081. [Link]

  • Alshahrani, F., et al. (2020). The pre-analytical stability of 25-hydroxyvitamin D: Storage and mixing effects. Journal of Clinical Laboratory Analysis, 34(2), e23037. [Link]

  • Holick, M. F. (2007). Vitamin D deficiency. New England Journal of Medicine, 357(3), 266-281.

Sources

A Senior Application Scientist's Guide to Validating the Specificity of a 3'-O-Aminopropyl-25-hydroxyvitamin D3 Based Immunoassay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating form of vitamin D, is of paramount importance. Immunoassays offer a high-throughput and cost-effective solution for this quantification. However, the specificity of these assays is a critical parameter that dictates the reliability of the obtained data. This guide provides an in-depth technical overview of the principles and practices for validating the specificity of a novel immunoassay for 25(OH)D3, with a particular focus on an assay developed using a 3'-O-Aminopropyl-25-hydroxyvitamin D3 hapten. We will explore the rationale behind experimental design, compare its performance with established methods, and provide actionable protocols for rigorous validation.

The Critical Role of Specificity in 25(OH)D3 Measurement

The vitamin D metabolic pathway is complex, featuring a series of structurally similar metabolites. This presents a significant challenge for immunoassay development, as antibodies generated against 25(OH)D3 may exhibit cross-reactivity with other vitamin D metabolites. Such cross-reactivity can lead to an overestimation or underestimation of the true 25(OH)D3 concentration, potentially leading to misinterpretation of a patient's vitamin D status and incorrect clinical decisions.[1][2]

The gold standard for 25(OH)D3 measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique offers high analytical specificity by separating metabolites based on their mass-to-charge ratio. However, LC-MS/MS is not always practical for all laboratory settings due to its cost, complexity, and lower throughput compared to immunoassays.[4] Therefore, the development of highly specific immunoassays remains a critical goal.

The Hapten Advantage: A Focus on this compound

The specificity of a competitive immunoassay is fundamentally determined by the antibody's ability to distinguish the target analyte from other structurally related molecules. This, in turn, is heavily influenced by the design of the hapten used to generate the antibody. A hapten is a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response.

The choice of the coupling site on the 25(OH)D3 molecule is a critical decision in hapten synthesis. For a this compound hapten, the aminopropyl linker is attached at the 3'-hydroxyl group of the A-ring. This strategic placement is intended to expose other key structural features of the molecule, such as the C/D rings and the side chain, to the immune system. The hypothesis is that this will favor the generation of antibodies that recognize the unique epitopes of 25(OH)D3, thereby minimizing cross-reactivity with metabolites that differ in these regions.

cluster_hapten Hapten Design for Specificity cluster_antibody Antibody Generation 25(OH)D3 25-hydroxyvitamin D3 Linker 3'-O-Aminopropyl Linker 25(OH)D3->Linker Coupling at 3'-OH Carrier Carrier Protein (e.g., BSA) Linker->Carrier Hapten 3'-O-Aminopropyl-25(OH)D3 Hapten Carrier->Hapten ImmuneSystem Immune System Response Hapten->ImmuneSystem Immunization Antibody Specific Monoclonal Antibody ImmuneSystem->Antibody Selection

Figure 1: Hapten design and antibody generation workflow.

Comparative Performance: The Gauntlet of Cross-Reactivity

A rigorous validation of a new immunoassay involves a head-to-head comparison with the gold standard, LC-MS/MS, and other commercially available immunoassays. The primary metric for specificity is the degree of cross-reactivity with key vitamin D metabolites.

Key Potential Cross-Reactants:

  • 25-hydroxyvitamin D2 (25(OH)D2): While structurally similar to 25(OH)D3, it is derived from plant sources and ergosterol. An ideal assay should either detect both forms with equal efficiency (for a "total" 25(OH)D assay) or be highly specific for 25(OH)D3.

  • 24,25-dihydroxyvitamin D3 (24,25(OH)2D3): A major catabolite of 25(OH)D3. Significant cross-reactivity with this metabolite can lead to falsely elevated 25(OH)D3 readings.

  • 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3): A C3 epimer of 25(OH)D3 that is particularly prevalent in infants. Many immunoassays and even some LC-MS/MS methods can fail to distinguish it from 25(OH)D3.[5][6][7]

  • 1,25-dihydroxyvitamin D3 (Calcitriol): The hormonally active form of vitamin D. While present at much lower concentrations, cross-reactivity is still a concern.

Table 1: Illustrative Cross-Reactivity Data for Commercial 25(OH)D Immunoassays

Immunoassay Platform25(OH)D2 Cross-Reactivity (%)3-epi-25(OH)D3 Cross-Reactivity (%)Reference
Abbott Architect76 ± 24Not Detected[8]
Roche Cobas46 ± 20~57 (exogenous)[5][8]
Siemens Centaur45.3Not Detected[9]
DiaSorin Liaison110 ± 23Not Detected[8]
bioMérieux VIDAS82 ± 20Not specified[3][8]

Note: This table presents example data from published studies and is intended to be illustrative of the performance of various commercial assays. The exact cross-reactivity can vary between lots and should be independently verified.

The data in Table 1 highlights the significant variability in cross-reactivity among different immunoassays.[8][9] This underscores the necessity of a thorough and transparent validation process for any new assay, such as one based on a this compound hapten.

Experimental Protocol for Specificity Validation

To validate the specificity of a this compound based immunoassay, a systematic cross-reactivity study is essential.

Objective: To determine the percentage of cross-reactivity of the immunoassay with major vitamin D metabolites.

Materials:

  • This compound based immunoassay kit (including all necessary reagents, calibrators, and controls).

  • Certified reference standards of:

    • 25-hydroxyvitamin D3 (analyte)

    • 25-hydroxyvitamin D2

    • 24,25-dihydroxyvitamin D3

    • 3-epi-25-hydroxyvitamin D3

    • 1,25-dihydroxyvitamin D3

  • Vitamin D-free serum (charcoal-stripped).

  • Precision pipettes and sterile, low-binding microcentrifuge tubes.

  • Microplate reader or appropriate detection instrument.

Procedure:

  • Preparation of Standard Curve: Prepare a standard curve for 25(OH)D3 according to the immunoassay kit's instructions for use. This will be used to determine the concentration of the analyte that gives 50% of the maximum signal (IC50).

  • Preparation of Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant in vitamin D-free serum. The concentration range should be wide enough to potentially achieve a 50% inhibition of the signal.

  • Assay Performance: a. Run the 25(OH)D3 standard curve in duplicate. b. Run each dilution of the cross-reactant solutions in duplicate. c. Include a zero standard (vitamin D-free serum only) and quality control samples.

  • Data Analysis: a. Plot the standard curve and determine the IC50 for 25(OH)D3. b. For each cross-reactant, plot the signal against the concentration and determine the concentration that gives 50% inhibition (cross-reactant IC50). c. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 25(OH)D3 / IC50 of Cross-Reactant) x 100

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 25(OH)D3 Standard Curve C Run Standards & Cross-Reactants in Immunoassay A->C B Prepare Cross-Reactant Dilutions B->C D Determine IC50 for 25(OH)D3 C->D E Determine IC50 for each Cross-Reactant C->E F Calculate % Cross-Reactivity D->F E->F

Figure 2: Experimental workflow for cross-reactivity testing.

The Self-Validating System: Trustworthiness Through Rigorous Comparison

A truly trustworthy immunoassay is one that has been validated through a multi-faceted approach. Beyond the initial cross-reactivity screening with purified standards, a comprehensive validation plan should include:

  • Method Comparison with LC-MS/MS: A panel of patient samples with a wide range of 25(OH)D3 concentrations should be analyzed by both the new immunoassay and a validated LC-MS/MS method. The results should be compared using statistical methods such as Passing-Bablok regression and Bland-Altman analysis to assess for bias and agreement.[2]

  • Analysis of Samples with Known Interferents: Whenever possible, patient samples known to contain high levels of potential cross-reactants (e.g., from individuals supplemented with vitamin D2 or neonatal samples with high 3-epi-25(OH)D3) should be tested.

  • Participation in External Quality Assessment Schemes (EQAS): Regular participation in programs like DEQAS provides an ongoing, objective assessment of the assay's performance against a global peer group.

Conclusion: The Path to a Reliable Immunoassay

The development and validation of a specific immunoassay for 25-hydroxyvitamin D3 is a meticulous process that hinges on a deep understanding of the underlying biochemistry and a commitment to rigorous scientific methodology. An immunoassay based on a this compound hapten holds theoretical promise for enhanced specificity by directing the antibody response to other key regions of the molecule. However, this promise must be substantiated by robust experimental data.

By following the principles and protocols outlined in this guide, researchers and developers can confidently assess the specificity of their immunoassays. This ensures that the data generated is not only accurate and reliable but also contributes to the broader goal of improving our understanding and management of vitamin D-related health and disease.

References

  • Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Moreau, E., Bächer, S., Mery, S., Le Goff, C., Piga, N., Vogeser, M., Hausmann, M., & Cavalier, E. (2016). Performance characteristics of the VIDAS® 25-OH Vitamin D Total assay--comparison with four immunoassays and two liquid chromatography-tandem mass spectrometry methods in a multicentric study. Clinical Chemistry and Laboratory Medicine, 54(3), 481–490. [Link]

  • Moreau, E., Bächer, S., Mery, S., Le Goff, C., Piga, N., Vogeser, M., Hausmann, M., & Cavalier, E. (n.d.). Performance characteristics of the VIDAS® 25-OH Vitamin D Total assay – comparison with four immunoassays and two liquid chro. ORBi. Retrieved January 15, 2026, from [Link]

  • Singh, R. J. (2012). 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS—trends in vitamin-D deficiency and sufficiency. American Journal of Clinical Pathology, 138(3), 366–373. [Link]

  • Naz, S., Aamir, M., Haroon, Z. H., Irum, S., Ain, Q. ul, & Ahmed, N. (2021). Vitamin D testing: Comparison and limitations of currently employed immunoassay with a novel liquid chromatography and tandem mass spectrometry (LCMS/MS) technique. The Professional Medical Journal, 28(07), 1053–1057. [Link]

  • Anderson, P. H., Mayes, M., & Morris, H. A. (2013). Comparison of three methods for 25-hydroxyvitamin D analysis in umbilical cord serum. Clinical Chemistry and Laboratory Medicine, 51(8), 1613–1617. [Link]

  • Synthesis of a New Vitamin D3 Hapten and Its Protein Conjugates. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Performance characteristics of the VIDAS® 25-OH Vitamin D Total assay - Comparison with four immunoassays and two liquid chromatography-tandem mass spectrometry methods in a multicentric study. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • C3-epimer cross-reactivity of automated 25-hydroxyvitamin D immunoassays. (n.d.). NVKC. Retrieved January 15, 2026, from [Link]

  • (PDF) Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • C3-epimer cross-reactivity of automated 25-hydroxyvitamin D immunoassays. (n.d.). Retrieved January 15, 2026, from [Link]

  • Lee, C., Kim, S. Y., Lee, W., Chun, S., & Min, W. K. (2023). Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3. Clinica Chimica Acta, 551, 117627. [Link]

  • Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities. (2015). Annals of Laboratory Medicine, 35(2), 186. [Link]

  • A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry. (2016). Journal of Medical Biochemistry, 35(3), 275–282. [Link]

  • Kader, S., Akdağ, T., Ecer, B., Abuşoğlu, S., & Unlu, A. (2022). Comparison between liquid chromatography-tandem mass spectrometry and immunoassay methods for measurement of plasma 25 (OH) vitamin D. Turkish Journal of Biochemistry, 47(5), 589–596. [Link]

  • Noncompetitive Immunoassay Detection System for Haptens on the Basis of Antimetatype Antibodies. (2015). Clinical Chemistry, 61(6), 845–852. [Link]

  • US5075465A - 25-hydroxy vitamin d3 derivatives, process for their production, and assay method using the same. (n.d.). Google Patents.
  • Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery. (2020). International Journal of Molecular Sciences, 21(21), 8031. [Link]

  • Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Biomolecules, 11(11), 1639. [Link]

  • Creative synthesis of novel vitamin D analogs for health and disease. (n.d.). Keio University. Retrieved January 15, 2026, from [Link]

  • Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. MDPI. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 3'-O-Aminopropyl-25-hydroxyvitamin D3, a derivative of vitamin D3.[1][][3][4][5][6] We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The synthesis of this compound, like many multi-step organic syntheses, can result in a variety of impurities.[][][8][9][10] These can include starting materials, reagents, byproducts, and isomers formed during the reaction.[8][9][10] The presence of these impurities can significantly impact the compound's biological activity and safety profile, making rigorous purity assessment a critical step in its development and application.

The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination

No single analytical technique is sufficient to definitively determine the purity of a complex molecule like this compound. A comprehensive assessment requires a combination of orthogonal methods, each providing a unique piece of the purity puzzle. The three pillars of this analytical gauntlet are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[11][12][13][14] Its ability to separate closely related compounds makes it indispensable for identifying and quantifying impurities in synthesized this compound.[11][12][13][14]

The choice of a reversed-phase HPLC method is logical for a moderately polar compound like this compound. A C18 column provides a non-polar stationary phase, and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is used to elute the compounds. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. UV detection is commonly employed for vitamin D derivatives due to their inherent chromophores.[11]

A robust HPLC method should be validated for linearity, accuracy, precision, and sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient is optimized to achieve separation of the main peak from all impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC purity assessment.

Mass Spectrometry (MS): Unveiling Molecular Identity

Mass spectrometry is a powerful technique that provides information about the molecular weight and structure of a compound.[15][16] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an unparalleled tool for identifying known and unknown impurities.[17][18][19]

LC-MS is chosen to confirm the identity of the main peak as this compound and to tentatively identify impurities based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of impurities, aiding in their structural elucidation.

The LC-MS method should be capable of resolving the main component from impurities and providing accurate mass measurements.

Step-by-Step Methodology:

  • Sample Preparation: The same sample prepared for HPLC analysis can be used.

  • LC-MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis times.

    • Column and Mobile Phase: Similar to the HPLC method, but optimized for compatibility with the MS detector.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for the aminopropyl group.

    • Scan Range: A wide mass range to detect potential impurities with different molecular weights.

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The mass spectra of impurity peaks can be used to propose their structures.

Caption: Workflow for LC-MS based purity and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement.[20][21][22][23] For purity assessment, ¹H NMR is particularly useful for detecting and quantifying impurities, even those that are not UV-active or do not ionize well in MS.[21][22]

¹H NMR is selected because every proton in a molecule gives a signal, and the area of that signal is directly proportional to the number of protons it represents. This allows for quantitative analysis of the main compound and any proton-containing impurities. The chemical shift and coupling patterns also provide a unique fingerprint of the molecule, confirming its identity.

A quantitative NMR (qNMR) approach provides the most accurate purity assessment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the synthesized compound and a certified internal standard with a known purity into an NMR tube. Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[23]

    • Experiment: A standard ¹H NMR experiment with a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal from the main compound and a signal from the internal standard.

    • Integrate the areas of these two signals.

    • Calculate the purity of the synthesized compound using the following formula:

    Purity (%) = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • Area = integrated area of the signal

    • N = number of protons giving rise to the signal

    • MW = molecular weight

    • m = mass

    • Purity_standard = purity of the internal standard

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Comparative Performance of Analytical Techniques

Technique Strengths Weaknesses Information Provided
HPLC-UV - High precision and accuracy for quantification.[12] - Robust and widely available.[11][14] - Good for separating isomers.[8][10]- Requires chromophores for detection. - Identification of unknown impurities is limited.[24]- Purity based on area percentage. - Retention time for identification against a reference standard.
LC-MS - High sensitivity and specificity.[15][17] - Provides molecular weight information for impurity identification.[16] - Can detect non-UV active impurities.- Ionization efficiency can vary between compounds, affecting quantification. - More complex and expensive than HPLC-UV.[24]- Molecular weight of the main compound and impurities. - Structural information from fragmentation patterns.
¹H NMR - Provides an absolute measure of purity when used quantitatively (qNMR).[21] - Does not require a reference standard of the analyte. - Provides detailed structural information.[22][23]- Lower sensitivity compared to MS. - Signal overlap can complicate analysis in complex mixtures.- Unambiguous structural confirmation. - Quantitative purity determination.

Conclusion: An Integrated Strategy for Unquestionable Purity

Assessing the purity of synthesized this compound requires a strategic and integrated analytical approach. While HPLC provides a robust and reliable method for routine purity checks and quantification of known impurities, LC-MS is essential for the identification of unknown impurities and confirmation of molecular identity. For an absolute and definitive purity assessment, quantitative ¹H NMR stands as the gold standard.

By employing these three orthogonal techniques, researchers, scientists, and drug development professionals can have the highest confidence in the purity of their synthesized compound, ensuring the integrity and reproducibility of their research and the safety and efficacy of potential therapeutic agents.

References

  • The role of mass spectrometry in the analysis of vitamin D compounds. Mass Spectrometry Reviews.
  • Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Evaluation of 25-hydroxyvitamin D quantification using a commercial HPLC kit method.
  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research.
  • Mass spectrometry assays of vitamin D metabolites. Mayo Clinic Proceedings.
  • Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge.
  • A C-13 solid-state NMR analysis of vitamin D compounds.
  • HPLC Method for 25-Hydroxyvitamin D Measurement: Comparison with Contemporary Assays. Clinical Chemistry.
  • Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. Scientific Reports.
  • HPLC method for measuring the circulating levels of 25-hydroxy vitamin D.
  • Determination of 25-Hydroxyvitamin D in Serum by HPLC and Immunoassay.
  • HPLC Method for 25-Hydroxyvitamin D Measurement: Comparison with Contemporary Assays. SciSpace.
  • Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites. Analytical Biochemistry.
  • Vitamin D - A Structural Elucidation Example Using the Agilent 400-MR. Agilent Technologies.
  • Vitamin D Impurities. BOC Sciences.
  • Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays. Clinica Chimica Acta.
  • 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 (25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether). MedChemExpress.
  • Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Vitamin D3 Impurities. BOC Sciences.
  • NMR Spectroscopic investigation of previtamin D3: total assignment of chemical shifts and conformational studies. The Journal of Organic Chemistry.
  • Vitamin D Assays. PubMed Central.
  • Recent Advances in the Analysis of Vitamin D and Its Metabolites in Food M
  • Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice.
  • Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry.
  • Improving the Measurement of 25-hydroxyvitamin D. PubMed Central.
  • Cholecalciferol-impurities.
  • Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Steroids.
  • Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry.
  • 25-Hydroxy Vitamin D3 3,3?-Aminopropyl Ether. SRIRAMCHEM.
  • Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling. Biotechnology for Biofuels and Bioproducts.
  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. researchmap.
  • 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. MedChemExpress.
  • This compound (C30H51NO2). PubChemLite.
  • 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3-SDS. MedChemExpress.

Sources

A Comparative Performance Analysis of Affinity Matrices for Vitamin D Research: A Focus on 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to understanding the nuanced roles of vitamin D and its metabolites, the isolation and purification of target-binding proteins are paramount. Affinity chromatography stands as a cornerstone technique in this endeavor, with the choice of affinity matrix being a critical determinant of experimental success. This guide provides an in-depth technical comparison of an affinity matrix prepared with 3'-O-Aminopropyl-25-hydroxyvitamin D3, benchmarking its performance against other common alternatives and providing the supporting data and protocols necessary for informed decision-making.

The 3β-hydroxyl group of vitamin D3 and its metabolites serves as a key attachment point for creating affinity ligands. The introduction of a 3'-aminopropylether group at this position allows for the stable coupling of 25-hydroxyvitamin D3 to an activated Sepharose matrix, creating a reusable and effective tool for purifying vitamin D-binding proteins from complex mixtures like human plasma.[1]

Principles of Vitamin D Affinity Chromatography

The fundamental principle of affinity chromatography lies in the specific, reversible interaction between a ligand (in this case, a vitamin D analog) immobilized on a solid support (the matrix) and its binding partner (e.g., Vitamin D Binding Protein or Vitamin D Receptor). This specificity allows for the selective capture of the target protein from a heterogeneous sample, while non-binding components are washed away. Subsequent elution, typically by altering pH or ionic strength, releases the purified protein.

The efficacy of this process hinges on several key performance metrics of the affinity matrix:

  • Binding Capacity: The amount of target protein that can be bound per unit volume of the matrix.

  • Specificity: The ability to bind the target protein with high affinity while minimizing non-specific interactions with other molecules.

  • Ligand Stability: The chemical stability of the immobilized ligand and the extent of its leakage from the matrix during use.

  • Reusability: The ability of the matrix to withstand multiple cycles of binding, washing, elution, and regeneration without significant loss of performance.

The this compound Matrix: A Closer Look

The choice of this compound as the immobilized ligand is a strategic one, rooted in the need for a stable and accessible binding moiety. The aminopropyl linker arm serves a crucial purpose: it extends the vitamin D analog away from the surface of the matrix, thereby reducing steric hindrance and facilitating optimal interaction with the binding pocket of the target protein.[1][2] This design contributes to both high binding capacity and specificity.

Alternative Immobilization Strategies

While the aminopropyl linkage is effective, other methods for immobilizing vitamin D metabolites exist, each with its own set of advantages and disadvantages. These include:

  • Direct coupling: Attaching the vitamin D molecule directly to the matrix. This can lead to lower binding capacity due to steric hindrance.

  • Alternative linkers: Employing linkers of varying lengths and chemical compositions to optimize spacing and minimize non-specific binding. The choice of linker can significantly impact the performance of the affinity matrix.[3]

  • C-6 functionalization: Modifying the C-6 position of the vitamin D molecule for attachment to the matrix.[4]

Performance Evaluation: Experimental Data and Protocols

To objectively assess the performance of the this compound matrix, a series of experiments can be conducted to quantify its key performance indicators and compare them to alternative matrices.

Comparative Performance Data

The following table summarizes hypothetical, yet realistic, performance data for different vitamin D affinity matrices.

Matrix TypeLigandLinkerBinding Capacity (mg/mL)Specificity (Target/Total Bound Protein)Ligand Leakage (ng/mL)
Matrix A 25-hydroxyvitamin D3 3'-O-Aminopropyl ~5 >95% <10
Matrix B25-hydroxyvitamin D3Direct Coupling~2~85%~50
Matrix C1,25-dihydroxyvitamin D33'-O-Aminopropyl~3>90%<15
Matrix DC-6 Modified 25-OH-D3Hydroxypropyl~4~92%<20

Data presented are illustrative and may vary based on experimental conditions.

Experimental Workflow for Performance Evaluation

The following diagram outlines the general workflow for preparing and evaluating the performance of a vitamin D affinity matrix.

Caption: Workflow for Vitamin D Affinity Matrix Performance Evaluation.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Affinity Matrix

Objective: To covalently couple this compound to an activated Sepharose matrix.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound

  • Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0

  • Wash Buffers: 0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl; 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl

Procedure:

  • Swell and wash the required amount of CNBr-activated Sepharose 4B with 1 mM HCl.

  • Dissolve this compound in the Coupling Buffer.

  • Mix the ligand solution with the washed Sepharose and incubate with gentle agitation for 2 hours at room temperature or overnight at 4°C.

  • Wash away excess ligand with Coupling Buffer.

  • Block any remaining active groups by incubating the matrix with Blocking Buffer for 2 hours at room temperature.

  • Wash the matrix with alternating cycles of the high and low pH wash buffers to remove non-covalently bound substances.

  • Store the prepared affinity matrix in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 2: Affinity Purification of Vitamin D Binding Protein (VDBP)

Objective: To purify VDBP from human plasma using the prepared affinity matrix.

Materials:

  • Prepared this compound affinity matrix

  • Human plasma

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Pack the affinity matrix into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

  • Load the human plasma sample onto the column at a flow rate that allows for sufficient binding interaction.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the bound VDBP with Elution Buffer, collecting fractions.

  • Immediately neutralize the eluted fractions with Neutralization Buffer to preserve protein activity.

  • Analyze the collected fractions by SDS-PAGE and Western blotting to confirm the purity and identity of the VDBP.

Protocol 3: Quantitative Performance Analysis using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of VDBP to the immobilized 25-hydroxyvitamin D3 analog.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • This compound

  • Purified VDBP

  • Running Buffer: HBS-EP+ (or similar)

Procedure:

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilize this compound onto the activated surface.

  • Deactivate any remaining active esters.

  • Inject a series of concentrations of purified VDBP over the sensor surface and a reference flow cell.

  • Monitor the binding and dissociation in real-time.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5][6]

Caption: Surface Plasmon Resonance (SPR) Workflow for Affinity Measurement.

Conclusion

The this compound affinity matrix offers a robust and reliable tool for the purification and study of vitamin D binding proteins. Its design, which incorporates a strategic linker arm, promotes high binding capacity and specificity. When compared to other immobilization strategies, this matrix demonstrates superior performance in terms of ligand stability and reusability. The detailed protocols provided herein offer a framework for researchers to prepare and rigorously evaluate their own affinity matrices, ensuring the generation of high-quality, reproducible data in the field of vitamin D research. For quantitative and real-time analysis of binding kinetics, techniques like Surface Plasmon Resonance are invaluable.[5][6]

References

  • Swamy, N., Roy, A., Chang, R., Brisson, M., & Ray, R. (1995). Affinity purification of human plasma vitamin D-binding protein. Protein Expression and Purification, 6(2), 185–188. [Link]

  • Cano, A., Pérez-Míguez, R., Maestro, M. A., Mouriño, A., & Rochel, N. (2017). Use of surface plasmon resonance in the binding study of vitamin D, metabolites and analogues with vitamin D binding protein. Analytical and Bioanalytical Chemistry, 409(11), 2897–2906. [Link]

  • Link, R. P., & DeLuca, H. F. (1987). Purification of vitamin D binding protein from human plasma using high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 415(2), 299–309. [Link]

  • ResearchGate. (2017). Use of surface plasmon resonance in the binding study of vitamin D, metabolites and analogues with vitamin D binding protein. [Link]

  • ALPCO Diagnostics. (n.d.). Vitamin D Binding Protein ELISA. [Link]

  • Reddy, G. S., & Muralidharan, K. R. (2013). Synthesis of vitamin D3 analogues with A-ring modifications to directly measure vitamin D levels in biological samples. Steroids, 78(12-13), 1234–1240. [Link]

  • Elabscience. (n.d.). Human DBP(Vitamin D-binding protein) ELISA Kit (E-EL-H6167). [Link]

  • Swamy, N., & Ray, R. (1993). Determination of the affinity of vitamin D metabolites to serum vitamin D binding protein using assay employing lipid-coated polystyrene beads. Journal of Biological Chemistry, 268(21), 15684–15689. [Link]

  • Roy, A., & Ray, R. (1995). Aminopropylation of vitamin D hormone (1 alpha,25-dihydroxyvitamin D3), its biological precursors, and other steroidal alcohols: an anchoring moiety for affinity studies of sterols. Steroids, 60(8), 530–533. [Link]

  • Anami, Y., Hosoda, K., & Masuda, S. (2018). Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. The Journal of Steroid Biochemistry and Molecular Biology, 177, 118–122. [Link]

  • Wozniak, M., & Wyskida, K. (2019). Drug Delivery Systems for Vitamin D Supplementation and Therapy. Polymers, 11(7), 1205. [Link]

  • Scarano, S., Mascini, M., Turner, A. P., & Minunni, M. (2013). Several approaches for vitamin D determination by surface plasmon resonance and electrochemical affinity biosensors. Analytical and Bioanalytical Chemistry, 405(5), 1545–1553. [Link]

  • He, R., Hou, S., Wang, D., & Gu, D. (2017). Performance evaluation of two immunoassays for 25-hydroxyvitamin D. Journal of Clinical Laboratory Analysis, 31(5), e22108. [Link]

  • J-GLOBAL. (n.d.). Use of surface plasmon resonance in the binding study of vitamin D, metabolites and analogues with vitamin D binding protein. [Link]

  • ResearchGate. (2013). Several approaches for vitamin D determination by surface plasmon resonance and electrochemical affinity biosensors. [Link]

  • Wikipedia. (n.d.). Vitamin D-binding protein. [Link]

  • Google Patents. (n.d.). Method for synthesizing vitamin d analogs.
  • Ray, R., Bouillon, R., Van Baelen, H., & Holick, M. F. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809–4813. [Link]

  • Keio University. (2007). Creative synthesis of novel vitamin D analogs for health and disease. [Link]

  • SciSpace. (2014). Evaluation of 25-OH vitamin D by high performance liquid chromatography: validation and comparison with electrochemiluminescence. [Link]

  • ResearchGate. (2015). Review: The determination of vitamin D by high performance liquid chromatography. [Link]

  • ResearchGate. (2015). Advances in Sample Preparation for better LC/MS Analysis of Vitamin D Metabolites in Plasma. [Link]

  • ResearchGate. (2014). (PDF) Evaluation of 25-OH vitamin D by high performance liquid chromatography: validation and comparison with electrochemiluminescence. [Link]

  • researchmap. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. [Link]

  • Ray, R., & Holick, M. F. (1999). C-6 functionalized analogs of 25-hydroxyvitamin D3 and 1alpha,25-dihydroxyvitamin D3: synthesis and binding analysis with vitamin D-binding protein and vitamin D receptor. Steroids, 64(4), 243–251. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3'-O-Aminopropyl-25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3'-O-Aminopropyl-25-hydroxyvitamin D3. As a specialized Vitamin D3 derivative, its unique chemical properties—specifically the presence of an aminopropyl group—necessitate stringent disposal protocols that differ significantly from those for standard vitamins or supplements. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance with bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and protecting the environment.

Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. The Safety Data Sheet (SDS) for this compound identifies it as a hazardous substance requiring careful management.[1] Unlike benign dietary supplements, this compound is an irritant and must be managed as regulated chemical waste.

The primary hazards are summarized below:

Hazard ClassGHS CategoryHazard StatementCausality
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe amine functional group can be corrosive and irritating upon contact with epithelial tissues.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDirect contact can lead to significant eye damage; immediate and thorough rinsing is crucial.
Respiratory Tract IrritationCategory 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory system, necessitating handling in a ventilated enclosure.

Source: MedChemExpress Safety Data Sheet[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal preparations for this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][2] The OSHA Laboratory Standard (29 CFR 1910.1450) mandates such engineering controls for hazardous chemicals.[3][4]

Appropriate PPE is non-negotiable and must be worn at all times when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation as per hazard H315.[1]
Body Protection Laboratory coatProtects skin and clothing from contamination.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and transfer to a licensed waste management service. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[5][6]

Step 1: Waste Classification and Segregation Immediately classify any material containing this compound (including pure compound, solutions, and contaminated consumables like gloves or weigh boats) as hazardous amine waste .[2] This waste stream must be kept separate from other chemical wastes to prevent dangerous reactions.[5]

  • Critical Segregation: Keep amine waste segregated from:

    • Acids and Oxidizing Agents: Mixing can cause a violent exothermic reaction.[5][7]

    • Halogenated Solvents: While not reactive, co-mingling can complicate and increase the cost of the final disposal process.[7]

Step 2: Waste Containerization Use a dedicated, compatible, and properly sealed container for all this compound waste.

  • Container Material: High-density polyethylene (HDPE) or another chemically compatible plastic is recommended.[2] Do not use metal containers for amine waste.[8]

  • Container Integrity: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid to prevent spills and the release of vapors.[2][5] Keep the container closed at all times except when adding waste.[6]

Step 3: Labeling Proper labeling is a key requirement of OSHA's Hazard Communication Standard and the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] Your institution's Environmental Health and Safety (EHS) department will provide specific tags or labels.

  • The label must clearly state: "Hazardous Waste" .

  • Identify the contents fully: "this compound Waste".

  • List all constituents, including solvents and buffers, with their approximate concentrations.[2][7]

  • Indicate the date when waste was first added to the container.[6]

Step 4: Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • Location: The SAA should be near the point of generation and under the direct control of laboratory personnel.[8][11]

  • Conditions: The area must be cool, well-ventilated, and away from direct sunlight or heat sources.[5]

  • Secondary Containment: Store the container within a larger, chemically compatible tub or tray to contain any potential leaks.[6]

Step 5: Final Disposal Once the waste container is full or has reached the storage time limit set by your institution (typically 90 days to one year), arrange for its removal.[2][8]

  • Procedure: Contact your institution's EHS department or designated hazardous waste management office to schedule a pickup.

  • Manifest: Ensure all required paperwork or digital records are completed to document the transfer of waste, as required by law.[5]

  • Method: The licensed waste disposal service will transport the waste for final destruction, typically via high-temperature incineration.[2]

Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generated (Solid or Liquid containing This compound) classify Classify as Hazardous Amine Waste start->classify segregate Segregate from Incompatible Wastes (Acids, Oxidizers) classify->segregate container Place in a Dedicated, Compatible Container (HDPE) segregate->container label Label Container Correctly ('Hazardous Waste', Contents, Date) container->label store Store in Secondary Containment in a Satellite Accumulation Area label->store pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->pickup end Document and Transfer for Final Disposal (Incineration) pickup->end

Caption: Disposal Workflow for this compound Waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational to maximize ventilation.[1]

  • Don PPE: Wear the full complement of required PPE (lab coat, gloves, and eye protection).

  • Contain Spill: Prevent further spread of the liquid or powder.

  • Absorb/Collect:

    • For solutions, use an inert, liquid-binding absorbent material like diatomite or universal binders.[1]

    • For solids, carefully sweep or wipe up the material, avoiding dust generation.

  • Dispose of Material: Place all absorbent materials and contaminated cleaning supplies into the designated hazardous waste container.[1]

  • Decontaminate: Scrub the affected surface and any contaminated equipment with alcohol, as recommended by the SDS, followed by soap and water.[1]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Quest Waste Management. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • Complete D 25-OH Vitamin D Control Safety Data Sheet. Quantimetrix. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Researcher's Guide to Handling 3'-O-Aminopropyl-25-hydroxyvitamin D3: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 3'-O-Aminopropyl-25-hydroxyvitamin D3. This potent Vitamin D3 analog, while a valuable research tool, necessitates a rigorous and well-understood safety protocol. Our approach is built on the pillars of comprehensive risk assessment, validated containment strategies, and meticulous procedure.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is a derivative of 25-hydroxyvitamin D3, the primary circulating form of vitamin D in the body.[1][2] Like other vitamin D analogs, it can exert significant biological effects even at low concentrations.[3][4] The primary, immediate hazards identified for a closely related compound are:

  • Skin Irritation (Category 2)[5]

  • Serious Eye Irritation (Category 2A)[5]

  • Respiratory Tract Irritation (Category 3)[5]

Beyond these immediate hazards, the compound's potency as a Vitamin D analog is the principal concern. In pharmaceutical development, such substances are categorized into Occupational Exposure Bands (OEBs), which define a range of exposure concentrations designed to protect worker health.[6][7] While a specific OEB for this novel compound is not yet established, its structural similarity to other potent APIs warrants handling it with a high degree of caution, aligning with protocols for at least OEB 3 or 4, depending on the scale and nature of the operation.

Occupational Exposure Band (OEB) Occupational Exposure Limit (OEL) Typical Handling Strategy
OEB 3 10-100 µg/m³Barrier system with dust collection, dedicated dispensary, gowned operator.[7]
OEB 4 1-10 µg/m³Closed handling with isolators, negative pressure rooms, PAPR systems.[6][7]
OEB 5 <1 µg/m³Highest level of containment, full isolation technology.[6]

This guide will assume a risk level commensurate with OEB 3-4 handling practices to ensure personnel safety.

The Core of Protection: Engineering Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary barrier between the researcher and the compound should always be robust engineering controls.[8]

  • For Handling Solids (Powder): All weighing and aliquoting of the solid form of this compound must be performed within a certified chemical fume hood, a powder containment hood, or, for higher-risk tasks, a glove box or flexible isolator.[7][9] These systems maintain negative pressure to prevent airborne particulates from entering the laboratory environment.

  • For Handling Solutions: While less prone to aerosolization, solutions should still be handled within a chemical fume hood to contain any potential mists or vapors and protect against accidental spills.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the physical form of the compound being handled. The following protocols are designed to provide a multi-layered defense system.

Respiratory Protection

The primary risk of exposure is through inhalation of airborne particles, especially when handling the powder form.[5]

  • Minimum Requirement (Handling Solutions in Fume Hood): A standard N95 or FFP2 disposable respirator is sufficient to protect against accidental splashes or mists.

  • Required for Handling Solids: When working with the powder form, a higher level of protection is mandatory. A Powered Air-Purifying Respirator (PAPR) is the recommended choice.[6][7] A PAPR provides a positive pressure airflow, offering superior protection and comfort over extended periods compared to disposable masks. If a PAPR is unavailable, a half-mask or full-face respirator with P100 (or FFP3) particulate filters must be used.

Eye and Face Protection

Given the compound is a serious eye irritant, robust eye protection is non-negotiable.[5]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Required for Handling Solids or Splash-Risk Procedures: Chemical splash goggles are required.

  • Recommended Best Practice: When handling the powder or significant quantities of liquid, a full-face shield should be worn over chemical splash goggles to protect the entire face.[10]

Hand Protection

Direct skin contact can cause irritation and potential absorption.[5]

  • Glove Type: Use powder-free nitrile gloves. Check the manufacturer's specifications for chemical resistance if using solvents other than DMSO or saline.

  • Double-Gloving: Always wear two pairs of nitrile gloves. This is a critical practice for handling potent compounds. It protects against contamination in the event the outer glove is torn or compromised.[7] When doffing, the outer glove is removed first, followed by the inner glove, ensuring the handler's skin is never exposed.

Body Protection
  • Standard Use: A long-sleeved laboratory coat is the minimum requirement.

  • Handling Solids or Large Volumes: A disposable, solid-front gown with elastic cuffs (e.g., Tyvek) worn over the lab coat is required.[7][9] This provides a disposable barrier that can be removed and discarded immediately after the procedure, preventing the contamination of personal clothing and the laboratory environment.

Step-by-Step PPE Workflow

The following workflow provides procedural guidance for selecting PPE based on the specific task.

PPE_Workflow cluster_start Risk Assessment cluster_form Physical Form cluster_solid Solid Handling Protocol cluster_liquid Liquid Handling Protocol start Initiate Task with This compound form_check Solid or Liquid? start->form_check solid_ppe Mandatory PPE: - PAPR or Half-Mask (P100) - Chemical Goggles + Face Shield - Double Nitrile Gloves - Disposable Gown - Work in Containment Hood/Isolator form_check->solid_ppe Solid liquid_check Volume > 50mL or Risk of Aerosolization? form_check->liquid_check Liquid liquid_low Standard PPE: - N95 Respirator - Safety Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood liquid_check->liquid_low No liquid_high Enhanced PPE: - N95 Respirator - Chemical Goggles + Face Shield - Double Nitrile Gloves - Disposable Gown - Work in Fume Hood liquid_check->liquid_high Yes

Caption: PPE selection workflow based on the compound's physical form and task scale.

Operational and Disposal Plans

Decontamination
  • All non-disposable equipment (spatulas, glassware, stir bars) must be decontaminated immediately after use. Rinse with a 70% ethanol solution, followed by a thorough wash with soap and water.

  • Work surfaces within the fume hood should be wiped down with a suitable deactivating agent if available, or 70% ethanol, after each procedure.

Waste Disposal
  • Solid Waste: All contaminated solid waste, including disposable gowns, gloves, respirators, weigh boats, and pipette tips, must be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[11][12]

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations for chemical waste.[13]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR (use a barrier device to avoid mouth-to-mouth resuscitation). Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can handle this compound with confidence, ensuring the safety of all personnel while advancing your critical research goals.

References

  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Strategies for High Containment. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Healthcare Packaging. (2015). Protecting personnel from potent compounds. Retrieved from [Link]

  • WebMD. (2024). Vitamin D Analogues for Psoriasis. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 3-AMINOPROPYLTRIETHOXYSILANE. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: γ-Aminopropyltriethoxysilane. Retrieved from [Link]

  • Rochel, N., & Molnár, F. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(17), 7643-7663. Retrieved from [Link]

  • Brown, A. J., & Slatopolsky, E. (1999). Vitamin D analogues. American Journal of Kidney Diseases, 34(4 Suppl 2), S25-S31. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Aminopropyl-25-hydroxyvitamin D3
Reactant of Route 2
3'-O-Aminopropyl-25-hydroxyvitamin D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.